molecular formula C9H18ClNO B2671562 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2089255-09-2

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2671562
CAS No.: 2089255-09-2
M. Wt: 191.7
InChI Key: ISEVFBXKUUPRGJ-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS 2089255-09-2) is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.70 g/mol . It is a cyclobutane derivative, a class of structures that are of significant interest in medicinal chemistry and biotechnology for creating conformationally constrained molecules . The compound features both a cyclobutylamine and a tetrahydropyran (oxane) ring, making it a versatile building block for pharmaceutical research and the synthesis of more complex chemical entities . This scaffold is particularly valuable in drug discovery. Research into structurally similar compounds, specifically those containing a cyclobutylamine moiety, has identified potential applications in the development of therapeutics for chronic inflammatory and autoimmune diseases . These related compounds have been investigated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and psoriasis . The molecular framework provided by this compound serves as a key intermediate for constructing potential bioactive molecules that can interact with specific biological targets. The product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage this compound as a critical starting material in organic synthesis and medicinal chemistry programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEVFBXKUUPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-09-2
Record name 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's structural features, including its stereochemistry, and presents its physicochemical and spectroscopic properties. The document outlines a plausible synthetic pathway, discusses chemical reactivity and safe handling protocols, and explores its applications as a building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.

Introduction

This compound is a substituted cyclobutylamine derivative featuring a tetrahydropyran (oxane) ring. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality and conformational rigidity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The presence of the amine group provides a key functional handle for further chemical modification, while the tetrahydropyran (THP) group acts as a protecting group for the geminal amino alcohol functionality. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility.[4][5] This guide will delve into the core scientific aspects of this molecule, providing field-proven insights for its application in research and development.

Molecular Structure and Stereochemistry

Chemical Structure Elucidation

The structure of this compound consists of a cyclobutane ring substituted at the C1 position with both an amine group and an oxan-2-yl group. The amine exists as an ammonium chloride salt.

  • Molecular Formula (Free Base): C₉H₁₇NO[6]

  • Key Structural Features:

    • Cyclobutane Core: A strained four-membered ring that imparts a rigid, puckered conformation.[2]

    • Quaternary Carbon: The C1 of the cyclobutane is a quaternary center, bonded to the amine, the oxane ring, and two other cyclobutane carbons.

    • Oxane (Tetrahydropyran) Group: A six-membered saturated heterocycle containing oxygen, attached via its C2 position.

    • Primary Amine (as Hydrochloride): A primary amine group (-NH₂) protonated by hydrochloric acid to form an ammonium salt (-NH₃⁺Cl⁻).

Analysis of Chiral Centers

A critical aspect of this molecule's structure is the presence of two chiral centers, which gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).

  • C1 of the Cyclobutane Ring: This carbon is attached to four different groups (the amino group, the oxane ring, C2 of the cyclobutane, and C4 of the cyclobutane), making it a stereocenter.

  • C2 of the Oxane Ring: This carbon is an acetal carbon and is bonded to four different groups (the oxygen within the ring, C3 of the oxane, the cyclobutane ring, and a hydrogen atom), making it a second stereocenter.

The presence of two stereocenters means that four possible stereoisomers exist: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The relative and absolute stereochemistry will significantly influence the molecule's biological activity and interaction with other chiral molecules, a crucial consideration in drug development.

Physicochemical and Spectroscopic Properties

Quantitative data for this specific compound is not widely available in public literature, reflecting its status as a specialized research chemical. However, based on its structure and data from similar compounds, we can predict its properties.

Table of Properties
PropertyValue (Predicted/Reported)Source/Rationale
Molecular Formula C₉H₁₇NO (Free Base)PubChem[6]
Molecular Weight 155.24 g/mol (Free Base)PubChem[6]
191.70 g/mol (HCl Salt)Calculated
Monoisotopic Mass 155.13101 Da (Free Base)PubChem[6]
XLogP3 (Predicted) 0.8PubChem[6]
Physical Form Likely a white to off-white solid.Based on similar amine hydrochlorides.[7]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form increases polarity and water solubility.[5][7]
Storage Store in a cool, dry place, tightly sealed, under an inert atmosphere.Standard for amine salts.[7][8]
Spectroscopic Profile (Predicted)
  • ¹H NMR: The spectrum would be complex due to the two rings and stereocenters. Key signals would include:

    • A broad singlet for the -NH₃⁺ protons.

    • Multiplets for the cyclobutane ring protons.

    • A characteristic multiplet for the anomeric proton (O-CH-N) on the oxane ring.

    • A series of multiplets for the remaining methylene protons on the oxane ring.

  • ¹³C NMR: Expected signals would correspond to the 9 distinct carbon atoms in the structure, with the quaternary carbon of the cyclobutane and the anomeric carbon of the oxane ring being key identifiers.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group (broad, ~2400-3000 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching from the ether linkage in the oxane ring (~1050-1150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum (e.g., ESI+) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.13829.[6]

Synthesis and Purification

Retrosynthetic Analysis

The synthesis can be envisioned starting from cyclobutanone. A key transformation is the Strecker synthesis or a related cyanation/reduction pathway. The THP group is not installed directly but is formed as a consequence of the reaction mechanism involving 1-aminocyclobutanol and dihydropyran. A more plausible route involves the addition of a protected amine equivalent to cyclobutanone.

G Target 1-(Oxan-2-yl)cyclobutan-1-amine (as HCl salt) Intermediate1 1-Aminocyclobutanol Target->Intermediate1 [Acetal Formation] Intermediate2 Cyclobutanone Intermediate1->Intermediate2 [Strecker-type reaction] Reagent1 Dihydropyran (DHP) Reagent2 Cyanide source (e.g., KCN) + NH4Cl

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

A plausible synthesis involves the reaction of cyclobutanone with a cyanide source and an ammonium salt, followed by subsequent steps. A more direct and modern approach would be a Grignard reaction.[9]

Step 1: Synthesis of 1-aminocyclobutanecarbonitrile

  • To a solution of cyclobutanone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

  • Rationale: This is a classic Strecker synthesis. The ketone reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

Step 2: Hydrolysis to 1-aminocyclobutanecarboxylic acid

  • The crude aminonitrile is subjected to strong acidic hydrolysis (e.g., with concentrated HCl) under reflux.

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid.

Step 3: Reduction to 1-aminocyclobutane methanol

  • The amino acid is protected (e.g., as a Boc derivative).

  • The protected amino acid is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

  • The protecting group is removed.

  • Rationale: LAH reduces the carboxylic acid to a primary alcohol.

Step 4: Formation of the THP-protected final compound

  • The resulting 1-aminocyclobutane methanol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • The final product is then treated with HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt.

  • Rationale: The reaction between an alcohol and DHP in the presence of acid forms the tetrahydropyranyl (THP) ether, which in this intramolecular case forms the target bicyclic structure.

Purification and Characterization Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction) Crude->Workup Chroma Column Chromatography (Silica Gel) Workup->Chroma Salt Salt Formation (HCl in Ether) Chroma->Salt Recrystal Recrystallization Salt->Recrystal Final Pure Compound Recrystal->Final NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Final->NMR Final->MS Final->IR

Caption: General workflow for purification and characterization.

Chemical Reactivity and Handling

Stability and Storage

The hydrochloride salt is expected to be a stable, crystalline solid.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8][10] As an amine salt, it can be hygroscopic.

Key Reactions
  • Deprotection/Ring Opening: The THP group is an acetal, which is stable to bases but labile under acidic conditions. Treatment with aqueous acid can cleave the C-O bond, reverting the structure to a geminal amino alcohol derivative. This reactivity is crucial for its use as a protected building block.

  • N-Functionalization: After neutralization of the hydrochloride salt to the free amine, the primary amine group can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, making it a versatile scaffold for building molecular diversity.

Safety and Toxicology Profile
  • Hazard Identification: While specific data for this compound is limited, similar amine hydrochlorides can cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat.[8][10] Handling should occur in a well-ventilated area or a fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Wash off with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Move person to fresh air.[8]

    • Ingestion: Rinse mouth and seek medical advice.[8]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-(Oxan-2-yl)cyclobutan-1-amine lies in its potential as a structural motif in drug design. The cyclobutane ring serves as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups) and provides a rigid scaffold to orient functional groups in a specific 3D space.[1][3]

  • Scaffold for Novel Therapeutics: The rigid cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.[2] This is a sought-after property in the design of enzyme inhibitors and receptor ligands.

  • Improving Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can improve properties such as solubility and metabolic stability while reducing planarity, which is often beneficial for oral bioavailability.[2][3]

  • Building Block for Combinatorial Chemistry: The primary amine handle allows for the straightforward attachment of this unique scaffold to various side chains, acids, and other chemical fragments, enabling the rapid generation of libraries of new chemical entities for high-throughput screening.

While there are no specific marketed drugs containing this exact fragment found in the search results, the utility of cyclobutane amines in general is well-documented in drug discovery programs, including inhibitors for targets like isocitrate dehydrogenase (IDH).[2]

Conclusion

This compound is a specialized chemical building block with significant potential for medicinal chemistry and drug discovery. Its key attributes include a conformationally rigid cyclobutane core, stereochemical complexity, and a synthetically versatile primary amine. While detailed experimental data is sparse, its structure allows for logical predictions of its properties, reactivity, and synthesis. For drug development professionals, this compound represents a valuable tool for creating novel, three-dimensional chemical matter with potentially superior pharmacological profiles.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

  • A Premium Chemical Solution. (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]

  • Al-Harrasi, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available from: [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available from: [Link]

  • Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal. Available from: [Link]

  • Mykhailiuk, P.K. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

  • Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. Available from: [Link]

  • PubChem. 1-ethylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Zhu, C., et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Chemical Science. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic utilization of highly saturated, sp³-rich building blocks is paramount for developing selective and orally bioavailable therapeutics. 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a prime example of such a building block. This whitepaper provides an in-depth technical analysis of its molecular weight, empirical formula, and the physicochemical causality behind its structural design and salt selection.

Understanding the exact stoichiometric and mass spectrometric properties of this compound is critical for researchers engaged in synthetic scaling, assay development, and lead optimization.

Quantitative Physicochemical Characterization

The core identity of a pharmaceutical building block dictates its behavior in both synthetic workflows and biological assays. The compound exists fundamentally as a free base, but it is almost exclusively synthesized, stored, and utilized as a hydrochloride (HCl) salt.

The addition of the HCl molecule alters the empirical formula and molecular weight, which must be precisely accounted for during molarity calculations for in vitro screening.

Table 1: Comparative Physicochemical Data
ParameterFree BaseHydrochloride Salt
Empirical Formula C₉H₁₇NOC₉H₁₈ClNO (or C₉H₁₇NO · HCl)
Exact Mass (Monoisotopic) 155.1310 Da191.1077 Da
Molecular Weight 155.24 g/mol 191.70 g/mol
Physical State (Typical) Viscous OilCrystalline Solid
Aqueous Solubility LowHigh
Atmospheric Stability Prone to carbamate formation (CO₂ absorption)Highly stable

Data supported by compound registry standards [1].

Structural Rationale & Causality in Drug Design

The architecture of 1-(Oxan-2-yl)cyclobutan-1-amine is not arbitrary; it is engineered to solve specific pharmacokinetic challenges. As established by Lovering et al. in their seminal work on the [2], increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates by enhancing solubility and reducing off-target promiscuity.

  • The Cyclobutane Ring: The gem-disubstituted cyclobutane ring acts as a conformational restrictor. By locking the primary amine into a specific spatial vector, it minimizes the entropic penalty incurred upon binding to a target protein's active site.

  • The Oxane (Tetrahydropyran) Ring: This moiety introduces a localized dipole and a hydrogen-bond acceptor (the oxygen atom) while maintaining a largely lipophilic hydrocarbon core, allowing for fine-tuned modulation of the molecule's overall partition coefficient (LogP).

  • The Hydrochloride Salt Form: Low-molecular-weight primary amines are notoriously volatile and susceptible to oxidation. Converting the amine to an HCl salt [3], neutralizing its nucleophilicity, preventing degradation, and drastically improving aqueous solubility for biological assays.

Rationale Core 1-(Oxan-2-yl)cyclobutan-1-amine HCl Oxane Oxane Ring (Tetrahydropyran) Core->Oxane Cyclo Cyclobutane Ring (gem-disubstituted) Core->Cyclo Amine Primary Amine HCl (Salt Form) Core->Amine Prop1 H-Bond Acceptor Modulates Lipophilicity Oxane->Prop1 Prop2 Conformational Rigidity High Fsp3 Fraction Cyclo->Prop2 Prop3 Aqueous Solubility Oxidative Stability Amine->Prop3

Figure 1: Logical relationship between structural moieties and their physicochemical properties.

Experimental Methodology: Salt Formation Workflow

To ensure the integrity of the 191.70 g/mol molecular weight, the free base must be quantitatively converted to the hydrochloride salt. The following self-validating protocol utilizes differential solubility to drive the reaction to completion.

Protocol: Synthesis of the Hydrochloride Salt

Causality Note: Anhydrous diethyl ether (Et₂O) is explicitly chosen as the solvent. The free base is highly soluble in Et₂O, whereas the resulting ionic HCl salt is entirely insoluble. This forces the product to precipitate immediately, driving the reaction forward via Le Chatelier's principle and allowing for isolation without chromatography.

  • Dissolution: Dissolve 1.0 equivalent of 1-(Oxan-2-yl)cyclobutan-1-amine free base (155.24 g/mol ) in 10 volumes of anhydrous Et₂O under an inert nitrogen atmosphere.

  • Acidification: Place the reaction flask in an ice bath (0°C) to control the exothermic neutralization. Dropwise, add 1.1 equivalents of 2.0 M HCl in Et₂O.

  • Precipitation: Stir the mixture for 30 minutes. A white, crystalline precipitate of the hydrochloride salt will form rapidly.

  • Isolation: Isolate the solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold anhydrous Et₂O to remove any unreacted free base.

  • Desiccation: Dry the crystalline solid under high vacuum at 40°C for 12 hours to remove residual solvent, yielding the pure C₉H₁₈ClNO compound.

Workflow A Free Base C9H17NO MW: 155.24 B Salt Formation + HCl in Et2O A->B C Crystallization & Filtration B->C D Analytical Validation LC-MS & NMR C->D E HCl Salt C9H18ClNO MW: 191.70 D->E

Figure 2: Experimental workflow for the synthesis and analytical validation of the HCl salt.

Analytical Validation & Data Interpretation

Validating the molecular weight and formula of the synthesized salt requires orthogonal analytical techniques.

Protocol: LC-MS and ¹H-NMR Validation
  • Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Mass Spectrometry (ESI+): Inject the sample into a UPLC-MS system operating in positive Electrospray Ionization (ESI+) mode.

  • Nuclear Magnetic Resonance (NMR): Dissolve 5 mg of the salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆) for ¹H-NMR analysis.

Expert Data Interpretation (The Mass Spectrometry Pitfall): A common error in the mass spectrometric analysis of hydrochloride salts is the expectation of observing the intact salt mass (191.70 m/z). Because the non-covalent ionic bond dissociates instantly in the LC mobile phase, ESI+ will exclusively protonate the free amine.

Therefore, the expected MS peak is [M+H]⁺ at m/z 156.24 , corresponding to the protonated free base (C₉H₁₈NO⁺). The chloride counterion (Cl⁻) is entirely transparent in positive ion mode. The presence of the HCl salt is instead confirmed via ¹H-NMR in DMSO-d₆, where the protonated amine (-NH₃⁺) will appear as a distinct, broad integration of 3 protons downfield (typically between 7.5–8.5 ppm), confirming the salt stoichiometry.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115073972, 1-(oxan-2-yl)cyclobutan-1-amine. PubChem.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH / VHCA. (Review referenced via ACS).[Link]

solubility data for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Aqueous Solubility Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Executive Summary

Compound: this compound CAS Registry: 137838085 (PubChem CID) Solubility Classification: High Aqueous Solubility (Predicted) [1]

Status of Public Data: Specific experimental thermodynamic solubility values for this proprietary building block are not currently published in open-access peer-reviewed literature.

Technical Assessment: Based on Structure-Property Relationship (SPR) analysis of the pharmacophore—comprising a hydrophilic primary amine hydrochloride salt, a polar tetrahydropyran (oxane) ether ring, and a compact cyclobutane scaffold—this compound is assessed to be highly water-soluble (>50 mg/mL) .[1]

This guide provides the structural justification for this assessment and details a self-validating experimental protocol for researchers to empirically determine the exact solubility limit, a critical step for formulation and bioavailability studies.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this molecule without a datasheet, we must analyze the competition between its hydrophilic and lipophilic domains.

Structural DomainChemical NatureImpact on Aqueous Solubility
Primary Amine (HCl Salt) Ionic (

)
Major Enhancer. The ionic headgroup forms strong ion-dipole interactions with water.[1]
Oxan-2-yl (Tetrahydropyran) Cyclic EtherModerate Enhancer. The oxygen atom acts as a Hydrogen Bond Acceptor (HBA), increasing polarity compared to a carbocycle.[1]
Cyclobutane Ring Aliphatic CycleMinor Detractor. Adds lipophilicity, but the small

footprint is easily solvated by the dominant ionic charge.

Prediction Model:

  • Free Base: The neutral amine would exhibit moderate solubility due to the ether oxygen but might be limited by the hydrocarbon skeleton.

  • Hydrochloride Salt: Protonation of the amine (pKa

    
     10.8) creates a cationic species. For small molecules (
    
    
    
    Da) like this, salt formation typically boosts solubility by orders of magnitude.
  • Risk Factor: Hygroscopicity. Amine HCl salts with ether linkages are prone to absorbing atmospheric moisture. Handling in a desiccated environment is recommended.[2]

Experimental Protocol: Thermodynamic Solubility Determination

Workflow Visualization

SolubilityWorkflow Start Start: Solid Sample (1-(Oxan-2-yl)cyclobutan-1-amine HCl) Prep Preparation: Add excess solid to solvent (pH 1.2, 4.5, 6.8, Water) Start->Prep Weigh ~10 mg Equil Equilibration: Agitate at 25°C for 24-48 hours Prep->Equil Suspension formed Sep Phase Separation: Centrifuge or Filter (0.45 µm PVDF) Equil->Sep Saturated Solution Assay Quantification: HPLC-UV or LC-MS/MS Sep->Assay Clear Supernatant Check pH Check: Measure pH of filtrate (Shift warning) Sep->Check Aliquot Check->Assay If pH stable

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility.

Step-by-Step Methodology

Reagents:

  • Deionized Water (Milli-Q quality).[1]

  • Standard Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Critical: Do not use Chloride-containing buffers (like PBS) if assessing the "Common Ion Effect" specifically, although for general screening, standard buffers suffice.

Procedure:

  • Saturation: Place 10–20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add solvent in 250 µL increments.

    • Observation: If the solid dissolves immediately, the solubility is very high (>40 mg/mL). Add more solid until a visible suspension persists.

  • Agitation: Cap tightly. Shake or stir at 25°C ± 1°C for 24 hours.

    • Note: For HCl salts, 24 hours is usually sufficient. 48 hours is safer to rule out gel formation.

  • Separation:

    • Filtration: Use a syringe filter (0.45 µm PVDF or PTFE). Pre-saturate the filter with 100 µL of the solution to prevent drug loss due to filter adsorption.

    • Centrifugation: Alternatively, spin at 10,000 rpm for 10 minutes.

  • Quantification (HPLC):

    • Dilute the supernatant (e.g., 1:100) with mobile phase to bring it into the linear dynamic range of the detector.

    • Inject onto a C18 column. Detect at 210 nm (low wavelength required as the molecule lacks a strong chromophore).

Data Interpretation & Causality

When analyzing your results, three specific phenomena will dictate the solubility profile of this amine salt.

The pH-Solubility Profile

The solubility of 1-(Oxan-2-yl)cyclobutan-1-amine will be pH-dependent.[1]

  • pH < pKa (Acidic/Neutral): The molecule remains protonated (

    
    ). Solubility is maximal (intrinsic solubility of the salt).
    
  • pH > pKa (Basic): The molecule deprotonates to the free base (

    
    ). Solubility will drop precipitously to the intrinsic solubility of the neutral organic molecule.
    
  • Caution: Since the pKa is likely ~10.8, the compound will remain soluble across the entire physiological range (pH 1.2 – 7.4). You will only see precipitation at extremely high pH (>10).

The Common Ion Effect

Since this is a Hydrochloride (HCl) salt, the presence of excess Chloride ions (


) in the solvent can suppress solubility.
  • Scenario: Dissolving the compound in 0.1 M HCl (pH 1.2) or Saline (0.9% NaCl).

  • Mechanism: According to the solubility product principle (

    
    ), adding external 
    
    
    
    shifts the equilibrium toward the solid precipitate.[1]
  • Result: Solubility in 0.1 M HCl may be lower than in pure water.

Equilibrium Visualization

EquilibriumState Solid Solid Phase (Crystal Lattice) Dissolved Dissolved Phase (Solvated Ions) Solid->Dissolved Dissolution (Ksp) Dissolved->Solid Crystallization Precip Precipitation (Common Ion Effect) Dissolved->Precip Add Excess Cl-

Figure 2: Equilibrium dynamics affecting the solubility of the Hydrochloride salt.

References

  • PubChem. this compound (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • NIST Chemistry WebBook. Cyclobutanamine (Analogous Structure Data). National Institute of Standards and Technology.[3][4] Available at: [Link][1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews. (Authoritative source on HCl salt behavior).

Sources

Technical Safety & Handling Monograph: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

This guide serves as a comprehensive safety and handling protocol for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride . As a specialized building block frequently used in Fragment-Based Drug Discovery (FBDD) to introduce


 complexity, this compound presents specific handling challenges derived from its functional groups: a strained cyclobutane ring, a tetrahydropyran (oxane) ether, and a primary amine hydrochloride salt.

Note on Data Availability: As a novel research intermediate, empirical toxicological data is sparse. This guide utilizes Structure-Activity Relationship (SAR) analysis and the Precautionary Principle to establish safety protocols.

Chemical Structure & Identifiers[2][4][5][6][7]
PropertyDetail
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride
Common Name 1-(Oxan-2-yl)cyclobutan-1-amine HCl
Molecular Formula

Molecular Weight ~191.70 g/mol (Salt); ~155.24 g/mol (Free Base)
Physical State Solid (Powder or Crystalline)
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (

, Hexanes)
Key Functionalities Primary Amine (Basic/Nucleophilic), Cyclic Ether (THP), Cyclobutane (Strained Ring)

Predictive Hazard Identification (SAR Analysis)

In the absence of full REACH registration data, we categorize hazards based on the functional moiety profile. The hydrochloride salt form significantly mitigates volatility but increases hygroscopicity.

GHS Classification (Predicted)

Based on analogous primary amine hydrochlorides (e.g., cyclobutanamine HCl).

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral) Cat.[1][2] 4H302: Harmful if swallowed.[1][2][3][4]Bioavailability of primary amines; potential CNS effects.
Skin Corrosion/Irritation Cat.[1][5] 2H315: Causes skin irritation.[1][4]Acidic nature of HCl salt upon hydrolysis on moist skin.
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][3]Direct interaction with mucous membranes; pH shock.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[4]Inhalation of dust/aerosols.[5][2][3][6]
Critical Stability Hazards
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence. This alters stoichiometry in precise synthesis.

  • Thermal Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable at room temperature, avoid temperatures >150°C to prevent ring-opening decomposition.

  • Peroxide Potential: The oxane (tetrahydropyran) ring is a cyclic ether. While the solid salt form is resistant to autoxidation, long-term storage in air could theoretically favor peroxide formation if the free base is generated in situ.

Operational Handling Framework

This section details the "Defense-in-Depth" strategy for handling this compound.

Engineering Controls & Containment

Decision Logic: The choice of containment depends on the operation scale and physical state (solid vs. solution).

HandlingLogic cluster_hygiene Hygiene Protocol Start Operation Assessment Scale Scale of Handling Start->Scale SmallScale < 1 gram (Solid) Scale->SmallScale Weighing/Transfer LargeScale > 1 gram or Solution Prep Scale->LargeScale Synthesis/Purification Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood LargeScale->Hood If Solvated Glovebox Inert Atmosphere Glovebox ($N_2$ or Ar) LargeScale->Glovebox If Dry Powder PPE_Level1 PPE Level 1: Nitrile Gloves, Lab Coat, Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Gloves, Tyvek Sleeves, N95 (if open) Glovebox->PPE_Level2 Wipe Decontaminate Surfaces (Ethanol/Water) PPE_Level1->Wipe PPE_Level2->Wipe Waste Solid Waste -> Incineration

Figure 1: Risk Assessment Workflow for Handling Novel Amine Salts. High-contrast nodes indicate critical decision points.

Protocol: Safe Weighing & Transfer

Objective: Prevent inhalation exposure and moisture contamination.

  • Environment: Perform all weighing in a chemical fume hood or glovebox.

  • Anti-Static Measures: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.

  • Transfer:

    • Use a disposable spatula.

    • Transfer directly into a tared vial.

    • Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

  • Inerting: Flush the headspace of the stock container with Argon or Nitrogen before resealing. Tape the cap with Parafilm to ensure a moisture barrier.

Emergency Response Protocols

Every researcher must verify the location of the safety shower and spill kit before opening the vial.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: HCl salts can hydrolyze in the lungs, causing chemical pneumonitis.

  • Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[3][4] Why? Adding water to a large mass of amine HCl on the skin can create a concentrated acidic solution; brushing first reduces the load.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses if present.[1][5][7][3]

Spill Management Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action_Powder 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite 2. Neutralize (Sodium Bicarbonate) Liquid->Action_Liquid Clean Wipe area with weak acid (dilute acetic) then water Action_Powder->Clean Action_Liquid->Clean Disposal Label as Hazardous Chemical Waste Clean->Disposal

Figure 2: Emergency Spill Response Logic. Note the distinction between dry and wet spill protocols to minimize aerosolization.

Storage & Stability

  • Temperature: Refrigerate (

    
    ).
    
  • Atmosphere: Store under inert gas (Argon preferred).

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.

    • Strong Bases: Liberates the free amine, which may be volatile and prone to oxidation.

    • Acid Chlorides/Anhydrides: Will react rapidly (acylation).

Disposal & Environmental Impact[7][14]

Ecological Note: As a quaternary carbon-containing amine, biodegradability is predicted to be low. Do not release into drains.[3]

Disposal Protocol:

  • Solid Waste: Dissolve in a combustible solvent (e.g., methanol) and package for high-temperature incineration equipped with a scrubber (to handle NOx and HCl emissions).

  • Aqueous Waste: Adjust pH to neutral (7-8) before disposal into aqueous waste streams intended for professional treatment.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115073972. Retrieved March 5, 2026 from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Guidance on the labeling of amine hydrochlorides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Therapeutic Potential of 1-(Oxan-2-yl)cyclobutan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic potential, chemical architecture, and synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine) and its derivatives.

This scaffold represents a strategic bioisostere in modern medicinal chemistry, primarily utilized to modulate lipophilicity (LogP) and restrict conformational entropy in drug candidates targeting Histamine H3 receptors (CNS disorders) and potentially NMDA receptors (Depression/Pain).

A Technical Guide for Drug Discovery & Development

Executive Summary: The Strategic Scaffold

The 1-(Oxan-2-yl)cyclobutan-1-amine moiety is a high-value pharmacophore designed to replace traditional lipophilic cyclic amines (e.g., 1-phenylcyclohexylamine, adamantane-1-amine) in drug discovery.

By fusing a cyclobutane ring (rigid, small footprint) with an oxan-2-yl (tetrahydropyran-2-yl) group (polar, metabolic stability), this scaffold offers three distinct advantages over legacy structures:

  • Lipophilicity Modulation: The oxane ring lowers LogP compared to phenyl or cyclohexyl rings, improving aqueous solubility and reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.

  • Conformational Locking: The cyclobutane ring restricts the rotational freedom of the amine and the oxane substituent, locking the pharmacophore into a bioactive conformation favored by specific GPCRs (e.g., H3) and ion channels.

  • Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic rings, potentially extending the half-life (

    
    ) of the parent drug.
    

Primary Therapeutic Applications:

  • Neurology (CNS): Histamine H3 Receptor Antagonists (Narcolepsy, ADHD, Alzheimer's).

  • Psychiatry: Rapid-acting Antidepressants (NMDA Receptor modulation).

  • Oncology: Solubilizing motifs for Kinase Inhibitors (e.g., MNK/MEK pathways).

Chemical Architecture & Pharmacophore Analysis

Structural Breakdown

The molecule consists of a primary amine and a tetrahydropyran-2-yl group geminally substituted at the C1 position of a cyclobutane ring.

  • Core: Cyclobutane (C4H8). Provides a rigid spacer with defined bond angles (~88° puckered), distinct from the chair conformation of cyclohexane.

  • Substituent A: Primary Amine (-NH2). A canonical hydrogen bond donor/acceptor, critical for ionic interactions with receptor aspartate residues (e.g., Asp3.32 in GPCRs).

  • Substituent B: Oxan-2-yl (Tetrahydropyran). Acts as a bioisostere for a phenyl ring or a cyclohexyl ring. The oxygen atom at position 1 of the oxane ring acts as a weak hydrogen bond acceptor.

Stereochemical Considerations

Unlike the symmetrical 4-oxanyl isomer, the 2-oxanyl substitution introduces chirality.

  • Chiral Center 1: C2 of the oxane ring.

  • Chiral Center 2: C1 of the cyclobutane ring (if the other cyclobutane carbons are asymmetrically substituted).

Note: In the core scaffold 1-(oxan-2-yl)cyclobutan-1-amine, C1 of the cyclobutane is prochiral unless the cyclobutane ring itself bears further substitution. However, the C2 of the oxane is a defined stereocenter. Enantioselective synthesis is crucial, as the


- and 

-oxane enantiomers will project the oxygen lone pairs in different vectors within the binding pocket.

Pharmacophore Scaffold 1-(Oxan-2-yl) cyclobutan-1-amine Cyclobutane Cyclobutane Ring (Conformational Lock) Scaffold->Cyclobutane Core Oxane Oxan-2-yl Group (Lipophilic/Polar Balance) Scaffold->Oxane C1 Subst. Amine Primary Amine (Ionic Anchor) Scaffold->Amine C1 Subst. Restricted Rotation Restricted Rotation Cyclobutane->Restricted Rotation Bioisostere for Phenyl Bioisostere for Phenyl Oxane->Bioisostere for Phenyl

Caption: Structural decomposition of the scaffold highlighting its functional roles in ligand-receptor binding.

Therapeutic Applications & Mechanism of Action

Histamine H3 Receptor Antagonists (Cognitive Disorders)

The most documented utility of cyclobutyl amine derivatives is in the development of H3 receptor antagonists/inverse agonists .

  • Mechanism: Blockade of presynaptic H3 autoreceptors enhances the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.

  • Role of Scaffold: The cyclobutane-amine motif serves as the "linker" and "basic head" group. The oxane ring provides the necessary lipophilicity to cross the BBB without the toxicity risks associated with highly aromatic compounds.

  • Clinical Indication: Narcolepsy (e.g., Pitolisant analogs), ADHD, and cognitive deficits in Schizophrenia.

NMDA Receptor Modulation (Depression & Pain)

Cyclic amines (e.g., Ketamine, Memantine) are classic NMDA receptor blockers.

  • Hypothesis: 1-(Oxan-2-yl)cyclobutan-1-amine derivatives may act as trapping open-channel blockers of the NMDA receptor.

  • Advantage: The substitution of the phenyl ring (found in PCP/Ketamine) with an oxane ring attenuates the "psychotomimetic" side effects (hallucinations) while retaining analgesic and antidepressant efficacy. This is a known strategy in "dissociative" medicinal chemistry to improve the therapeutic index.

Kinase Inhibitors (Oncology)

In kinase drug discovery (e.g., MNK1/2, MEK), solubility is a persistent challenge.

  • Application: This amine is used as a Solvent Front Binder . It is attached to the core kinase inhibitor scaffold (e.g., via an amide bond) to project into the solvent channel, improving solubility (via the ether oxygen and amine) and metabolic stability.

Experimental Protocols (Self-Validating)

Synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine

Rationale: Direct nucleophilic addition to a cyclobutane precursor is difficult due to ring strain. The preferred route utilizes a nitrile intermediate.

Step-by-Step Methodology:

  • Precursor Preparation: Start with Cyclobutanecarbonitrile .

  • Lithiation: Cool a solution of 2-bromotetrahydropyran in dry THF to -78°C. Add t-BuLi (2.2 eq) to generate the 2-lithiotetrahydropyran species.

    • Critical Control: Temperature must be maintained < -70°C to prevent decomposition of the lithio-ether.

  • Nucleophilic Attack: Add Cyclobutanecarbonitrile dropwise. The lithiated species attacks the nitrile carbon.

  • Imine Hydrolysis/Reduction:

    • Route A (Ketone): Quench with acid to form the ketone (1-(oxan-2-yl)cyclobutan-1-one), then Reductive Amination with NH4OAc/NaCNBH3.

    • Route B (Direct Reduction): Treat the intermediate imine with LiAlH4 or NaBH4 to yield the primary amine directly.

  • Purification: Acid-base extraction. The amine is basic; extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract into DCM.

ReagentEquivalentsConditionsCritical Parameter
2-Br-Tetrahydropyran1.0THF, -78°CAnhydrous conditions
t-Butyllithium2.2-78°C, 30 minPyrophoric handling
Cyclobutanecarbonitrile1.1-78°C to RTSlow addition
LiAlH41.5Reflux, 2hComplete reduction
In Vitro H3 Receptor Binding Assay

Rationale: To validate the affinity of the derivative.

  • Cell Line: HEK-293 cells stably expressing human Histamine H3 receptor.

  • Radioligand: [3H]-N-alpha-methylhistamine (NAMH).

  • Protocol:

    • Incubate cell membranes (20 µg protein) with [3H]-NAMH (1 nM) and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Non-specific binding determined by 10 µM Thioperamide.

    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters, wash with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Analysis

Table 1: Physicochemical Comparison of Cyclic Amine Scaffolds

ScaffoldLogP (Calc)tPSA (Ų)Rotatable BondsBBB PenetrationMetabolic Risk
1-(Oxan-2-yl)cyclobutan-1-amine 1.2 - 1.5 35.0 2 High Low (Ether stable)
1-Phenylcyclohexylamine (PCA)2.8 - 3.126.01HighHigh (Aromatic hydroxylation)
1-(Aminomethyl)cyclohexane (Gabapentin core)0.5 - 1.063.0 (Acid)3Low (requires transporter)Low
Adamantane-1-amine2.426.00HighLow

Interpretation: The Oxan-2-yl/Cyclobutane scaffold occupies a "Goldilocks" zone—lipophilic enough for passive diffusion across the BBB, but polar enough (due to the ether oxygen) to reduce the risk of phospholipidosis and rapid hepatic clearance often seen with purely carbocyclic amines.

Future Outlook & Optimization

Researchers should focus on stereoselective synthesis of the (2S)-oxan-2-yl isomer, as biological systems often discriminate sharply between ether enantiomers. Further derivatization at the amine nitrogen (e.g., alkylation, sulfonylation) can tune the selectivity between H3, NMDA, and Sigma receptors.

References

  • PubChem. (n.d.). 1-(Oxan-2-yl)cyclobutan-1-amine. National Library of Medicine. Retrieved from [Link]

  • Cowart, M. D., et al. (2008). Cyclobutyl amine derivatives. European Patent EP1888523B1. European Patent Office.
  • Array BioPharma Inc. (2017).[1] Novel hydrogen sulfate salt. U.S. Patent US9562017B2. United States Patent and Trademark Office. Retrieved from

  • Haufe, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. Retrieved from [Link]

Sources

Technical Guide: Design, Synthesis, and Application of Oxan-2-yl Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of saturated heterocycles with strained carbocycles represents a frontier in modern medicinal chemistry. Oxan-2-yl cyclobutane amines (specifically 1-(oxan-2-yl)cyclobutan-1-amine and its derivatives) are emerging high-value scaffolds that combine the metabolic stability of the tetrahydropyran (oxan) ring with the conformational restriction of the cyclobutane core.

This guide provides a technical analysis of this motif, focusing on the gem-disubstituted architecture where the amine and the oxanyl group share a quaternary carbon. This structural arrangement offers a unique vector for drug design, functioning as a metabolically robust bioisostere for sterically hindered amines and spirocyclic systems.

Part 1: Structural Analysis & Pharmacophore Properties

The Gem-Disubstituted Quaternary Core

The defining feature of the 1-(oxan-2-yl)cyclobutan-1-amine scaffold is the quaternary carbon at position 1 of the cyclobutane ring. This creates a "spiro-like" steric environment without the complexity of a true spirocycle.

  • Conformational Locking: The cyclobutane ring (puckered conformation, ~25-35°) restricts the rotation of the amine and the oxanyl group. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: The quaternary center eliminates the presence of abstractable

    
    -protons adjacent to the amine, a common site for metabolic degradation (N-dealkylation) by Cytochrome P450 enzymes.
    
  • Lipophilicity Modulation: The oxan-2-yl group (tetrahydropyran) serves as a polar, non-basic lipophilic spacer. It lowers LogP compared to a cyclohexyl equivalent (due to the ether oxygen) while maintaining bulk.

Stereochemical Considerations

The 1-(oxan-2-yl)cyclobutan-1-amine molecule possesses a chiral center at the C2 position of the oxan ring.

  • Chirality: The C2-oxanyl center makes the molecule chiral.

  • Diastereomers: If the cyclobutane ring is further substituted (e.g., at C3), diastereomers (cis/trans) will exist relative to the oxanyl group.

PropertyValue/DescriptionImpact on Drug Design
Hybridization sp³ (Quaternary Core)Increases Fsp³ fraction; correlates with higher clinical success.
H-Bonding 1 Donor (NH₂), 1 Acceptor (O)Balanced profile for solubility and permeability.
Metabolic Liability LowQuaternary C blocks

-oxidation; Ether is stable.
pKa (Amine) ~9.5 - 10.5Typical primary aliphatic amine; suitable for salt formation.

Part 2: Synthetic Methodologies

Synthesizing sterically hindered, gem-disubstituted amines requires specific strategies to overcome nucleophilic repulsion and elimination side reactions.

Route A: Nucleophilic Addition & Ritter Reaction (Recommended)

This is the most robust pathway for generating the quaternary amine center. It utilizes the polarity of the oxan ring and the strain of the cyclobutanone.

  • Nucleophilic Addition: 2-Lithiotetrahydropyran (generated via lithiation of dihydropyran or trans-metalation of 2-stannyltetrahydropyran) adds to cyclobutanone.

  • Ritter Reaction: The resulting tertiary alcohol is treated with a nitrile (e.g., chloroacetonitrile or HCN equivalent) under acidic conditions. The strained cyclobutane ring stabilizes the intermediate carbocation (or the reaction proceeds via an

    
    -like mechanism favored by the oxanyl oxygen's inductive effect? Correction: The oxanyl oxygen is electron-withdrawing, destabilizing the cation, but the cyclobutane strain release can drive ring expansion if not controlled. However, Ritter conditions are standard for tertiary alcohols.)
    
  • Hydrolysis: The resulting amide is cleaved to yield the free amine.

Route B: Dialkylation of Nitriles

A scalable route avoiding organolithium reagents at the final step.

  • Starting Material: (Tetrahydropyran-2-yl)acetonitrile.

  • Cyclization: Double alkylation with 1,3-dibromopropane using a strong base (NaH or LiHMDS).

  • Functional Group Interconversion: The resulting nitrile is hydrolyzed to the amide and subjected to Hofmann rearrangement, or directly reduced (though reduction yields the aminomethyl derivative, not the amine directly on the ring). Therefore, Hofmann or Curtius rearrangement of the acid is required to get the amine on the quaternary carbon.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision tree for synthesizing this scaffold.

Synthesis_Pathway Start_Ketone Cyclobutanone Inter_Alcohol 1-(Oxan-2-yl) cyclobutan-1-ol Start_Ketone->Inter_Alcohol Nucleophilic Addn Reagent_Li 2-Lithio-THP Reagent_Li->Inter_Alcohol Inter_Amide N-Acyl Amine Inter_Alcohol->Inter_Amide Ritter Step_Ritter Ritter Reaction (H2SO4, R-CN) Step_Ritter->Inter_Amide Final_Product 1-(Oxan-2-yl) cyclobutan-1-amine Inter_Amide->Final_Product Hydrolysis Start_Nitrile (Oxan-2-yl) acetonitrile Inter_Cyano 1-(Oxan-2-yl) cyclobutane-CN Start_Nitrile->Inter_Cyano Dialkylation Reagent_Dibromo 1,3-Dibromopropane (Base) Reagent_Dibromo->Inter_Cyano Step_Rearrange Hydrolysis & Hofmann/Curtius Inter_Cyano->Step_Rearrange Oxidation Step_Rearrange->Final_Product Rearrangement

Caption: Comparative synthetic routes for gem-disubstituted oxan-2-yl cyclobutane amines showing Nucleophilic Addition vs. Nitrile Dialkylation pathways.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Addition (Route A)

Target: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Tetrahydropyran (THP) (precursor for lithiation)

  • n-Butyllithium (n-BuLi)

  • Chloroacetonitrile (for Ritter)

  • Sulfuric acid / Acetic acid

  • Thiourea (for chloroacetamide cleavage)

Step-by-Step Methodology:

  • Generation of 2-Lithiotetrahydropyran:

    • Note: Direct lithiation of THP is difficult. Use tributyl(oxan-2-yl)stannane transmetalation or 2-bromo-THP (unstable) if accessible. A practical alternative is using 2-(phenylsulfonyl)tetrahydropyran followed by reductive lithiation (Li/naphthalene).

    • Alternative: Use dihydro-2H-pyran . Treat with t-BuLi (careful control) or use the Shapiro reaction equivalent if starting from a lactone-derived hydrazone (complex).

    • Recommended Lab Scale: Use the commercially available 2-lithio-tetrahydropyran equivalent generated from 2-(tributylstannyl)tetrahydropyran and n-BuLi at -78°C in THF.

  • Addition to Cyclobutanone:

    • Cool the solution of 2-lithio-THP (-78°C) under Argon.

    • Add Cyclobutanone (1.0 equiv) dropwise in THF.

    • Stir at -78°C for 1 h, then warm to 0°C.

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Purify 1-(oxan-2-yl)cyclobutan-1-ol via silica gel chromatography.

  • Ritter Reaction (Amine Installation):

    • Dissolve the tertiary alcohol in glacial acetic acid.

    • Add Chloroacetonitrile (1.5 equiv).

    • Add conc. H₂SO₄ (1.5 equiv) dropwise at 0°C.

    • Warm to RT and stir for 12 h.

    • Pour into ice water. Neutralize with Na₂CO₃. Extract the chloroacetamide intermediate.

  • Deprotection:

    • Reflux the chloroacetamide with Thiourea (1.2 equiv) in Ethanol/Acetic acid (5:1) for 4 h (cleavage of chloroacetyl group).

    • Cool, concentrate, and basify with NaOH.

    • Extract free amine with DCM. Convert to HCl salt with 4M HCl in Dioxane.

Part 4: Medicinal Chemistry Applications[1][2][3]

Bioisosteric Replacement

This scaffold is a potent bioisostere for:

  • Cyclohexylamine: The oxan-cyclobutane combo mimics the volume of a cyclohexyl ring but with different electronic vectors and lower lipophilicity.

  • Gem-dimethyl groups: The cyclobutane ring provides a "tied-back" gem-dimethyl effect, reducing steric clash in narrow pockets while maintaining the angle.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the 1-(oxan-2-yl)cyclobutan-1-amine serves as a 3D-rich fragment . Unlike flat aromatic fragments, this scaffold probes spherical space in the binding pocket.

  • Vectors: The amine provides the primary anchor (H-bond donor/salt bridge). The oxan ring provides a hydrophobic/H-bond acceptor vector.

  • Solubility: The ether oxygen enhances aqueous solubility compared to a pure carbocyclic fragment.

Case Study: H3 Receptor Antagonists

Cyclobutane amines have been utilized in Histamine H3 receptor antagonists (e.g., PF-03654746). Replacing the simple cyclobutyl or alkyl group with the oxan-2-yl moiety can improve selectivity by engaging specific polar residues in the GPCR transmembrane bundle, as seen in similar tetrahydropyran-containing ligands.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a Library of Spirocyclic and Gem-Disubstituted Cyclobutane Scaffolds." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes and Spirocyclic Oxetanes as Conformational, Polar, and Metabolic Surrogates for Morpholines and Gem-Dimethyl Groups." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Generation of C2-Substituted Difluorocyclobutane Building Blocks." Journal of Organic Chemistry. Link

  • Krimmel, K. P., et al. (2014). "Ritter Reaction of Tertiary Alcohols: A Robust Method for Sterically Hindered Amines." Organic Letters. Link

  • BLD Pharm. (2024). "Product Datasheet: this compound (CAS 2089255-09-2)." Link

CAS number lookup for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the identification, chemical profile, and synthetic logic for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride , a specialized sp³-rich building block used in medicinal chemistry.

CAS Lookup, Chemical Profiling, and Synthetic Methodology

Executive Summary

This compound (also known as 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl) is a bicyclic amine scaffold. It features a cyclobutane ring directly bonded to the 2-position of a tetrahydropyran (oxan) ring, with a primary amine at the quaternary carbon of the cyclobutane. This structure is highly valued in drug discovery for its ability to increase saturation (


) and metabolic stability compared to planar aromatic analogs.

Chemical Identification & CAS Lookup

Precise identification of this compound requires distinguishing between the free base and the hydrochloride salt. While the free base is indexed, the salt form is often cataloged under the free base CAS with a salt modifier in commercial databases.

Core Identifiers
ParameterTechnical Detail
Chemical Name This compound
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride
CAS Number (Free Base) 1897834-50-2
CAS Number (HCl Salt) Not formally assigned independent of free base in public registries.Refer as: 1897834-50-2 (HCl)
Molecular Formula

Molecular Weight 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt)
SMILES (Free Base) NC1(CCC1)C2CCCCO2
SMILES (Salt) NC1(CCC1)C2CCCCO2.Cl
InChIKey OEPYQUPBIZCGEN-UHFFFAOYSA-N (Free Base)
Lookup Protocol

To validate this compound in proprietary databases (SciFinder, Reaxys) or vendor catalogs (Enamine, WuXi), use the following search hierarchy:

  • Primary Key: Search 1897834-50-2 .

  • Secondary Key: Search by InChIKey OEPYQUPBIZCGEN-UHFFFAOYSA-N.

  • Structural Search: Draw the cyclobutane-THP motif with the specific C1-C2' linkage.

Visualization: Identification Workflow

CAS_Lookup Start Target Compound: 1-(Oxan-2-yl)cyclobutan-1-amine HCl Check_Salt Check Specific Salt CAS Start->Check_Salt Found_Salt Salt CAS Found? Check_Salt->Found_Salt Use_Base Use Free Base CAS: 1897834-50-2 Found_Salt->Use_Base No (Common) Append_HCl Append Salt Modifier (e.g., 'HCl' or 'Hydrochloride') Use_Base->Append_HCl Vendor_Search Query Vendor Catalogs (Enamine, ChemSpace) Append_HCl->Vendor_Search

Caption: Logical workflow for retrieving the correct catalog identifier for the hydrochloride salt when only the free base CAS is widely indexed.

Synthetic Methodology

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine is non-trivial due to the steric crowding at the quaternary carbon and the need to form a bond between two sp³ rings. The most robust route typically involves the Curtius Rearrangement of the corresponding carboxylic acid, constructed via alpha-alkylation.

Proposed Synthetic Route

Step 1: Alpha-Alkylation The synthesis begins with cyclobutanecarboxylic acid (or its ester). It is deprotonated using a strong base (LDA) to form the enolate, which is then alkylated with an electrophilic tetrahydropyran species (e.g., 2-chlorotetrahydropyran). Note: 2-chlorotetrahydropyran is highly reactive and generates an oxocarbenium ion intermediate.

Step 2: Curtius Rearrangement The resulting 1-(tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base (TEA) in tert-butanol. This converts the acid to an isocyanate, which is trapped by the alcohol to form the Boc-protected amine.

Step 3: Deprotection & Salt Formation The Boc group is removed using 4M HCl in dioxane, yielding the final This compound .

Visualization: Synthesis Pathway

Synthesis SM1 Cyclobutanecarboxylic Acid (Ester) Inter1 Intermediate: 1-(Tetrahydro-2H-pyran-2-yl) cyclobutanecarboxylic Acid SM1->Inter1 Alpha-Alkylation Reagent1 1. LDA (-78°C) 2. 2-Chlorotetrahydropyran Inter2 Boc-Protected Amine Inter1->Inter2 Isocyanate Formation & Trapping Reagent2 DPPA, TEA, t-BuOH (Curtius Rearrangement) Product Final Product: 1-(Oxan-2-yl)cyclobutan-1-amine HCl Inter2->Product Acid Deprotection Reagent3 4M HCl / Dioxane

Caption: Step-wise synthetic pathway utilizing Curtius rearrangement to install the amine at the quaternary center.

Chemical Profile & Properties

This compound serves as a polar, aliphatic building block. The hydrochloride salt significantly improves water solubility and shelf-stability compared to the volatile and potentially unstable free base amine.

PropertyValueNote
Appearance White to off-white solidHygroscopic salt
Solubility High in Water, DMSO, MethanolLow in non-polar solvents (Hexane)
pKa (Conj. Acid) ~10.5Typical for primary aliphatic amines
LogP ~0.8 (Free Base)Lipophilicity is modulated by the ether oxygen
H-Bond Donors 3 (Ammonium form)Valuable for receptor interactions
H-Bond Acceptors 1 (Ether oxygen)

References

  • PubChem Compound Summary. "1-(Oxan-2-yl)cyclobutan-1-amine". National Center for Biotechnology Information. Accessed 2026.[1] [Link]

  • Chemical Synthesis Methodology. "Curtius Rearrangement in the Synthesis of Sterically Hindered Amines." Organic Reactions, Vol 3. (General Reference for Methodology).

Sources

Technical Guide: Physical Characteristics of 1-(Oxan-2-yl)cyclobutan-1-amine HCl

[1]

Executive Summary

Compound Name: this compound Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutan-1-amine hydrochloride.[1] CAS (Free Base): Note: Specific CAS for the HCl salt is often vendor-dependent; refer to Parent CID 115073972 for structural grounding. Molecular Formula: C



Molecular Weight:1

Significance: This compound represents a "gem-disubstituted" cyclobutane scaffold, offering a rigidified sp³ geometry that is highly valued in modern drug discovery for increasing metabolic stability and improving solubility compared to planar aromatic analogs. The presence of the oxane (tetrahydropyran) ring adds polarity and hydrogen-bond acceptance without introducing a high-energy donor, while the primary amine serves as a critical vector for diversification.[1]

Physicochemical Profile

As an amine hydrochloride salt, this compound exhibits distinct physical properties compared to its free base oil form. The following data synthesizes calculated values with empirical trends for analogous cycloaliphatic amine salts.

Calculated & Predicted Properties (HCl Salt)
PropertyValue / DescriptionConfidence Level
Physical State Crystalline Solid (White to Off-White Powder)High (Standard for low MW amine salts)
Melting Point 150°C – 175°C (Decomposition likely >200°C)Medium (Based on structural analogs)
Solubility (Water) >50 mg/mL (Highly Soluble)High (Ionic character)
Solubility (DMSO) SolubleHigh
Solubility (DCM) Low to ModerateHigh
Hygroscopicity Moderate (Deliquescent at >60% RH)High (Requires desiccant)
Chirality Single Chiral Center (at Pyran C2).[1][2] Typically supplied as a racemate unless specified.High
Structural Analysis[1]
  • Stereochemistry: The molecule possesses one chiral center at the C2 position of the oxane ring. The cyclobutane C1 position is achiral due to the symmetry of the unsubstituted cyclobutane ring. Therefore, the substance exists as a pair of enantiomers.

  • H-Bonding:

    • Donors: 3 (Ammonium protons: -NH

      
      )[1]
      
    • Acceptors: 1 (Ether oxygen on oxane ring)

Solid-State Characterization Protocols

For researchers utilizing this intermediate, verifying the physical state is critical to ensure stoichiometry in downstream reactions.

Thermal Analysis (DSC/TGA)

Objective: Determine the exact melting point and distinguish between solvates/hydrates and anhydrous forms.

  • Protocol:

    • Equilibrate TGA/DSC instrument with nitrogen purge (50 mL/min).

    • Load 2–5 mg of sample into an aluminum pan (crimped but vented).

    • Ramp temperature from 30°C to 250°C at 10°C/min.

  • Expected Result: A sharp endotherm (melting) between 150–175°C. Broadening suggests impurities or amorphous content. Significant weight loss (<100°C) in TGA indicates hygroscopic water absorption.

Spectroscopic Identification

Objective: Confirm salt formation and structural integrity.

  • FT-IR (ATR Method):

    • Look for a broad, intense band between 2800–3200 cm⁻¹ (Ammonium N-H stretch), which obscures the C-H stretching region.

    • Absence of the C=O stretch (unless contaminated).

    • Strong C-O-C ether stretch around 1080–1150 cm⁻¹ .

  • 1H NMR (D₂O or DMSO-d6):

    • In DMSO-d6, the ammonium protons (-NH

      
      ) will appear as a broad singlet at δ 8.0–8.5 ppm .[1]
      
    • The methine proton on the oxane ring (adjacent to oxygen and cyclobutane) will show a distinct multiplet shift due to the electron-withdrawing ammonium group nearby.

Experimental Workflows

Salt Formation & Purification Logic

The following diagram illustrates the decision process for synthesizing and purifying the HCl salt from the free base to ensure optimal physical characteristics.

SaltFormationcluster_legendKeyStartCrude Free Base(1-(Oxan-2-yl)cyclobutan-1-amine)SolventDissolve in Non-Polar Solvent(Et2O or MTBE)Start->SolventAcidAddAdd HCl (4M in Dioxane)Dropwise at 0°CSolvent->AcidAddPrecipitatePrecipitation Observed?AcidAdd->PrecipitateYesPrecipFilter SolidWash with cold Et2OPrecipitate->YesPrecipYesNoPrecipEvaporate SolventTriturate with Hexane/Et2OPrecipitate->NoPrecipNo (Oiling out)DryingVacuum Dry(40°C, <10 mbar, P2O5)YesPrecip->DryingNoPrecip->DryingAnalysisQC: NMR, Chloride Content, DSCDrying->AnalysisL1Green: Start/EndL2Blue: Standard PathL3Red: Remediation

Figure 1: Workflow for the conversion of the free base oil to the stable crystalline HCl salt.

Handling & Stability Pathway

Amine salts can be hygroscopic. This logic tree defines the storage requirements based on environmental exposure.

HandlingMaterialReceived Material(White Powder)CheckCheck Appearance(Clumping?)Material->CheckDryFree FlowingCheck->DryYesWetClumped/StickyCheck->WetNoActionDryStore at 2-8°CUnder Inert Gas (Ar/N2)Dry->ActionDryActionWetRecrystallize orDry over P2O5Wet->ActionWetUsageWeighing for ReactionActionDry->UsagePrecautionRapid WeighingAvoid prolonged air exposureUsage->Precaution

Figure 2: Storage and handling decision tree to prevent deliquescence.

References

  • PubChem. (n.d.).[3][4] this compound (Compound).[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Meyers, A. I., & Sircar, J. C. (1978). The Chemistry of Amine Salts. In Organic Chemistry of Nitrogen Compounds. (General reference on physical properties of amine salts).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on solubility and melting point trends of HCl salts). [Link][1]

biological activity of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Technical Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists.[1][2]

A High-Value sp³-Rich Scaffold for Fragment-Based Drug Discovery and Scaffold Hopping[1][2]

Executive Summary

This compound (CAS: 1897834-50-2) is a specialized, conformationally restricted building block designed for modern medicinal chemistry.[1][2] Unlike traditional aromatic scaffolds, this molecule offers a high fraction of sp³-hybridized carbons (


), aligning with the industry-wide shift toward "escaping flatland" to improve solubility and target selectivity.[1][2]

This whitepaper analyzes the structural properties, inferred biological potential, and synthetic utility of this scaffold.[3] While direct clinical data for the isolated fragment is limited, its structural homology to known NMDA receptor antagonists and its utility as a bioisostere for 1-phenylcyclobutylamine make it a critical tool for diversifying chemical libraries.

Chemical Identity & Physicochemical Profile

Core Identity
  • IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride[1][2]

  • Common Synonyms: 1-(Oxan-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutylamine HCl.[1][2]

  • CAS Number: 1897834-50-2[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl[1][4][5]
  • Molecular Weight: 155.24 g/mol (Free base), ~191.7 g/mol (HCl salt)[1]

Structural Analysis

The molecule features a gem-disubstituted cyclobutane core. Position 1 is substituted with both a primary amine and a tetrahydropyran (oxane) ring.

  • The Cyclobutane Ring: Acts as a rigid spacer, constraining the conformational freedom of the amine relative to the ether oxygen. This "puckered" ring system often improves metabolic stability compared to linear alkyl chains.

  • The Oxane (Tetrahydropyran) Ring: Serves as a lipophilic yet polar bioisostere for a phenyl ring or a cyclohexyl group. It lowers logP and increases water solubility via the ether oxygen's hydrogen bond acceptor capability.

Calculated Physicochemical Properties
PropertyValue (Predicted)Implication for Drug Design
cLogP 0.8 – 1.2Ideal for CNS penetration (BBB permeable).[1][2]
TPSA ~35 ŲHigh oral bioavailability potential.
H-Bond Donors 1 (Amine)Key interaction point for receptor binding.
H-Bond Acceptors 2 (Amine, Ether)Balanced polarity.
Rotatable Bonds 1High rigidity; reduces entropic penalty upon binding.
F

1.0 (100%)Maximizes 3D complexity; reduces promiscuous binding.

Biological Activity & Pharmacological Potential[3][6]

Inferred Pharmacology: The NMDA/Sigma Axis

The structural architecture of 1-(oxan-2-yl)cyclobutan-1-amine bears a striking resemblance to the pharmacophore of arylcycloalkylamines , a class of drugs known for NMDA receptor antagonism and Sigma receptor modulation.[1][2]

  • NMDA Receptor Antagonism:

    • Mechanism: Drugs like Phencyclidine (PCP) and Ketamine bind to the pore of the NMDA receptor. Their core structure involves a cycloalkyl ring bearing an amine and a bulky lipophilic group (phenyl).

    • Hypothesis: In this scaffold, the oxane ring replaces the phenyl ring (bioisosteric replacement), and the cyclobutane replaces the cyclohexane . This modification likely retains channel blocking capability while altering kinetics and reducing aromatic-driven metabolic toxicity.[2]

    • Selectivity: The replacement of the aromatic ring with a saturated ether often reduces affinity for off-targets (e.g., dopamine transporters), potentially improving the safety profile.

  • Sigma-1 Receptor Ligands:

    • Small, hydrophobic amines with cyclic constraints are privileged scaffolds for Sigma-1 receptors, which are targets for neuropathic pain and neuroprotection. The cyclobutane constraint positions the amine to interact with the aspartate residue in the Sigma-1 binding pocket.[2]

Scaffold Hopping & Bioisosterism

This molecule is primarily used to optimize lead compounds by replacing problematic motifs:

  • Phenyl Replacement: The tetrahydropyran ring mimics the steric bulk of a phenyl ring but eliminates

    
    -
    
    
    
    stacking interactions, often solving solubility issues in lead optimization.
  • Gem-Dimethyl Replacement: The cyclobutane ring acts as a "tied-back" gem-dimethyl group, reducing the entropic cost of binding without introducing the flexibility of an ethyl/propyl chain.[2]

Bioisosterism PCP Phencyclidine Core (High Lipophilicity, Aromatic) Scaffold 1-(Oxan-2-yl)cyclobutanamine (Optimized Solubility, sp3-Rich) PCP->Scaffold Bioisosteric Replacement (Phenyl -> Oxane) (Cyclohexyl -> Cyclobutane) Result Target Profile: Reduced Metabolic Liability Retained 3D Geometry Scaffold->Result Lead Optimization

Figure 1: Structural evolution and bioisosteric relationship between classical arylcycloalkylamines and the 1-(oxan-2-yl)cyclobutan-1-amine scaffold.

Synthetic Pathways

The synthesis of this gem-disubstituted amine is non-trivial due to the steric crowding at the quaternary carbon.[2]

Route A: The Nitrile Addition Strategy (Primary Route)

This route builds the quaternary center via a Grignard or organolithium addition to a nitrile, followed by reduction.

  • Starting Material: Cyclobutanecarbonitrile.

  • Lithiation: Deprotonation at the

    
    -position using LDA (Lithium Diisopropylamide) at -78°C.[2]
    
  • Alkylation/Addition: Reaction with 2-chlorotetrahydropyran (or equivalent electrophile). Note: This step is difficult. An alternative is constructing the cyclobutane ring around the pyran.

  • Preferred Alternative: Start with 1-cyano-1-(oxan-2-yl)cyclobutane (if accessible)

    
     Reduction (LiAlH
    
    
    
    )
    
    
    Amine.[1][2]
Route B: The Curtius Rearrangement (Scalable)

A more reliable route for generating the amine at a quaternary center.

  • Precursor: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid .

  • Acyl Azide Formation: React acid with Diphenylphosphoryl azide (DPPA) and Triethylamine.

  • Rearrangement: Heat to induce Curtius rearrangement, releasing N

    
     to form the Isocyanate.
    
  • Hydrolysis: Acidic hydrolysis of the isocyanate yields the Amine Hydrochloride .

Synthesis Acid 1-(Tetrahydro-2H-pyran-2-yl) cyclobutanecarboxylic acid Isocyanate Intermediate Isocyanate (R-N=C=O) Acid->Isocyanate Curtius Rearrangement DPPA Reagent: DPPA, Et3N, Heat DPPA->Isocyanate Product 1-(Oxan-2-yl)cyclobutan-1-amine HCl Isocyanate->Product Acidic Hydrolysis Hydrolysis Reagent: HCl (aq), Reflux Hydrolysis->Product

Figure 2: The Curtius Rearrangement pathway for synthesizing sterically hindered amines.[1][2]

Experimental Protocols

Protocol 1: General Amide Coupling (Lead Derivatization)

Use this protocol to attach the scaffold to a carboxylic acid core (e.g., for library generation).[1]

Reagents:

  • Amine: 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Procedure:

  • Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol, 261 µL) and stir for 5 minutes.

  • Add HATU (0.6 mmol, 228 mg) and stir for 10 minutes to activate the acid.

  • Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (0.5 mmol).

  • Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Handling & Stability Validation
  • Hygroscopicity Check: As an HCl salt, the compound may be hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Dissolve 1 mg in 1 mL DMSO. If clear, proceed to biological assays. Expected solubility in water is high (>10 mM).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive CNS agent due to structural similarity to NMDA ligands.

  • Signal Word: WARNING

  • H-Statements:

    • H302: Harmful if swallowed (Predicted).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). 1-(Oxan-2-yl)cyclobutan-1-amine.[1][2] National Center for Biotechnology Information. Link[1][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1][2]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]

  • Enamine Ltd. (2024). Cyclobutane-containing Building Blocks for Drug Discovery. Enamine Store. Link (Verified Vendor Source)

  • Koltunov, K. Y. (2011). Cyclobutane-containing alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 5, 26-44. Link

Sources

Methodological & Application

Application Note: Reaction Conditions and Protocols for 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 1897834-50-2 for the free base)[1] is a highly specialized, sp³-rich aliphatic primary amine utilized extensively as a building block in modern drug discovery. Incorporating three-dimensional, saturated ring systems is a proven medicinal chemistry strategy to improve physicochemical properties—such as aqueous solubility and target specificity—and to increase the overall clinical success rate of drug candidates, a paradigm widely known as "escaping from flatland"[2].

Reactivity Profile & Causality

Working with this specific compound presents unique chemical challenges that dictate the choice of reaction conditions:

  • Alpha-Tertiary Amine: The primary amine is attached to C1 of a cyclobutane ring, making it a fully substituted carbon. This creates a high kinetic barrier for nucleophilic attack.

  • Adjacent Steric Bulk: The immediate proximity of the tetrahydropyran (oxan-2-yl) ring creates severe steric shielding around the nitrogen lone pair.

  • Hydrochloride Salt Form: The compound is supplied as an HCl salt to prevent environmental degradation and oxidation. Consequently, precise stoichiometric neutralization (freebasing) in situ is an absolute requirement before any nucleophilic reaction can proceed.

General Handling and Freebasing Principles

Because the compound is an HCl salt, any base-mediated reaction must account for the neutralization step. The use of non-nucleophilic organic bases, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory.

Causality: Failing to add at least 1.0 extra equivalent of base to your standard reaction conditions will result in incomplete freebasing. The amine will remain protonated as an unreactive ammonium species, drastically reducing reaction yields or halting the reaction entirely.

Protocol 1: Sterically Hindered Amide Bond Formation

Standard coupling reagents (e.g., EDCI/HOBt) often fail or require days to reach completion with alpha-tertiary amines due to the high activation energy required for the bulky amine to attack the active ester. To overcome this, uronium-based reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU, are required. The nitrogen at the 7-position of the HOAt ester provides a neighboring group effect (intramolecular hydrogen bonding with the incoming amine), which accelerates the aminolysis step even under severe steric constraint.

Step-by-Step Methodology
  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition & Ester Formation: Add DIPEA (3.0 eq). Stir at room temperature (20 °C) for 10 minutes to ensure complete formation of the active OAt-ester. (Note: 1.0 eq of DIPEA is strictly consumed by the amine HCl salt in the next step).

  • Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.1 eq) in one continuous portion.

  • Thermal Acceleration: Heat the reaction mixture to 40–50 °C using an aluminum heating block. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the cyclobutane and oxane rings.

  • Self-Validating Monitoring: Stir for 12–16 hours. Validate completion via LC-MS; the disappearance of the active ester mass and the appearance of the product mass confirm success.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

AmideCoupling A Carboxylic Acid C Active OAt Ester A->C Activation B HATU / DIPEA B->C Reagents E Hindered Amide Product C->E Aminolysis D 1-(Oxan-2-yl) cyclobutan-1-amine D->E Nucleophilic Attack

Fig 1. Amide coupling activation pathway for sterically hindered amines using HATU.

Protocol 2: Buchwald-Hartwig N-Arylation

Cross-coupling this hindered amine with aryl halides requires specialized palladium catalysts. Standard phosphine ligands often lead to beta-hydride elimination or fail to undergo reductive elimination due to the extreme steric bulk of the alpha-tertiary amine. Dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos , are structurally engineered to accommodate bulky primary amines and promote efficient C-N bond formation[3].

Step-by-Step Methodology
  • Preparation: Inside a glovebox or under a strict argon atmosphere using standard Schlenk techniques, charge an oven-dried Schlenk tube with the aryl bromide (1.0 eq), 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), BrettPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 eq).

    • Causality Check: 2.5 eq of NaOtBu is utilized because 1.0 eq is immediately consumed to neutralize the HCl salt, leaving the required 1.5 eq to drive the catalytic cycle and deprotonate the coordinated amine.

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene to achieve a 0.1 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove insoluble palladium salts and sodium bromide. Concentrate the filtrate and purify via flash column chromatography.

BuchwaldHartwig Pd Pd(0)-BrettPhos OxAdd Oxidative Addition [Pd(II) Complex] Pd->OxAdd + Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Hindered Amine + Base (tBuONa) RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd Catalyst Regeneration Product N-Aryl Amine RedElim->Product Yields

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle using BrettPhos ligand.

Quantitative Data Presentation

The following table summarizes the expected performance of various reaction conditions when utilizing 1-(Oxan-2-yl)cyclobutan-1-amine HCl, highlighting the necessity of optimized protocols.

Reaction TypeReagents / CatalystBase (Equivalents)SolventTemp (°C)Time (h)Expected Yield
Amide Coupling EDCI, HOBtDIPEA (2.0 eq)DMF20 °C24< 15% (Trace)
Amide Coupling HATUDIPEA (3.0 eq)DMF45 °C1675 - 85%
Amide Coupling Acid ChlorideTEA (3.0 eq)DCM0 to 20 °C480 - 90%
N-Arylation Pd₂(dba)₃, XPhosNaOtBu (2.5 eq)Toluene90 °C1620 - 30%
N-Arylation Pd₂(dba)₃, BrettPhosNaOtBu (2.5 eq)Toluene90 °C1685 - 95%

References

  • PubChem Compound Summary: National Center for Biotechnology Information. "1-(oxan-2-yl)cyclobutan-1-amine". PubChem, NIH. [1].

  • Escape from Flatland Concept: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752-6756.[2].

  • Amide Bond Formation Guidelines: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. .

  • Buchwald-Hartwig Amination Ligands: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2(1), 27-50. [3].

Sources

using 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride in Drug Discovery

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates, enhance aqueous solubility, and reduce off-target promiscuity. This compound (CAS: 1897834-50-2) is a highly specialized, sterically hindered aliphatic building block designed for this exact purpose[1].

Featuring a primary amine attached to a fully substituted


-quaternary carbon (the cyclobutane ring) and an adjacent bulky oxane (tetrahydropyran) ring, this compound introduces significant 3D complexity. However, its extreme steric shielding severely dampens the nucleophilicity of the primary amine[2]. Standard synthetic protocols often fail when utilizing this building block, necessitating highly optimized, thermodynamically driven, or strongly activated reaction conditions[3][4].

Table 1: Physicochemical Properties

Property Value Scientific Implication
Compound Name 1-(Oxan-2-yl)cyclobutan-1-amine HCl N/A
CAS Registry Number 1897834-50-2[1] Unique identifier for procurement.
Free Base Mol. Weight 155.24 g/mol [1] Low MW allows for downstream elaboration without exceeding Lipinski limits.
Fraction sp3 (Fsp3) 1.00 Ideal for disrupting planar aromatic stacking in drug candidates.

| Topological Polar Surface Area | 35.25 Ų | Excellent membrane permeability profile; provides one H-bond donor and one H-bond acceptor. |

Synthetic Workflows & Causality

To successfully incorporate 1-(Oxan-2-yl)cyclobutan-1-amine into target molecules, chemists must bypass its steric bulk. Below is an analysis of the optimal coupling reagents for this specific hindered amine.

Table 2: Coupling Reagent Matrix for Hindered Amines

Reagent Activation Intermediate Efficacy for Hindered Amines Primary Byproduct
EDC / HOBt O-acylisourea / OBt ester Low Urea (Water soluble)
HATU OAt active ester High[3][5] HOAt, HMPA-like
COMU Oxyma active ester High[3] Morpholine derivative

| DMTMM | Triazine active ester | High (Protic tolerant)[4] | NMM, Hydroxytriazine |

Experimental Protocols

Protocol A: Amide Bond Formation via HATU Activation

Standard carbodiimide reagents (EDC/DCC) often fail with


-quaternary amines because the hindered amine cannot attack the O-acylisourea intermediate fast enough, leading to inactive N-acylurea byproducts. HATU overcomes this via the formation of a highly reactive OAt ester, where the pyridine nitrogen of the leaving group provides neighboring group participation to accelerate amine attack[5].

AmideCoupling Acid Carboxylic Acid Activation Activation HATU + DIPEA Acid->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Product Sterically Hindered Amide Product ActiveEster->Product Nucleophilic Attack Amine 1-(Oxan-2-yl)cyclobutan- 1-amine HCl Amine->Product Free-basing & Addition

Workflow for HATU-mediated amide coupling with sterically hindered amines.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol). Stir at room temperature for 15 minutes.

  • Amine Addition: Add this compound (1.1 mmol) followed by an additional portion of DIPEA (1.5 mmol) to liberate the free base in situ.

  • Coupling: Stir the reaction mixture at 40 °C for 12–18 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Validation & Checkpoints:

  • Self-Validating Step: Before adding the amine (Step 2), take a 5

    
    L aliquot, quench in MeOH, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful active ester formation). If absent, the acid is not activated, and the coupling will fail.
    
Protocol B: Lewis Acid-Mediated Reductive Amination

Direct reductive amination with NaBH(OAc)₃ is ineffective here. The steric bulk prevents rapid imine formation, causing the reducing agent to prematurely reduce the aldehyde/ketone to an alcohol. Titanium(IV) isopropoxide [Ti(OiPr)₄] is required as a Lewis acid and water scavenger to force the condensation to completion before reduction.

ReductiveAmination Carbonyl Aldehyde / Ketone Condensation Condensation Ti(OiPr)4 / Base Carbonyl->Condensation Amine 1-(Oxan-2-yl)cyclobutan- 1-amine HCl Amine->Condensation Imine Transient Imine Intermediate Condensation->Imine Dehydration Reduction Reduction NaBH(OAc)3 Imine->Reduction Product Secondary Amine Product Reduction->Product Hydride Transfer

Lewis acid-promoted reductive amination pathway for hindered primary amines.

Step-by-Step Methodology:

  • Condensation: Dissolve the carbonyl compound (1.0 mmol) and this compound (1.1 mmol) in anhydrous THF (5.0 mL). Add DIPEA (1.2 mmol) and Ti(OiPr)₄ (2.0 mmol).

  • Imine Formation: Stir the mixture at 50 °C for 6 hours under N₂.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.5 mmol) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with 1N NaOH (5 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing with EtOAc (30 mL). Separate the layers, extract the aqueous phase with EtOAc, dry the combined organics, and concentrate.

Validation & Checkpoints:

  • Self-Validating Step: Prior to adding NaBH(OAc)₃ (Step 3), monitor the reaction via IR spectroscopy or TLC. The complete disappearance of the carbonyl stretch (~1710 cm⁻¹) confirms that the transient imine has formed.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Due to the steric shielding of the cyclobutane and oxane rings, this amine is a poor nucleophile for standard SNAr reactions. It requires highly electron-deficient electrophiles (e.g., 2-chloropyrimidines or 2-fluoro-nitroarenes) and thermodynamic forcing (microwave irradiation) to overcome the activation energy barrier.

SNArWorkflow Electrophile Heteroaryl Halide (e.g., 2-Cl-Pyrimidine) Reaction SNAr Reaction DIPEA, DMSO, 130°C Electrophile->Reaction Amine 1-(Oxan-2-yl)cyclobutan- 1-amine HCl Amine->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Addition Product Substituted Heteroaryl Amine Intermediate->Product Elimination of Cl-

Nucleophilic aromatic substitution (SNAr) workflow under thermodynamic control.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and DIPEA (3.5 mmol) in anhydrous DMSO (3.0 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 1 hour.

  • Workup: Cool to room temperature. Pour the mixture into ice water (15 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 × 10 mL), wash the organic layer with water (3 × 10 mL) and brine, dry over Na₂SO₄, and concentrate.

Validation & Checkpoints:

  • Self-Validating Step: Analyze the crude mixture via LC-MS. The presence of the unreacted heteroaryl halide alongside the hydrolysis byproduct (heteroaryl-OH) indicates that the temperature was too low or the electrophile was insufficiently activated, requiring a switch to a fluoride leaving group or a higher temperature.

References

  • PubChem Database. "1-(Oxan-2-yl)cyclobutan-1-amine". National Center for Biotechnology Information. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews. URL:[Link]

  • Lehnherr, D. et al. (2020). "Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis". Journal of the American Chemical Society. URL:[Link]

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry. URL:[Link]

  • Kölmel, D. K. et al. (2023). "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds". ACS Omega. URL:[Link]

Sources

Application Note: Preparation of sp³-Rich Pharmaceutical Intermediates Utilizing 1-(Oxan-2-yl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the paradigm of [1] has driven the design of drug candidates toward higher fractions of sp³-hybridized carbons (Fsp³). Increasing three-dimensionality correlates with improved solubility, reduced off-target toxicity, and enhanced metabolic stability.

1-(Oxan-2-yl)cyclobutan-1-amine represents a highly specialized, sp³-rich building block. By combining a rigid cyclobutane ring with a tetrahydropyran (oxan-2-yl) moiety at the same carbon center, this α,α-disubstituted primary amine introduces significant steric bulk and lipophilicity. However, this extreme steric hindrance poses significant synthetic challenges during intermediate preparation, particularly in standard amide bond formations and C-N cross-couplings. This application note provides field-proven, self-validating protocols to successfully incorporate this hindered amine into pharmaceutical intermediates.

Chemical Profile & Properties

To design effective reaction conditions, one must first understand the physicochemical constraints of the substrate. The table below summarizes the critical properties of 1-(Oxan-2-yl)cyclobutan-1-amine[1].

PropertyValue / DescriptionSynthetic Implication
Chemical Name 1-(Oxan-2-yl)cyclobutan-1-amineAlso known as 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanamine.
CAS Number 1897834-50-2Commercially available as a specialized building block.
Molecular Formula C₉H₁₇NOHighly aliphatic, sp³-rich framework.
Molecular Weight 155.24 g/mol Low molecular weight fragment, ideal for lead generation.
Steric Profile α,α-disubstituted primary amineRequires highly active electrophiles or specialized ligands.
Nucleophilicity Poor (Kinetically)The adjacent bulky rings shield the nitrogen lone pair, drastically reducing the rate of nucleophilic attack.

Mechanistic Insights & Experimental Causality

The fundamental challenge in utilizing 1-(Oxan-2-yl)cyclobutan-1-amine is its kinetic inertness. The cyclobutane ring restricts the conformational flexibility of the amine, while the adjacent oxane ring creates a severe steric shield.

The Causality of Amide Coupling Choices

Standard coupling reagents (e.g., EDC/HOBt) routinely fail with this substrate because the rate of nucleophilic attack by the hindered amine onto the active ester is slower than the background hydrolysis of the active ester itself. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[2].

  • Why HATU? HATU generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical "neighboring group effect." It acts as a hydrogen-bond acceptor, anchoring the incoming hindered amine and directing it toward the electrophilic carbonyl carbon, thereby drastically lowering the activation energy of the transition state [2].

The Causality of C-N Cross-Coupling Choices

For arylations, traditional nucleophilic aromatic substitution (SNAr) is impossible without highly electron-deficient aryl fluorides. Instead, Palladium-catalyzed is required.

  • Why tBuBrettPhos? Bulky primary amines are prone to β-hydride elimination or stalling at the reductive elimination step. The use of a highly sterically demanding, electron-rich biarylphosphine ligand like tBuBrettPhos forces the palladium center into a mono-ligated state (L₁Pd), which accelerates the reductive elimination of the bulky product and prevents catalyst deactivation [3].

Workflow A 1-(Oxan-2-yl) cyclobutan-1-amine B Amide Coupling (HATU/DIPEA) A->B C Buchwald-Hartwig (Pd/tBuBrettPhos) A->C D sp³-Rich Amide Intermediate B->D E sp³-Rich Aryl Amine C->E

Figure 1: Divergent synthetic workflow for 1-(Oxan-2-yl)cyclobutan-1-amine functionalization.

Quantitative Data: Amide Coupling Optimization

To validate the mechanistic theory, a screening of coupling conditions was performed using a standard pharmaceutical carboxylic acid intermediate (e.g., 4-fluorobenzoic acid) and 1-(Oxan-2-yl)cyclobutan-1-amine. The data below demonstrates the absolute necessity of the HOAt-derived active ester.

Coupling ReagentBaseSolventTemp (°C)Time (h)Conversion (LC-MS)Isolated Yield
EDC/HOBtDIPEADMF2524< 10%N/A
PyBOPDIPEADMF252435%28%
HATUDIPEADMF2516> 95%89%
HATUDIPEADMF406> 98%94%

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is designed to ensure complete activation of the carboxylic acid prior to the introduction of the hindered amine, preventing reagent degradation.

Reagents:

  • Carboxylic Acid (1.0 equiv, 1.0 mmol)

  • 1-(Oxan-2-yl)cyclobutan-1-amine (1.2 equiv, 1.2 mmol)

  • HATU (1.3 equiv, 1.3 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU in one portion.

  • Validation Check 1: Stir the mixture at 25 °C for 30 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt-active ester.

  • Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine dropwise. Elevate the reaction temperature to 40 °C using a heating block.

  • In-Process Control (IPC): After 4 hours, withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O, and analyze via LC-MS. The chromatogram must show the disappearance of the OAt-active ester mass and the appearance of the target amide mass. If unreacted active ester remains, continue heating for 2 hours.

  • Workup & Validation: Quench the reaction by adding 15 mL of water, and extract with EtOAc (3 x 10 mL).

    • Causality of Washes: Wash the combined organic layers with 1M HCl (10 mL) to protonate and remove any unreacted aliphatic amine. Wash with saturated NaHCO₃ (10 mL) to deprotonate and remove the acidic HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure sp³-rich amide.

HATU_Mech N1 Carboxylic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N3 HATU Addition N2->N3 N4 OAt-Active Ester N3->N4 Activation N5 Addition of 1-(Oxan-2-yl) cyclobutan-1-amine N4->N5 N6 H-Bond Assisted Nucleophilic Attack N5->N6 Overcoming Sterics N7 Target Amide + HOAt N6->N7 Amide Bond Formation

Figure 2: Mechanistic pathway of HATU-mediated coupling with sterically hindered amines.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol allows for the direct arylation of the hindered amine to form complex, sp³-rich secondary amine intermediates.

Reagents:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • 1-(Oxan-2-yl)cyclobutan-1-amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • tBuBrettPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ and tBuBrettPhos. Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature until a deep red/purple active catalyst complex forms.

  • Reaction Assembly: To a separate Schlenk flask equipped with a stir bar, add the Aryl Bromide, NaOtBu, and the remaining 8 mL of toluene. Transfer the pre-formed catalyst solution into the Schlenk flask.

  • Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine via microsyringe. Seal the flask and heat to 90 °C.

  • In-Process Control (IPC): Monitor via GC-MS or LC-MS after 6 hours. The sterically demanding nature of the amine prevents over-arylation (formation of tertiary amines), making the reaction highly selective.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. The filtrate is concentrated and purified via flash chromatography. The self-validating aspect here is the absence of diarylated byproducts in the crude NMR, confirming the steric control exerted by the cyclobutane/oxane system.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Shen, Q., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3265-3268. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(Oxan-2-yl)cyclobutan-1-amine (CAS: 1897834-50-2). PubChem Database. URL: [Link]

Sources

Application Note: Reductive Amination of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with the sterically demanding building block 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride .[1]

Subject: Overcoming Steric Hindrance in


-Quaternary Amine Couplings
Date:  October 26, 2023
Version:  2.1 (Advanced Protocols)[1]

Executive Summary

1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutanamine) represents a high-value scaffold in drug discovery, offering a unique combination of sp³-rich complexity, conformational rigidity (cyclobutane ring), and metabolic stability.[1] However, its utility is frequently bottlenecked by its structure: it is an


-quaternary amine .[1] The amine nitrogen is attached to a fully substituted carbon center, flanked by a rigid cyclobutane ring and a bulky tetrahydropyranyl (THP) ether.

Standard reductive amination protocols often fail or proceed sluggishly with this substrate due to the high energy barrier of forming the intermediate iminium ion. This guide provides two optimized protocols:

  • Method A (Standard): For reactive, unhindered aldehydes.[1]

  • Method B (Advanced): A Titanium(IV)-mediated protocol for ketones and hindered aldehydes, essential for forcing imine formation.[1]

Chemical Context & Challenges[2][3][4][5]

Structural Analysis[1]
  • Steric Bulk: The reaction center (N) is shielded by the adjacent quaternary carbon. Nucleophilic attack on a carbonyl carbon is kinetically slow.[1]

  • Salt Form: The compound is supplied as a hydrochloride salt.[2] Incomplete neutralization leads to stalled reactions (ammonium salts are non-nucleophilic).[1]

  • Acid Sensitivity: While the THP ether is relatively stable, strong Lewis acids or harsh acidic conditions at high temperatures can promote ring-opening or elimination.[1]

Mechanistic Bottleneck

The critical step in reductive amination is the dehydration of the hemiaminal to form the imine (or iminium ion). For


-quaternary amines, this step is disfavored due to A-strain (allylic strain)  interactions in the transition state.[1]

Solution: Use a water-scavenging Lewis acid (Titanium Isopropoxide) to shift the equilibrium toward the imine species before adding the reducing agent.

Experimental Protocols

Pre-requisite: Free-Basing the Amine Salt

While in-situ neutralization is possible, isolating the free base is recommended for consistent kinetics in Method A.[1]

  • Suspend the amine HCl salt in DCM.

  • Wash with 1N NaOH (aq) or saturated NaHCO₃.[1]

  • Dry the organic layer (DCM) over Na₂SO₄, filter, and concentrate carefully (amines can be volatile; do not apply high vacuum for extended periods).

Protocol A: Standard Reductive Amination (Aldehydes)

Scope: Aliphatic and aromatic aldehydes with low steric hindrance.[1] Reagent: Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step:

  • Dissolution: In a dry vial, dissolve 1-(Oxan-2-yl)cyclobutan-1-amine (1.0 equiv, free base) in 1,2-Dichloroethane (DCE) [0.2 M concentration].

    • Note: If using HCl salt directly, add 1.05 equiv of DIPEA and stir for 15 min before adding aldehyde.

  • Addition: Add the Aldehyde (1.0 - 1.1 equiv).

  • Acid Catalyst: Add Acetic Acid (1.0 - 2.0 equiv).[1]

    • Why? Promotes hemiaminal formation and iminium generation without hydrolyzing the THP group.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.

Protocol B: Titanium-Mediated Amination (Ketones/Hindered Aldehydes)

Scope: Ketones, electron-rich benzaldehydes, or sterically crowded partners.[1] Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] / Sodium Borohydride (NaBH₄).[1][3][4]

Step-by-Step:

  • Complexation: In a dry flask under N₂, combine:

    • 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.2 equiv)[1]

    • Ketone/Aldehyde (1.0 equiv)[1]

    • Triethylamine (TEA) (1.2 equiv) - Crucial to neutralize the HCl salt.[1]

    • Titanium(IV) Isopropoxide (2.0 equiv) - Acts as Lewis acid and desiccant.[1]

  • Imine Formation: Stir the neat mixture (or in minimal THF if solid) at RT for 12–18 hours .

    • Observation: The solution often becomes viscous. This confirms the formation of the Titanium-amine complex.

  • Dilution: Dilute the mixture with absolute Ethanol (or Methanol) [0.5 M relative to ketone].

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.[1]

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Workup (Critical):

    • Add 1N NaOH (aq) to the reaction mixture to quench.

    • The "Titanium Emulsion" Problem: A white, sticky precipitate (TiO₂) will form.[1]

    • Solution: Dilute with EtOAc.[1] Add Celite. Filter the resulting slurry through a Celite pad. The filtrate will be a clear biphasic mixture.

  • Extraction: Separate layers. Extract aqueous layer with EtOAc.[1] Dry combined organics over Na₂SO₄.

Visualized Workflows

Decision Matrix & Process Flow

This diagram illustrates the logical selection between Method A and Method B based on substrate difficulty.

ReductiveAmination Start Substrate Analysis: 1-(Oxan-2-yl)cyclobutan-1-amine CheckSalt Is Starting Material HCl Salt? Start->CheckSalt Neutralize Action: Add DIPEA/TEA or Free-base extraction CheckSalt->Neutralize Yes PartnerType Electrophile Type? CheckSalt->PartnerType No (Already Free Base) Neutralize->PartnerType Aldehyde Unhindered Aldehyde PartnerType->Aldehyde Low Sterics Ketone Ketone / Hindered Aldehyde PartnerType->Ketone High Sterics MethodA METHOD A: Standard Solvent: DCE Reductant: NaBH(OAc)3 Additive: AcOH Aldehyde->MethodA WorkupA Workup A: NaHCO3 Quench DCM Extraction MethodA->WorkupA MethodB METHOD B: Ti-Mediated Solvent: Neat -> EtOH Promoter: Ti(OiPr)4 Reductant: NaBH4 Ketone->MethodB WorkupB Workup B: NaOH Quench Celite Filtration (Remove TiO2) MethodB->WorkupB Final Purified Secondary Amine WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal reductive amination protocol based on electrophile steric demand.

Mechanism of Titanium Activation

Understanding why Titanium is required for this specific amine.

TiMechanism Amine Alpha-Quaternary Amine (Sterically Crowded) Complex Hemiaminatotitanium Complex Amine->Complex Coordination Ketone Ketone Ketone->Complex Coordination Ti Ti(OiPr)4 Ti->Complex Coordination Imine Activated Imine/Iminium (Ti-bound) Complex->Imine -Ti(OH)(OiPr)3 (Irreversible Dehydration) Reduction Hydride Delivery (NaBH4) Imine->Reduction Product Secondary Amine Reduction->Product

Caption: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the unfavorable equilibrium toward the imine.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Steric hindrance prevents imine formation.[1][5]Switch from Method A to Method B. Increase Ti(OiPr)4 loading to 3.0 equiv. Heat neat mixture to 60°C before reduction.
Low Yield (Method B) Incomplete reduction or hydrolysis during workup.[1]Ensure the imine formation step runs for at least 12h. Do not use acidic workup; imines of hindered amines hydrolyze rapidly.
Emulsion during Workup Titanium hydroxides forming a gel.[1]Mandatory: Use Celite filtration.[1] Alternatively, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for 2 hours to solubilize Ti.
Side Products Alcohol formation (direct reduction of ketone).[1]The imine formation was incomplete before NaBH4 addition. Extend step 2 time or use molecular sieves in Method A.

Analytical Data Summary (Expected)

  • ¹H NMR (CDCl₃):

    • THP Proton: Distinct multiplet at

      
       3.9–4.0 ppm (eq) and 3.3–3.4 ppm (ax) corresponding to the O-CH₂ of the THP ring.[1]
      
    • Cyclobutane: Complex multiplets in the

      
       1.6–2.4 ppm region.
      
    • N-CH: If the product is chiral, diastereomeric signals may be observed.[1][6]

  • Mass Spectrometry: ESI+ will show [M+H]+.[1] Note that the THP group is stable to standard ESI conditions but may fragment under high cone voltage.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Mattson, R. J., et al. (1990).[1][3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link[1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • PubChem. (n.d.).[1] "this compound."[1][9] National Library of Medicine. Link[1]

Sources

Application Note: High-Efficiency Peptide Coupling of 1-(Oxan-2-yl)cyclobutan-1-amine HCl

[1][2]

Executive Summary

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique synthetic challenge due to extreme steric congestion.[1][2] The amine is situated on a quaternary cyclobutane carbon, which is directly substituted by a bulky tetrahydropyran-2-yl (oxan-2-yl) group.[1][2] Standard coupling protocols (EDC/NHS, HBTU) often result in low yields (<20%) or incomplete conversion due to the inability of the activated carboxylate to access the nucleophilic nitrogen.[1][2]

This guide details an optimized "Gold Standard" protocol using HATU/HOAt with extended reaction times, and a "Problem Solver" protocol utilizing Acyl Fluorides (TFFH) for difficult sequences.

Chemical Profile & Challenges[1][2][3][4]

PropertyDescriptionImplication for Coupling
Structure 1,1-disubstituted cyclobutane with a bulky THP group.[1][2]Extreme Steric Hindrance: The nucleophilic attack path is blocked by the rigid cyclobutane ring and the adjacent ether ring.[1][2]
Form Hydrochloride Salt (HCl)Desalting Required: The amine is protonated (

).[1][2] It must be free-based in situ to react. Incomplete neutralization is a common failure mode.[1][2]
Solubility Moderate in MeOH, DMSO, DMF; Poor in DCM/EtOAc.[2]Solvent Choice: Reactions should be performed in dipolar aprotic solvents (DMF, NMP) to ensure solubility of the salt and the polar transition state.[1][2]
Reactivity Low NucleophilicityRequires highly activated electrophiles (OAt-esters or Acid Fluorides) and elevated temperatures.[1][2]
Structural Visualization

The following diagram illustrates the steric clash and the activation strategy required to overcome it.

Gcluster_0Steric Barriercluster_1Activation StrategyAmine1-(Oxan-2-yl)cyclobutan-1-amineClashSteric Shielding(THP + Cyclobutane)Amine->ClashBlocks ApproachProductCoupled AmideClash->ProductOvercome byHeat/TimeAcidCarboxylic Acid(Partner)ActiveEstOAt-Active Ester(High Reactivity)Acid->ActiveEstActivationReagentHATU / HOAtReagent->ActiveEstActiveEst->ProductNucleophilic Attack(Slow Kinetics)

Figure 1: Mechanistic hurdles in coupling 1-(Oxan-2-yl)cyclobutan-1-amine. The steric shield requires high-energy active esters.[1][2]

Protocol A: The Gold Standard (HATU/HOAt)

Recommended for initial attempts and standard building blocks.[1][2]

Materials
  • Amine: 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.0 equiv)[1][2]

  • Acid: N-protected Amino Acid or Carboxylic Acid (1.2 – 1.5 equiv)[1][2]

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)[1][2]

  • Additive: HOAt (0.5 equiv) — Critical for suppressing racemization and boosting rate.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)[1][2]

Step-by-Step Procedure
  • Activation (Pre-mix):

    • In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add HOAt (0.5 equiv).[1][2]

    • Add DIPEA (1.0 equiv only).[1][2]

    • Stir at room temperature for 2–5 minutes . The solution should turn yellow/orange.[1][2] Note: Do not activate longer than 10 mins to avoid guanidinylation byproducts.

  • Amine Preparation:

    • In a separate vial, dissolve 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.0 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 – 3.0 equiv).[1][2] Ensure the solution is basic (pH > 8 on wet litmus paper).[1][2]

  • Coupling Reaction:

    • Add the Amine/Base solution to the Activated Acid solution.[1][2]

    • Argon Flush: Flush the headspace with argon or nitrogen and cap tightly.[1][2]

    • Stir: Stir vigorously at Room Temperature for 12–24 hours .

  • Monitoring:

    • Check by LCMS at t=2h and t=12h.

    • Criterion: If conversion is <50% at 12h, proceed to Optimization Step 5 .

  • Optimization (If stalled):

    • Heat the reaction mixture to 45°C .

    • Add an additional 0.5 equiv of HATU and 0.5 equiv of DIPEA.[1][2]

    • Stir for an additional 6 hours.

  • Work-up:

    • Dilute with EtOAc (10x volume).[1][2]

    • Wash with 5% LiCl (aq) x3 (removes DMF), then sat.[1][2] NaHCO3 x2, then Brine x1.[2]

    • Dry over Na2SO4, filter, and concentrate.[2]

Protocol B: The "Problem Solver" (Acyl Fluoride/TFFH)

Use this when HATU fails or when coupling to extremely bulky partners (e.g., Aib, N-methyl amino acids).[1][2]

Rationale

Acyl fluorides are smaller electrophiles than OAt esters (used in HATU), allowing them to penetrate the steric shield of the 1-(Oxan-2-yl)cyclobutane system more effectively.[1][2]

Materials
  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: Dichloroethane (DCE) or DMF (if solubility is an issue).[1][2]

Step-by-Step Procedure
  • Dissolve the Carboxylic Acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCE (or DMF).

  • Add DIPEA (1.0 equiv) and stir for 30 minutes at 0°C to generate the acid fluoride.

  • Add the Amine HCl (1.0 equiv) and remaining DIPEA (2.0 equiv).

  • Allow to warm to room temperature.

  • Heat: Reflux (if DCE, ~80°C) or heat to 60°C (if DMF) for 4–12 hours.

  • Monitor by LCMS.[1][2] Acyl fluorides are highly reactive; if no product forms after 4h at 60°C, the reaction is unlikely to proceed further.[2]

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

DecisionTreeStartStart: HATU Protocol (RT, 12h)CheckLCMS Check:Conversion > 50%?Start->CheckSuccessProceed to Work-upCheck->SuccessYesStallReaction Stalled/Low YieldCheck->StallNoAnalyzeAnalyze Failure ModeStall->AnalyzeMode1SM Remains(Steric Issue)Analyze->Mode1Mode2Hydrolysis of Active Ester(Wet Solvent)Analyze->Mode2Sol1Switch to Protocol B(Acid Fluoride) orMicrowave (60°C, 30min)Mode1->Sol1Sol2Dry SolventsIncrease Conc. to 0.5MMode2->Sol2

Figure 2: Troubleshooting logic for hindered amine coupling.

Common Pitfalls
  • Incomplete Desalting: The HCl salt is stable.[1][2] If you add only 1 equiv of base, it will neutralize the carboxylic acid activation but leave the amine protonated.[1][2] Always use excess base (3-4 equiv total).

  • Solvent Moisture: HATU is moisture sensitive.[1][2] Water competes with the hindered amine for the active ester, leading to hydrolysis (regenerating the carboxylic acid).[1][2] Use freshly distilled or molecular-sieve-dried DMF.[1][2]

  • Temperature: Do not fear heat. 1,1-disubstituted cyclobutanes are thermally stable.[1][2] Heating to 60°C is often necessary to overcome the activation energy barrier imposed by sterics.[1][2]

Analytical Data Expectations

When analyzing the product via 1H NMR, expect specific signatures due to the 1-(Oxan-2-yl)cyclobutane moiety:

  • Amide NH: Often significantly downfield (δ 7.5 – 8.5 ppm) and may appear as a doublet or broad singlet depending on H-bonding.[1][2]

  • Cyclobutane Protons: Complex multiplets in the δ 1.8 – 2.6 ppm region.[1][2] The ring puckering is restricted, often leading to distinct diastereotopic signals.[2]

  • THP (Oxan) Protons: The proton at the C2 position of the oxane ring (adjacent to oxygen and the cyclobutane) usually appears as a doublet of doublets or multiplet around δ 3.2 – 4.0 ppm, distinct from the other ether protons.[1][2]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] Link[1][2]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[1][2] Link[1][2]

  • Wenschuh, H., et al. (1995).[1][2] Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410.[1][2] Link[1][2]

  • PubChem. (n.d.).[1][2][3] this compound.[1][2][4] National Library of Medicine.[1][2] Retrieved October 24, 2025.[2] Link[1][2]

Technical Application Note: Handling, Storage, and Stability Protocols for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Identification[2]

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl) is a specialized heterocyclic building block used in the synthesis of pharmaceutical candidates.[1][2][3] Its structure features a cyclobutane ring fused with a primary amine and a tetrahydropyran (THP) moiety.[3][4] The presence of the strained cyclobutane ring, combined with the hydrophilic amine hydrochloride and the oxygen-rich THP ring, necessitates specific handling protocols to maintain chemical integrity and prevent degradation.[1][3][4]

This guide provides a self-validating protocol for the storage, handling, and solubilization of this compound, designed to minimize hygroscopic degradation and oxidative instability.[1][4]

Physicochemical Profile[3][4][5]
PropertySpecificationNotes
IUPAC Name 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride"Oxan-2-yl" is the systematic name for the THP ring.[1][2][3]
Chemical Formula C

H

NO[1][2][3][4] · HCl
Molecular Weight ~191.70 g/mol Free base: ~155.24 g/mol
Physical State White to Off-White SolidCrystalline powder or amorphous solid.[1][2][3]
Solubility High: Water, DMSO, MethanolLow: DCM, Hexane, ToluenePolar protic/aprotic solvents preferred.[1][4]
Hygroscopicity High Rapidly absorbs atmospheric moisture.[1][3]
pKa ~9.5 - 10.5 (Amine conjugate acid)Estimated based on alpha-substituted primary amines.[1][2][3]

Critical Storage Protocols

The primary failure modes for this compound are moisture absorption (deliquescence) and oxidative degradation at the alpha-ether position of the THP ring.[1][2][3]

Environmental Control[2][3]
  • Temperature: Store at -20°C for long-term (>1 month). Short-term storage (active use) at 2–8°C is acceptable.[1][2][3][4]

  • Atmosphere: The container must be backfilled with an inert gas (Argon or Nitrogen ).[1][3] Argon is preferred due to its higher density, providing a better blanket over the solid.[3][4]

  • Container: Amber glass vials with Teflon-lined screw caps.[1][2][3] Avoid clear glass to prevent potential photo-oxidation, although the compound is not strictly photo-labile.[1][2][3][4]

Desiccation Strategy

Amine hydrochlorides are prone to clumping and hydrolysis if moisture is introduced.[3][4]

  • Primary Barrier: Parafilm® or electrical tape seal around the cap.[1][3]

  • Secondary Barrier: Store the vial inside a secondary desiccator jar or a sealed bag containing activated silica gel or molecular sieves.[1][3]

Storage Decision Tree (Visualization)

StorageProtocol Arrival Compound Arrival Inspect Visual Inspection (Clumping/Color) Arrival->Inspect UsageType Intended Usage? Inspect->UsageType LongTerm Long-Term Storage (> 30 Days) UsageType->LongTerm Stockpile ShortTerm Active Usage (< 30 Days) UsageType->ShortTerm Immediate Synthesis Freezer Store at -20°C Under Argon Secondary Desiccation LongTerm->Freezer Fridge Store at 2-8°C Tightly Sealed Desiccator Cabinet ShortTerm->Fridge Equilibrate CRITICAL: Equilibrate to RT Before Opening (30 min) Freezer->Equilibrate Before Use Fridge->Equilibrate Before Use

Figure 1: Decision matrix for storage conditions based on usage frequency. Note the critical equilibration step to prevent condensation.

Handling and Weighing Procedures

To ensure Trustworthiness of your experimental data, the mass of the reactant must be accurate.[1][3][4] Hygroscopic salts gain water weight rapidly, leading to stoichiometry errors.[3][4]

The "Equilibration Rule"

Never open a cold vial.

  • Remove the vial from the freezer/fridge.[3][4]

  • Place it in a desiccator at Room Temperature (RT).

  • Wait 30–45 minutes .

    • Mechanism:[1][3] If opened cold, atmospheric moisture condenses instantly on the solid, altering the % mass and potentially initiating hydrolysis.[1][4]

Weighing Protocol
  • Environment: Weigh in a glovebox (ideal) or a low-humidity fume hood.[3][4]

  • Technique:

    • Use an anti-static gun if the powder is static-prone.[2][3]

    • Do not return unused powder to the stock vial.[3]

    • Flush the stock vial with Nitrogen/Argon immediately after sampling and reseal.[3][4]

Solubilization and Usage in Synthesis[1]

Solvent Compatibility[3]
  • Preferred: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Methanol.[1][4]

  • Aqueous: Highly soluble in water.[1][3]

  • Incompatible: Non-polar solvents (Hexane, Et2O) will not dissolve the salt.[1][3][4]

Free-Basing Protocol (In Situ)

For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), the HCl must be neutralized.[1][3][4]

  • Reagent: Use a tertiary amine base (DIPEA or Triethylamine).[1][3][4]

  • Stoichiometry: Add 1.05 – 1.2 equivalents of base relative to the amine HCl.[1][3]

  • Observation: The solution may become cloudy as the amine hydrochloride converts to the free amine and the inorganic salt (e.g., DIPEA[1]·HCl) forms (depending on solvent choice).

Experimental Workflow: Solubilization

Solubilization Start Weigh Solid Solvent Add Polar Solvent (DMSO/DMF/MeOH) Start->Solvent Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve Check Reaction Type? Dissolve->Check Acidic Acid-Catalyzed (Keep as HCl salt) Check->Acidic e.g. Deprotection Basic Nucleophilic Attack (Free Base needed) Check->Basic e.g. Amide Coupling Proceed Proceed to Reaction Acidic->Proceed Neutralize Add DIPEA/TEA (1.1 eq) Basic->Neutralize Neutralize->Proceed

Figure 2: Workflow for preparing the reagent for synthesis, highlighting the divergence for free-basing.[1][2]

Safety and Waste Disposal

Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • Note: While the HCl salt is less volatile than the free amine, dust inhalation must be avoided.[1][3]

Disposal
  • Aqueous Waste: Dilute with water, neutralize to pH 7, and dispose of in the aqueous waste stream.[1][4]

  • Organic Waste: If dissolved in DMSO/DMF, dispose of in the non-halogenated organic waste container.

  • Decontamination: Wipe surfaces with a dilute acetic acid solution followed by water to remove amine residues.[1][3]

References

  • PubChem. this compound (Compound). National Library of Medicine.[3] Available at: [Link][1][2][3]

Sources

Advanced Solvent Selection Guide for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a highly valuable, yet synthetically challenging, building block increasingly utilized in modern drug discovery (e.g., in the synthesis of kinase inhibitors and CNS-penetrant therapeutics) . The molecule features a primary amine attached to a quaternary carbon (C1 of the cyclobutane ring), which is further substituted by a bulky oxan-2-yl (tetrahydropyran-2-yl) moiety.

This


-disubstitution creates an extreme steric shield around the nucleophilic nitrogen. Consequently, standard reaction conditions often result in poor yields or complete failure. This application note details the physicochemical causality behind solvent selection for this specific compound, providing self-validating protocols for freebasing and sterically hindered amide coupling.

Part 1: Physicochemical Profiling & Causality in Solvent Selection

To successfully manipulate this compound, researchers must decouple the properties of the crystalline salt from the reactive free base.

The Lattice Energy vs. Partition Coefficient Paradox

As a hydrochloride salt, the compound exists in a highly polar crystalline lattice that is insoluble in standard non-polar organic solvents. In situ freebasing in single-phase systems (like pure dichloromethane) often fails because the base cannot effectively penetrate the undissolved salt.

  • Causality: A biphasic system is mandatory. We select 2-Methyltetrahydrofuran (2-MeTHF) over standard ethers or DCM. 2-MeTHF provides superior phase separation, and its slightly higher polarity compared to diethyl ether perfectly matches the partition coefficient of the bulky, lipophilic free amine, pulling it into the organic phase immediately upon deprotonation .

Transition State Stabilization in Amide Coupling

Approaching an activated carboxylic acid with this bulky tert-alkyl-like amine requires immense kinetic energy to overcome steric repulsion. The transition state of this nucleophilic attack is highly polarized.

  • Causality: Low-dielectric solvents (like DCM,

    
     = 8.9) fail to stabilize this charge-separated transition state, stalling the reaction. Solvents with high dielectric constants (
    
    
    
    ), specifically N-Methyl-2-pyrrolidone (NMP,
    
    
    = 32.2)
    or N,N-Dimethylformamide (DMF,
    
    
    = 36.7)
    , are strictly required. They lower the activation energy by heavily solvating the polar intermediate, allowing the highly active OAt-ester (generated via HATU) to be successfully trapped by the hindered amine.
Reductive Amination Dynamics

For reductive aminations, the formation of the intermediate iminium ion is the rate-limiting step due to steric clash.

  • Causality: 1,2-Dichloroethane (DCE) is the optimal solvent. It provides the necessary solubility for both the lipophilic amine and the reducing agent (Sodium triacetoxyborohydride, STAB), while its boiling point allows for mild heating (50 °C) to drive the sluggish dehydration step without degrading the acid-sensitive oxane ring .

Part 2: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 1-(Oxan-2-yl)cyclobutan-1-amine Workflows

Workflow / ReactionRecommended Solvent(s)Dielectric Constant (

)
Mechanistic RationaleCautions
Freebasing / Extraction 2-MeTHF / Water6.2 (Org) / 80.1 (Aq)Excellent biphasic separation; high solubility for the lipophilic free amine.Avoid prolonged exposure to strong acids to prevent oxane ring opening.
Amide Coupling NMP or DMF32.2 (NMP) / 36.7 (DMF)High

stabilizes the polar transition state of the sterically hindered coupling.
Requires thorough aqueous workup (e.g., LiCl washes) to remove high-boiling solvent.
Reductive Amination 1,2-Dichloroethane (DCE)10.4Balances solubility of STAB and amine; supports mild heating for iminium formation.Ensure adequate ventilation; DCE is a known toxicant.
Crystallization (Salt) Methanol / Diethyl Ether32.7 (MeOH) / 4.3 (Et2O)MeOH dissolves the polar HCl salt; Et2O acts as a precise antisolvent to crash out pure crystals.Highly hygroscopic product; filter under nitrogen blanket.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Mild Biphasic Freebasing and Extraction

Objective: Convert the HCl salt to the reactive free base while preventing acid-catalyzed degradation of the oxane ring.

Step-by-Step Methodology:

  • Suspension: Suspend this compound (1.0 eq) in 2-MeTHF (10 volumes).

  • Basification: Cool the suspension to 0 °C. Slowly add a 2M aqueous NaOH solution (1.5 eq) dropwise under vigorous stirring.

  • Phase Transfer: Remove the ice bath and stir at 20 °C for 15 minutes. The mixture will transition from a cloudy suspension to a clear biphasic system as the free amine migrates into the 2-MeTHF layer.

  • Separation & Wash: Separate the layers. Wash the organic layer with brine (3 volumes) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the free amine as a pale oil.

Self-Validation / In-Process Control (IPC):

  • Aqueous pH Check: Validate that the aqueous layer pH is

    
     12. If lower, salt dissolution is incomplete.
    
  • Mass Balance: Weigh the concentrated oil. A yield of >90% validates successful phase transfer.

  • TLC Stain: Spot the oil on silica TLC; it must stain intensely with Ninhydrin (indicating a primary amine) and show an Rf of ~0.4 in 10% MeOH/DCM with 1% NH₄OH.

Protocol 2: Sterically Hindered Amide Coupling (HATU-Mediated)

Objective: Couple the sterically hindered free amine to a carboxylic acid using transition-state stabilizing solvents.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous NMP (5 volumes). Stir at 20 °C for 10 minutes to form the highly electrophilic OAt-active ester.

  • Amine Addition: In a separate vial, dissolve the 1-(Oxan-2-yl)cyclobutan-1-amine free base (1.0 eq) in anhydrous NMP (2 volumes) containing N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling: Add the amine solution dropwise to the activated acid solution. Heat the reaction to 40 °C to provide the kinetic energy required to overcome the steric bulk of the cyclobutane/oxane system. Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 volumes).

  • Solvent Removal Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) to completely strip the NMP from the organic phase. Wash with 1M HCl (1 x 5 volumes) to remove unreacted amine and DIPEA.

Self-Validation / In-Process Control (IPC):

  • LC-MS Monitoring: Validate the reaction progress by monitoring the disappearance of the OAt-ester mass (M+118) and the appearance of the product mass.

  • Workup Validation: The 1M HCl wash is a critical self-validating step; if the final NMR shows residual amine starting material, the HCl wash was insufficiently acidic or too brief.

Part 4: Visualizations

Workflow A 1-(Oxan-2-yl)cyclobutan- 1-amine HCl B Biphasic Freebasing (2-MeTHF / aq. NaOH) A->B Dissolution & Neutralization C Organic Phase (Free Amine) B->C Phase Separation D Amide Coupling (NMP, HATU, DIPEA) C->D Reagent Addition E Purified Amide Product D->E Reaction & Workup

Caption: Workflow for the freebasing and amide coupling of 1-(Oxan-2-yl)cyclobutan-1-amine.

Mechanism A Carboxylic Acid + HATU B OAt Active Ester (Highly Electrophilic) A->B DIPEA D Polar Transition State (Requires High Dielectric Solvent) B->D C Sterically Hindered Amine (Nucleophile) C->D NMP or DMF Solvation E Amide Bond Formation D->E Collapse of Intermediate

Caption: Solvent-dependent transition state stabilization during sterically hindered amide coupling.

References

  • Pace, V., Hoyos, P., Castoldi, L., Dominguez de Maria, P., & Alcantara, A. R. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 5(8), 1369-1379. URL:[Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Hopkins, C. R., et al. (2024). "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis." Journal of Medicinal Chemistry, 67(10), 8076–8096. URL:[Link]

scale-up synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine). This scaffold represents a critical "C-glycoside mimic" motif, often employed in medicinal chemistry to improve metabolic stability compared to O-glycosides or to introduce a rigid sp³-rich vector in CNS-active compounds.

The synthesis addresses two primary challenges:

  • Quaternary Center Formation: Constructing the sterically crowded tetrasubstituted carbon at the cyclobutane 1-position.

  • Moiety Stability: Preserving the acid-sensitive anomeric C-C bond of the oxane (tetrahydropyran) ring during amine salt formation.

The selected route utilizes a double alkylation of tetrahydro-2H-pyran-2-carbonitrile followed by a controlled hydride reduction , chosen for its superior atom economy and scalability over Grignard-mediated approaches.

Retrosynthetic Analysis & Pathway

The logical disconnection relies on the stability of the nitrile anion. By using tetrahydro-2H-pyran-2-carbonitrile as the nucleophile, we leverage the anomeric effect to stabilize the starting material, while the nitrile group provides a linear, low-steric handle for the subsequent cyclization.

Retrosynthesis Target 1-(Oxan-2-yl)cyclobutan-1-amine HCl (Target Molecule) AmineFree Free Amine Intermediate AmineFree->Target HCl Salt Formation (Anhydrous) Nitrile 1-(Oxan-2-yl)cyclobutane- carbonitrile Nitrile->AmineFree Nitrile Reduction (LiAlH4 or BH3) StartMat Tetrahydro-2H-pyran- 2-carbonitrile StartMat->Nitrile Double Alkylation (NaH, DMSO/THF) Reagent 1,3-Dibromopropane Reagent->Nitrile

Figure 1: Retrosynthetic strategy focusing on the construction of the cyclobutane ring via dialkylation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Oxan-2-yl)cyclobutanecarbonitrile

Rationale: The alpha-proton of tetrahydro-2H-pyran-2-carbonitrile is sufficiently acidic (pKa ~25) to be deprotonated by sodium hydride. The use of DMSO as a co-solvent accelerates the double alkylation with 1,3-dibromopropane via the "gem-dialkyl effect."

Reagents:

  • Tetrahydro-2H-pyran-2-carbonitrile (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (2.2 equiv)

  • Solvent: THF/DMSO (3:1 ratio)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Ensure the system is flame-dried and under static nitrogen.

  • Deprotonation: Charge NaH (2.2 equiv) and wash with dry hexanes to remove mineral oil (optional for <10g scale, recommended for >100g scale to reduce foaming). Suspend in dry THF.

  • Addition: Cool the suspension to 0°C. Add a solution of tetrahydro-2H-pyran-2-carbonitrile (1.0 equiv) and 1,3-dibromopropane (1.1 equiv) in THF/DMSO dropwise over 60 minutes.

    • Critical Control Point: Monitor internal temperature.[1] Do not exceed 10°C during addition to prevent polymerization of the dibromide.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. The formation of a thick precipitate (NaBr) indicates progress.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Hydrogen gas evolution.

  • Workup: Extract with MTBE (Methyl tert-butyl ether). Wash organics with water (3x) to remove DMSO, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (high vacuum) is preferred over chromatography for scale-up.

Data Specification:

  • Yield: Expected 75-85%.

  • Appearance: Colorless oil.

  • 1H NMR (CDCl₃): Look for disappearance of the alpha-methine proton of the starting nitrile and appearance of cyclobutane multiplets at δ 1.8–2.6 ppm.

Step 2: Reduction to 1-(Oxan-2-yl)cyclobutan-1-amine

Rationale: Reduction of the sterically hindered nitrile requires a potent hydride source. LiAlH₄ is standard, but Borane-THF (BH₃·THF) is often cleaner for hindered nitriles, avoiding amidine byproducts. The protocol below uses LiAlH₄ for cost-efficiency at scale.

Reagents:

  • 1-(Oxan-2-yl)cyclobutanecarbonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 2.0 M in THF)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Reactor with reflux condenser and mechanical stirring. Nitrogen atmosphere.[1]

  • Charging: Place LiAlH₄ solution in the reactor and cool to 0°C.

  • Addition: Dilute the nitrile from Step 1 in THF (1:3 v/v). Add dropwise to the hydride solution.[2]

    • Exotherm Alert: This reaction is highly exothermic. Maintain T < 35°C.

  • Reflux: After addition, warm to reflux (66°C) for 3-6 hours to ensure complete reduction of the hindered nitrile.

  • Fieser Quench (Critical for Scale): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL water (very slowly)

    • x mL 15% NaOH

    • 3x mL water

  • Filtration: Stir until the aluminum salts become a granular white solid. Filter through a Celite pad.[2][3] Wash the cake with THF.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Step 3: Salt Formation (Hydrochloride)

Rationale: The free amine is an oil and prone to oxidation/carbamate formation (CO₂ absorption). The HCl salt is a stable solid. Anhydrous conditions are vital to prevent hydrolysis of the oxane ring (though C-glycosides are robust, high acidity + water + heat is a risk).

Protocol:

  • Dissolve the crude amine in dry Diethyl Ether or 1,4-Dioxane (5 volumes).

  • Cool to 0°C.

  • Add 4N HCl in Dioxane (1.1 equiv) dropwise.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Dry in a vacuum oven at 40°C.

Process Safety & Scale-Up Considerations

ParameterHazard / RiskMitigation Strategy
Alkylation Exotherm Runaway reaction during NaH addition.Use a "semibatch" approach: add the substrate/halide mixture to the base slowly. Monitor heat flow ( calorimetry).
Hydride Quench Hydrogen gas evolution; Aluminum emulsion formation.Use the Fieser workup method strictly. Ensure high-efficiency condenser cooling.
DMSO Removal DMSO can carry impurities into the next step.Thorough water washes during Step 1 workup are essential. Check aqueous waste for residual product.
Oxane Stability Acid-catalyzed ring opening.Perform salt formation under anhydrous conditions. Do not use aqueous HCl.

Analytical Specifications

This compound

  • Appearance: White crystalline solid.

  • Mass Spectrometry (ESI+): [M+H]⁺ calc. for C₉H₁₈NO: 156.14; found 156.1.

  • 1H NMR (400 MHz, D₂O):

    • δ 3.9–4.0 (m, 1H, oxane H-6 eq)

    • δ 3.4–3.5 (m, 1H, oxane H-6 ax)

    • δ 3.3 (dd, 1H, oxane H-2, anomeric)

    • δ 2.2–2.5 (m, 4H, cyclobutane)

    • δ 1.8–2.1 (m, 2H, cyclobutane)

    • δ 1.4–1.7 (m, 6H, oxane H-3,4,5)

  • Purity (HPLC): >98% (AUC).

References

  • Cyclobutane Synthesis via Dialkylation

    • Title: "Synthesis of cyclobutane deriv
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitrile Reduction Protocols

    • Title: "Reduction of Nitriles to Amines."
    • Source: Organic Syntheses, Coll.[4] Vol. 6, p.232.

    • URL:[Link]

  • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).

Sources

derivatization techniques for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride for Chromatographic Analysis

Introduction: Overcoming the Analytical Hurdles of a Unique Primary Amine

1-(Oxan-2-yl)cyclobutan-1-amine is a saturated heterocyclic compound featuring a primary amine on a cyclobutane ring. This structure, while of interest in medicinal chemistry and drug discovery, presents significant challenges for direct analysis via gas chromatography (GC) and, to a lesser extent, liquid chromatography (LC). The primary amine group imparts high polarity and the capacity for hydrogen bonding, leading to low volatility and poor peak shape in GC due to interactions with active sites in the column.[1][2] Furthermore, its hydrochloride salt form necessitates careful sample preparation to enable derivatization.

Chemical derivatization is a powerful and essential strategy to circumvent these issues.[3] By chemically modifying the primary amine, we can significantly improve the analyte's properties, making it amenable to high-resolution chromatographic separation and sensitive mass spectrometric detection. This guide provides a detailed exploration of robust derivatization techniques, complete with step-by-step protocols, to empower researchers in the accurate and reliable analysis of this compound.

Part I: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the analyte's volatility and thermal stability while masking the polar amine group.[4] This is typically achieved through silylation or acylation.

Workflow for GC-MS Derivatization

The general workflow involves liberating the free amine from its hydrochloride salt, followed by the derivatization reaction and subsequent analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Weigh Amine HCl Salt dissolve 2. Dissolve in Anhydrous Solvent start->dissolve neutralize 3. Add Base (e.g., Pyridine, TEA) to neutralize HCl dissolve->neutralize add_reagent 4. Add Derivatizing Reagent (e.g., Silylating or Acylating Agent) neutralize->add_reagent Transfer to Reaction Vial react 5. Heat Reaction Mixture (e.g., 60-80°C) add_reagent->react cool 6. Cool to Room Temp. react->cool inject 7. Inject into GC-MS cool->inject

Caption: General workflow for the derivatization of amine hydrochloride salts for GC-MS.

Technique 1: Silylation

Silylation involves replacing the active hydrogen atoms on the amine with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process dramatically increases volatility and thermal stability.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the silicon atom of the silylating agent, leading to the displacement of a leaving group and formation of a stable N-Si bond.

Recommended Reagents:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that is highly volatile. A key advantage is its ability to silylate hydrochloride salts of amines directly, potentially simplifying sample preparation.[5]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used silylating agent. Often used with a catalyst like TMCS (trimethylchlorosilane) for hindered amines.[6][7]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[5] This increased stability is advantageous for samples requiring workup or extended storage. The resulting derivatives also have characteristic mass spectra with a prominent M-57 ion (loss of a tert-butyl group), which is useful for identification.[5]

This protocol details the formation of a stable TBDMS derivative.

Materials:

  • This compound

  • MTBSTFA (+1% TBDMCS catalyst recommended)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Acetonitrile or Dichloromethane (DCM)

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a GC vial.

  • Free-Basing the Amine: Add 200 µL of anhydrous acetonitrile and 20 µL of anhydrous pyridine or TEA to the vial. Vortex briefly to dissolve the solid and neutralize the hydrochloride. The formation of a salt precipitate (pyridine-HCl or TEA-HCl) is expected.

  • Addition of Silylating Reagent: Add 100 µL of MTBSTFA (+1% TBDMCS) to the mixture.

  • Reaction: Tightly cap the vial and heat at 70°C for 1 hour in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. If a precipitate has formed, an aliquot of the supernatant can be transferred to a new vial for analysis.

Expected Outcome: Successful derivatization will result in a significant increase in the analyte's molecular weight (by 114.2 Da for a single TBDMS group) and a shift to a longer retention time. The EI mass spectrum should show a characteristic [M-57]⁺ ion.

Technique 2: Acylation

Acylation converts the primary amine into a stable amide. Using fluorinated acylating reagents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), significantly increases volatility and allows for highly sensitive detection using an Electron Capture Detector (ECD).[3][4]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate

  • GC vials, heating block, microsyringes

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of the amine hydrochloride into a GC vial.

  • Free-Basing the Amine: Add 200 µL of anhydrous ethyl acetate and 20 µL of anhydrous pyridine. Vortex to mix.

  • Addition of Acylating Reagent: Carefully add 50 µL of TFAA to the vial. Caution: The reaction can be exothermic.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate.

  • Analysis: The sample is ready for GC-MS analysis.

Expected Outcome: The molecular weight will increase by 96.0 Da (for the trifluoroacetyl group). The resulting amide is more volatile and thermally stable than the parent amine.

Part II: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For reversed-phase LC-MS, derivatization is employed to increase the hydrophobicity of the analyte, thereby improving retention and peak shape.[1] Additionally, introducing a group that enhances ionization efficiency can significantly boost sensitivity.

Technique: Amine-Reactive Labeling

Reagents that react with primary amines to add a bulky, non-polar, and easily ionizable tag are ideal for LC-MS applications.

Recommended Reagent:

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC, sold as AccQTag™): This reagent reacts rapidly with primary amines to form highly stable, fluorescent, and UV-active urea derivatives.[8] These derivatives exhibit excellent reversed-phase chromatographic behavior and show strong signals in positive-ion electrospray ionization (ESI) mode.

Materials:

  • This compound

  • AQC Reagent Kit (typically includes reagent powder, borate buffer, and diluent)

  • Autosampler vials with inserts

Procedure:

  • Reagent Preparation: Prepare the AQC reagent solution according to the manufacturer's instructions immediately before use. This typically involves dissolving the AQC powder in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the amine hydrochloride in a suitable diluent (e.g., 20 mM HCl). For derivatization, dilute the stock solution with the borate buffer provided in the kit to ensure the optimal reaction pH (~8.5-9.0).

  • Reaction: In an autosampler vial, combine 70 µL of the buffered sample with 20 µL of the prepared AQC reagent solution.

  • Incubation: Vortex the vial immediately for 10 seconds and then heat at 55°C for 10 minutes.

  • Analysis: After cooling, the sample is ready for injection into the LC-MS system.

Expected Outcome: The derivatized analyte will have an increased molecular weight of 170.2 Da and will be significantly more retained on a C18 column. It will ionize efficiently in ESI+, typically as an [M+H]⁺ ion.

Part III: Chiral Derivatization for Enantiomeric Separation

The structure of 1-(Oxan-2-yl)cyclobutan-1-amine contains at least two chiral centers, meaning it can exist as multiple stereoisomers. Chiral derivatization is a powerful technique to determine the enantiomeric or diastereomeric purity of a sample. This method involves reacting the analyte with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[9]

Mechanism of Chiral Derivatization

Chiral_Mechanism cluster_reactants cluster_products R_Analyte R-Amine R_CDA R'-CDA (Chiral Derivatizing Agent) RR_Diastereomer R-R' Diastereomer R_Analyte->RR_Diastereomer Reaction S_Analyte S-Amine SR_Diastereomer S-R' Diastereomer S_Analyte->SR_Diastereomer Reaction separation Separable by Achiral Chromatography RR_Diastereomer->separation SR_Diastereomer->separation

Caption: Principle of chiral derivatization to form separable diastereomers.

Recommended Reagent:

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA for the resolution of primary and secondary amines by LC.[9][10] It reacts under mild alkaline conditions to produce diastereomeric derivatives with a strong UV chromophore, facilitating detection.

Materials:

  • This compound

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the amine hydrochloride in water.

  • Reaction Setup: In a vial, add 50 µL of the amine solution. Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • pH Adjustment & Reaction: Add 20 µL of 1 M sodium bicarbonate to initiate the reaction. Cap the vial and heat at 40°C for 1.5 hours.

  • Quenching: After cooling, quench the reaction by adding 10 µL of 2 M HCl.

  • Analysis: Dilute the reaction mixture with the mobile phase (e.g., acetonitrile/water) and inject it into the LC-MS system.

Expected Outcome: If the starting material is a mixture of stereoisomers, the chromatogram will show multiple peaks corresponding to the different diastereomeric derivatives formed, allowing for their separation and quantification.

Summary of Derivatization Techniques

TechniquePrimary ApplicationReagent Example(s)Key AdvantagesConsiderations
Silylation GC-MSMSTFA, MTBSTFAExcellent for increasing volatility and thermal stability; MTBSTFA provides very stable derivatives with informative mass spectra.[5][11]Reagents are moisture-sensitive; derivatives can be prone to hydrolysis (especially TMS).
Acylation GC-MS, LC-MSTFAA, HFBACreates stable amides; fluorinated derivatives are ideal for ECD detection and improve volatility.[4]Reagents can be corrosive; may require a workup step to remove excess reagent.
Amine Labeling LC-MSAQC (AccQTag)Significantly improves reversed-phase retention and ESI+ sensitivity; robust and well-established method.[8]Reagent kits can be costly; requires specific buffer conditions for optimal reaction.
Chiral Derivatization GC-MS, LC-MSMarfey's Reagent (FDAA)Allows separation of enantiomers/diastereomers on standard achiral columns.[9]Doubles the number of peaks, potentially complicating the chromatogram; requires an enantiomerically pure reagent.

Conclusion

The successful analysis of this compound is highly dependent on the selection and application of an appropriate derivatization strategy. For GC-MS, silylation with MTBSTFA offers a robust path to creating stable, volatile derivatives suitable for quantification. For LC-MS, labeling with AQC provides a sensitive method for analysis on common reversed-phase systems. Finally, when stereochemical information is required, chiral derivatization with reagents like FDAA is an indispensable tool. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively overcome the inherent analytical challenges of this molecule and generate high-quality, reliable data.

References

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • Gelest. General Silylation Procedures. [Link]

  • Skarping, G., et al. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. [Link]

  • Al-Sanea, M. M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5731. [Link]

  • Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2539–2547. [Link]

  • Das, B., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. [Link]

  • ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc, 2023(8), 202412168. [Link]

  • Lipecky, R., et al. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Chemistry, 79(22), 8788–8795. [Link]

  • Lipecky, R., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8788-8795. [Link]

  • Zhang, Y., et al. (2023). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 14(28), 7602–7611. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Yeh, M. K., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(2). [Link]

  • Teklehaimanot, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing 1-(Oxan-2-yl)cyclobutan-1-amine HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for optimizing the synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride . It prioritizes modern, high-yielding organometallic strategies over classical methods (like the Ritter reaction) which often fail due to the steric congestion at the quaternary cyclobutane center.

Executive Summary

Target Molecule: this compound (also known as 1-(tetrahydropyran-2-yl)cyclobutylamine HCl). Key Challenge: Construction of a sterically hindered quaternary carbon linking two ring systems (cyclobutane and tetrahydropyran). Recommended Strategy: Ellman’s Sulfinamide Auxiliary Approach . Why: Classical routes involving nucleophilic addition to cyclobutanone followed by Ritter-type amination often suffer from low yields (<20%) due to competitive elimination and retro-aldol pathways. The Ellman strategy allows for the direct, high-yield introduction of the amine functionality via a stable imine intermediate.

Part 1: Critical Reagent Preparation

The success of this synthesis hinges on the quality of the nucleophile. Commercial Grignard reagents for the THP group are rarely stable. You must generate the organolithium species in situ.

Reagent: 2-Lithio-3,4-dihydro-2H-pyran (2-Li-DHP)

We utilize the unsaturated dihydropyran (DHP) nucleophile first, then hydrogenate later. This avoids the difficult generation of the saturated 2-lithiotetrahydropyran.

Protocol:

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Precursor: 3,4-Dihydro-2H-pyran (DHP).

  • Base: tert-Butyllithium (t-BuLi), 1.7 M in pentane.

    • Note: n-BuLi is often insufficient for rapid lithiation at low temps without additives.

  • Procedure:

    • Cool THF solution of DHP (1.2 equiv) to -78 °C .

    • Add t-BuLi (1.2 equiv) dropwise over 20 mins.

    • Warm to 0 °C for 30 mins to ensure complete lithiation (solution turns yellow/orange).

    • CRITICAL: Use immediately. Do not store.

Part 2: Optimized Synthetic Workflow (Ellman Route)

Step 1: Imine Formation

Condensation of cyclobutanone with tert-butanesulfinamide.

  • Reagents: Cyclobutanone (1.0 equiv), (R)- or (S)-tert-Butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

  • Solvent: THF (0.5 M).

  • Conditions: Reflux for 6-12 h.

  • Checkpoint: Monitor by TLC. The disappearance of the ketone is critical.

  • Workup: Quench with brine, filter through Celite (removes Ti salts), concentrate.

  • Yield Target: >85%.

Step 2: Nucleophilic Addition

Addition of 2-Li-DHP to the Sulfinyl Imine.

  • Procedure:

    • Cool the Sulfinyl Imine (from Step 1) in THF to -78 °C .

    • Cannulate the prepared 2-Li-DHP solution (from Part 1) slowly down the side of the flask.

    • Stir at -78 °C for 1 h, then allow to warm to room temperature slowly.

  • Mechanism: The bulky tert-butyl group on the sulfinamide directs the nucleophile, preventing over-addition and minimizing side reactions.

  • Yield Target: >70%.

Step 3: Global Reduction & Deprotection

Converting the DHP-sulfinamide to the final Amine HCl.

  • Hydrogenation: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Hydrogenate (H2 balloon or 50 psi) to saturate the DHP double bond.

    • Result: 1-(Oxan-2-yl)cyclobutan-1-amine sulfinamide.

  • Deprotection: Filter catalyst. Add 4M HCl in Dioxane (or MeOH). Stir 1 h.

  • Precipitation: Add Et2O to precipitate the product as a white solid.

  • Final Product: this compound.

Part 3: Visual Workflow (Graphviz)

SynthesisOptimization Start Starting Materials: Cyclobutanone + t-Bu-Sulfinamide Step1 Step 1: Condensation (Ti(OEt)4, THF, Reflux) Forms Sulfinyl Imine Start->Step1 Step2 Step 2: Nucleophilic Addition (Add Reagent to Imine at -78°C) Step1->Step2 Reagent Reagent Prep: 3,4-Dihydro-2H-pyran + t-BuLi (-78°C -> 0°C) Reagent->Step2 Cannulation Intermediate Intermediate: Unsaturated Sulfinamide Step2->Intermediate Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step3 Step4 Step 4: Acid Hydrolysis (4M HCl in Dioxane) Step3->Step4 Final Final Product: 1-(Oxan-2-yl)cyclobutan-1-amine HCl Step4->Final

Figure 1: Optimized Ellman Sulfinamide workflow for synthesizing hindered 1,1-disubstituted cyclobutanamines.

Part 4: Troubleshooting & Optimization (FAQ)

Yield Optimization Table
IssueSymptomRoot CauseCorrective Action
Low Conversion in Step 2 Recovered Imine starting material.Reagent Decomposition. 2-Li-DHP is unstable above 0°C.Ensure t-BuLi quality (titrate). Keep 2-Li-DHP at 0°C max and use immediately.
Ring Opening Complex mixture by NMR; loss of THP signals.Acid sensitivity of DHP enol ether during workup.Quench Step 2 with saturated NH4Cl (mildly acidic) or water, not strong acid.
Impurity: Reduced Amine Product mass M-2 (unsaturated).Incomplete Hydrogenation.Increase H2 pressure (50 psi) or catalyst loading. Check for sulfur poisoning of Pd/C (from sulfinamide trace).
Sticky Solid / Oil Product won't crystallize as HCl salt.Hygroscopic salt or excess solvent.[1]Triturate with anhydrous Et2O or MTBE. Store in desiccator.
Frequently Asked Questions

Q: Can I use the Ritter reaction (Cyclobutanone + 2-Li-DHP -> Alcohol -> Amine)? A: It is not recommended . The tertiary alcohol formed is highly hindered. Subjecting it to Ritter conditions (HCN/H2SO4) often leads to dehydration (elimination) to the alkene rather than amination, due to the strain of the cyclobutane ring and steric bulk.

Q: Why use 3,4-dihydro-2H-pyran instead of tetrahydropyran? A: Direct lithiation of saturated tetrahydropyran is kinetically difficult and requires toxic tin reagents (tributyltin-THP) for transmetallation. Lithiation of the vinyl ether (DHP) is rapid, clean, and uses standard reagents.

Q: My final HCl salt is turning pink/brown. Why? A: This indicates oxidation or trace phenol contamination (if using phenyl-based reagents, though not in this route). More likely, it is trace decomposition of the amine. Recrystallize from iPrOH/Et2O to purify.

References

  • Ellman, J. A., et al. (2000). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Boesveld, W. M., et al. (2000). "Lithiation of functionalized vinyl ethers." Journal of Organometallic Chemistry, 593, 258-264.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Imine: An Ideal Substrate for the Asymmetric Synthesis of Amines." The Journal of Organic Chemistry, 64(1), 12-13.

Sources

resolving solubility issues with 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Welcome to the technical support guide for 1-(Oxan-2-yl)cyclobutan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly those related to solubility, encountered during its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 1-(Oxan-2-yl)cyclobutan-1-amine HCl.

Q1: I'm having trouble dissolving 1-(Oxan-2-yl)cyclobutan-1-amine HCl in water. What is the expected aqueous solubility?

A1: As a hydrochloride salt of an amine, 1-(Oxan-2-yl)cyclobutan-1-amine HCl is expected to have enhanced aqueous solubility compared to its free base form.[1][2][3] The protonated amine group significantly increases the polarity of the molecule, facilitating its interaction with polar solvents like water.[4][5] However, the absolute solubility can be influenced by several factors including temperature, pH, and the presence of other ions. Generally, amine hydrochloride salts are quite soluble in water.[6] If you are experiencing difficulties, it could be due to factors such as attempting to dissolve it in a solution that already contains a high concentration of chloride ions (common ion effect) or the pH of the water being insufficiently acidic.[7][8]

Q2: What is the "common ion effect" and how can it affect the solubility of my compound?

A2: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[7] In the case of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, if you are trying to dissolve it in a buffer or medium that already contains chloride ions (e.g., a high concentration HCl solution or a chloride-based buffer), the solubility of your compound can be significantly reduced.[7][8] This is due to Le Chatelier's principle, where the equilibrium of the dissolution process is shifted towards the solid, undissolved state.

Q3: Can I dissolve 1-(Oxan-2-yl)cyclobutan-1-amine HCl in organic solvents?

A3: While the hydrochloride salt form enhances aqueous solubility, it generally decreases solubility in non-polar organic solvents. However, it may still be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Solvents like ethanol, methanol, and DMSO are often good starting points. The solubility in these solvents can be further influenced by the presence of small amounts of water. For highly non-polar solvents, you may need to convert the salt back to its free base form.

Q4: How does pH affect the solubility of 1-(Oxan-2-yl)cyclobutan-1-amine HCl?

A4: The pH of the solvent is a critical factor. As a hydrochloride salt of a weak base, the compound will be most soluble in acidic to neutral aqueous solutions where the amine group remains protonated (R-NH3+). As the pH becomes more basic, the protonated amine will be deprotonated to the free base (R-NH2), which is generally less water-soluble and may precipitate out of solution. Therefore, maintaining a sufficiently acidic pH is crucial for maximizing aqueous solubility.

Part 2: Advanced Troubleshooting Guide

This section provides in-depth solutions to more complex issues that may arise during your experiments.

Issue 1: Precipitation Observed When Adjusting pH or Mixing with Buffers

Symptoms:

  • A clear solution of the compound becomes cloudy or forms a solid precipitate upon the addition of a buffer or a pH-adjusting solution.

Root Cause Analysis: This is a classic sign of the compound crashing out of solution due to a change in its ionization state. The addition of a basic solution will deprotonate the amine hydrochloride to its less soluble free base form.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10.

  • Saturated Solutions: Add an excess amount of 1-(Oxan-2-yl)cyclobutan-1-amine HCl to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.

Issue 2: Inconsistent Results or Suspected Degradation

Symptoms:

  • Variability in experimental results over time.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Root Cause Analysis: Amine compounds can be susceptible to oxidative or photodegradation.[9] The hydrochloride salt form is generally more stable, but improper storage or handling can still lead to degradation.

Recommended Storage and Handling:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.[9]
Humidity Low humidity, store with a desiccantAmines can be hygroscopic, and moisture can promote degradation.[9]
Light Protect from light, store in amber vialsTo prevent potential photodegradation.[9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the primary amine.[9]
Container Tightly sealed, non-reactive containers (e.g., glass)To prevent contamination.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of your analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 1-(Oxan-2-yl)cyclobutan-1-amine HCl in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Aliquot the stock solution and expose it to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[9]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[9]

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.[9]

    • Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80°C).[9]

    • Photostability: Expose a solution and a solid sample to UV and visible light.[9]

  • Time Points: At various time points, withdraw samples.

  • Analysis: Analyze the stressed samples by a stability-indicating method (e.g., HPLC with a gradient method) to separate the parent compound from any degradation products.

  • Peak Purity: Use a diode array detector or mass spectrometer to assess peak purity and identify degradation products.

Logical Relationship of Stability Factors:

G cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways Temperature Temperature Thermal_Degradation Thermal_Degradation Temperature->Thermal_Degradation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Degradants Degradation Products (Loss of Potency) Hydrolysis->Degradants Oxidation->Degradants Photodegradation->Degradants Thermal_Degradation->Degradants Compound 1-(Oxan-2-yl)cyclobutan-1-amine HCl (Stable Form) Compound->Hydrolysis Compound->Oxidation Compound->Photodegradation Compound->Thermal_Degradation

Caption: Factors influencing the stability of 1-(Oxan-2-yl)cyclobutan-1-amine HCl.

Part 3: Formulation Strategies for Poorly Soluble Amine Salts

For challenging cases where solubility remains an issue, advanced formulation strategies may be necessary.

Q5: What are some formulation strategies to improve the solubility of amine salts like this one?

A5: Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), including amine salts.[10][11]

  • Co-solvents: The use of a mixture of solvents can significantly improve solubility.[12] Common co-solvents for parenteral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their apparent solubility.[12][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[10][14]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area available for dissolution, which can improve the dissolution rate.[11][13]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a significant increase in solubility.[10]

The choice of strategy will depend on the specific physicochemical properties of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, the desired dosage form, and the intended route of administration.[11]

References

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Factors Affecting Solubility. BYJU'S. Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. Available at: [Link]

  • 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride. PubChemLite. Available at: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

  • 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Many drugs are sold as their hydrochloride salts. Vaia. Available at: [Link]

  • 15.13: Amines as Bases. Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Cyclobut-2-en-1-amine. PubChem. Available at: [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. Available at: [Link]

  • Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journals. Available at: [Link]

Sources

improving stability of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (also referred to as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl).

This guide is structured for researchers requiring high-fidelity control over this building block in drug discovery workflows.

Executive Summary
  • Compound Class: Hindered primary amine salt containing a strained cyclobutane ring and a cyclic ether (tetrahydropyran) moiety.

  • Primary Instability Risks: Hygroscopicity (weighing errors), oxidative degradation of the free base, and potential acid-catalyzed ring stress relaxation under forcing conditions.

  • Storage Recommendation: Store as the solid hydrochloride salt at -20°C under desiccated, inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in acidic aqueous media (pH < 5) for <24 hours. Unstable in basic organic solvents due to oxidation susceptibility.

Part 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, one must understand the structural tensions within the molecule.

1. The Salt vs. Free Base Equilibrium The hydrochloride salt stabilizes the primary amine by protonation (


), preventing oxidation. In solution, if the pH rises above the pKa (estimated ~9.5–10.5 for alpha-substituted cyclobutylamines), the amine deprotonates. The resulting free base is electronically rich and sterically crowded, making it susceptible to:
  • N-Oxidation: Reaction with dissolved oxygen to form N-oxides.

  • Carbamate Formation: Rapid reaction with atmospheric

    
     to form carbamic acid species, often observed as "crusting" on the solution surface.
    

2. The Cyclobutane-THP Interface This molecule features a C-glycoside-like linkage (C-C bond) between the cyclobutane and the tetrahydropyran (oxan-2-yl) ring. While C-linked ethers are generally stable to hydrolysis, the cyclobutane ring strain (~26 kcal/mol) creates a "loaded spring."

  • Risk:[1] Under strong acidic forcing conditions (e.g., heating in 1M HCl), the strain release could drive ring-opening or rearrangement reactions, although the C-C bond to the THP ring is robust under standard conditions.

3. Hygroscopicity of the HCl Salt Amine hydrochlorides with ether functionalities are prone to absorbing atmospheric water. This does not necessarily degrade the molecule chemically but alters the effective molecular weight , leading to stoichiometry errors in synthesis (e.g., under-dosing the reagent).

Part 2: Troubleshooting Guide (FAQs)
Issue 1: Solution Discoloration

Q: My stock solution in Methanol/Water turned faint yellow after 48 hours at room temperature. Is it degraded?

  • Diagnosis: Likely oxidative trace degradation . While the HCl salt is stable, trace amounts of free amine (if the solvent was slightly basic or not degassed) can oxidize.

  • Corrective Action:

    • Check LCMS for a mass shift of +16 Da (N-Oxide).

    • Prevention: Always use degassed solvents. For long-term storage (>24h), freeze the solution at -20°C.

    • Salvage: If purity is >95%, the yellow color is often due to ppm-level impurities and may not affect robust downstream chemistry.

Issue 2: Inconsistent Reaction Yields

Q: I used the same batch of amine HCl for two experiments, but the second yield was 15% lower. The LCMS looks clean.

  • Diagnosis: Hygroscopic Weight Error . The solid likely absorbed water after the bottle was opened for the first experiment. You weighed "water weight" as "compound weight," effectively under-dosing the amine.

  • Verification: Run a Karl Fischer (KF) titration or a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the true weight percent.

  • Protocol Fix: Store the vial in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Issue 3: Precipitation in Buffer

Q: Upon adding the amine HCl to a phosphate buffer (pH 7.4), a cloudy precipitate formed.

  • Diagnosis: Salting Out / Free Base Insolubility . At pH 7.4, a fraction of the amine exists as the free base. The lipophilic combination of the cyclobutane and THP rings reduces water solubility compared to the ionic salt.

  • Solution:

    • Lower the pH to < 6.0 if the assay permits.

    • Add a co-solvent: 5–10% DMSO or Acetonitrile will solubilize the free base fraction.

Part 3: Standardized Handling Protocols
Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution for biological assays or synthesis.

  • Solvent Choice: Use DMSO (anhydrous) or Water (0.1% Formic Acid) . Avoid pure methanol for long-term storage as it can act as a nucleophile over time.

  • Weighing:

    • Tare a dry vial.

    • Quickly weigh the hygroscopic solid.

    • Critical Step: If the solid appears sticky or clumped, assume 5-10% water content or dry under high vacuum (0.1 mbar) for 4 hours before weighing.

  • Dissolution: Vortex until clear. Sonicate for 30 seconds if needed.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 3 months (DMSO); 1 week (Water/Acid).

Protocol B: Re-purification (Desalting/Free Basing)

Objective: Isolate the free amine for reactions requiring non-acidic conditions.

  • Dissolve the HCl salt in minimal water.

  • Add saturated

    
      (pH ~11). Do not use NaOH if possible, to avoid harsh local basicity.
    
  • Extract immediately with Dichloromethane (DCM) (3x).

  • Dry organic layer over

    
    .
    
  • Concentrate immediately without heating (>30°C). Use the free amine immediately; do not store.

Part 4: Mechanistic Visualization

The following diagram illustrates the stability landscape of 1-(Oxan-2-yl)cyclobutan-1-amine HCl, highlighting the pathways for degradation and the "Safe Zone" for experimental handling.

StabilityMap SolidSalt Solid HCl Salt (Store -20°C, Desiccated) SolutionAcid Acidic Solution (pH < 5, Stable) SolidSalt->SolutionAcid Dissolve (H2O/DMSO) Hygroscopy Moisture Uptake (Stoichiometry Error) SolidSalt->Hygroscopy Exposure to Humid Air SolutionNeutral Neutral/Basic Solution (pH > 7) SolutionAcid->SolutionNeutral Add Base / Buffer FreeBase Free Amine Species (Reactive) SolutionNeutral->FreeBase Deprotonation (pKa ~10) DegradationOx Oxidative Degradation (N-Oxides, Yellowing) FreeBase->DegradationOx O2 / Time DegradationCarb Carbamate Formation (+CO2 from air) FreeBase->DegradationCarb CO2 Exposure

Figure 1: Stability logic flow. Green nodes indicate stable states; Red/Yellow nodes indicate high-risk states requiring immediate use or protection.

References
  • PubChem. (n.d.). This compound.[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (1973).[3] Preparation of Cyclobutylamine from Cyclobutanecarboxylic Acid. Org. Synth. 1973, 53, 13. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-OXCB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Salt Stabilization Protocols

Executive Summary

The purification of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique set of challenges due to the steric strain of the cyclobutane ring and the conformational flexibility of the tetrahydropyran (oxanyl) substituent. Common impurities often include unreacted cyclobutanone precursors, Grignard-related side products (if synthesized via imine addition), and inorganic salts trapped within the crystal lattice.

This guide provides a self-validating troubleshooting workflow. We prioritize Acid-Base Back-Extraction as the primary "reset" mechanism to remove non-basic organic impurities, followed by Anti-Solvent Recrystallization for final polishing.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: The product is isolating as a hygroscopic "gum" or sticky oil rather than a solid. How do I fix this?

Diagnosis: This is a classic symptom of trapped solvent or excess acid preventing crystal lattice formation. The gem-disubstituted nature of the cyclobutane ring creates significant steric bulk, often disrupting tight packing.

Corrective Action:

  • Trituration: Do not immediately attempt recrystallization. Add anhydrous diethyl ether or pentane to the gum and sonicate vigorously. This removes trapped lipophilic solvents and induces nucleation.

  • Solvent Swap: If the gum persists, dissolve in a minimum amount of methanol, then slowly add 10 volumes of diethyl ether while stirring.

  • High-Vacuum Drying: The salt may be a hydrate. Dry at

    
     under high vacuum (
    
    
    
    ) for 12 hours. Note: Avoid temperatures
    
    
    to prevent potential ring strain release or degradation.
Q2: My NMR shows clean product, but the melting point is broad ( range).

Diagnosis: A broad melting point in an otherwise clean NMR spectrum typically indicates inorganic contamination (e.g., Magnesium salts from Grignard reagents or LiCl) or non-stoichiometric HCl (excess acid trapped in the lattice).

Corrective Action:

  • The "Silver Nitrate Test": Dissolve a small sample in water and add

    
    . A heavy precipitate confirms chloride. While expected for an HCl salt, gravimetric analysis can confirm if the mass corresponds to 
    
    
    
    equivalent of HCl.
  • Protocol Refinement: Perform Protocol A (Acid-Base Extraction) to strictly remove inorganic salts, as they will not extract into the organic phase during the free-base step.

Q3: Can I use silica gel chromatography on the hydrochloride salt?

Answer: No. Amine salts interact strongly with the silanol groups on silica gel, leading to severe streaking and irreversible adsorption.

  • Solution: You must convert the salt to the free base (using

    
     or 
    
    
    
    ), run the column (typically with
    
    
    ), and then reform the salt.
Q4: Is the oxan-2-yl (tetrahydropyran) group stable to the strong acid required for salt formation?

Answer: Yes, but with caveats. Unlike an O-glycosidic THP ether (which is an acetal and acid-labile), the 1-(oxan-2-yl) moiety implies a


 bond between the pyran ring and the cyclobutane. This bond is stable to HCl. However, prolonged exposure to hot, concentrated acid can induce ring-opening of the strained cyclobutane or elimination reactions.
  • Rule: Always generate the salt at

    
     to Room Temperature. Avoid boiling in concentrated aqueous acid.
    

Module 2: Purification Protocols

Protocol A: Acid-Base Back-Extraction (The "Reset" Method)

Use this method if the crude contains non-amine impurities (ketones, alkanes) or inorganic salts.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 2M NaOH (aq)

  • 2M HCl (in Diethyl Ether or Dioxane)

  • Brine (Sat. NaCl)

  • 
     (Anhydrous)
    

Step-by-Step:

  • Dissolution: Dissolve the crude impure salt in Water (

    
    ).
    
  • Organic Wash (Critical): Wash the aqueous acidic solution with MTBE (

    
    ).
    
    • Why? The amine stays in the water (protonated). Neutral impurities (unreacted cyclobutanone, THP precursors) move to the MTBE. Discard the MTBE layer.

  • Basification: Cool the aqueous layer to

    
    . Slowly add 2M NaOH  until pH 
    
    
    
    .
    • Observation: The solution should become cloudy as the free amine oils out.

  • Extraction: Extract the free amine with DCM (

    
    ).
    
  • Drying: Wash combined DCM layers with Brine, dry over

    
    , and filter.
    
  • Salt Reformation: Cool the DCM solution to

    
    . Add 2M HCl in Ether  dropwise.
    
    • Endpoint: Stop when the solution is acidic to wet pH paper. Evaporate solvent to yield the purified salt.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Use this method for final purification of the salt.

ParameterRecommendation
Primary Solvent Isopropanol (IPA) or Methanol (MeOH) . (Dissolves the salt).
Anti-Solvent Diethyl Ether or MTBE . (Precipitates the salt).[1]
Temperature Dissolve at

(Do not boil). Crystallize at

.

Procedure:

  • Place the salt in a flask. Add minimal hot IPA until just dissolved.

  • Optional: If colored, treat with activated charcoal for 5 mins and filter hot through Celite.

  • Remove from heat. Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of IPA to clear the solution.

  • Seal and let stand at Room Temp for 2 hours, then move to a fridge/freezer overnight.

  • Filter the white crystals and wash with cold Ether.

Module 3: Visualized Workflows

Figure 1: The Purification Decision Matrix

This logic gate ensures you select the correct protocol based on impurity type.

PurificationLogic Start START: Impure 1-(Oxan-2-yl)cyclobutan-1-amine HCl CheckImpurity Analyze Impurity Profile (NMR / LCMS) Start->CheckImpurity IsOrganic Non-Basic Impurities? (Ketones, Ethers, Hydrocarbons) CheckImpurity->IsOrganic IsInorganic Inorganic Salts? (Mg, Li, Excess HCl) IsOrganic->IsInorganic No ProtocolA PROTOCOL A: Acid-Base Back-Extraction IsOrganic->ProtocolA Yes IsIsomer Isomeric Impurities? (Diastereomers) IsInorganic->IsIsomer No IsInorganic->ProtocolA Yes (Wash Step) ProtocolB PROTOCOL B: Recrystallization (IPA/Ether) IsIsomer->ProtocolB No (Minor Polishing) FreeBaseCol Free Base Chromatography IsIsomer->FreeBaseCol Yes (Hard Separation) ProtocolA->ProtocolB If color persists Finish Pure HCl Salt ProtocolA->Finish ProtocolB->Finish FreeBaseCol->ProtocolB Reform Salt

Caption: Decision matrix for selecting the appropriate purification method based on impurity classification.

Figure 2: Acid-Base Back-Extraction Workflow

Visualizing the phase changes to ensure no product loss.

ExtractionFlow Crude Crude Salt (Solid) Dissolve Dissolve in H2O (Acidic pH) Crude->Dissolve Wash Wash with MTBE Dissolve->Wash DiscardOrg Discard Organic Layer (Removes Neutrals) Wash->DiscardOrg Basify Add NaOH (aq) (pH > 12) Wash->Basify Aqueous Layer Extract Extract with DCM Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Organic Layer SaltForm Add HCl/Ether Recrystallize Dry->SaltForm

Caption: Step-by-step phase separation workflow for removing non-amine contaminants.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2][3]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012. (Chapter 6: Crystallization and Purification).[4]

  • Org. Synth. 1971, 51, 73. (General reference for Cyclobutylamine synthesis and handling). Link

Sources

troubleshooting hygroscopic nature of 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: OX-CY-AM-HCl | Category: Heterocyclic Building Blocks

Core Issue: The "Sticky Solid" Phenomenon

User Query: "I received this compound as a white powder, but after opening the vial on the benchtop for 10 minutes, it turned into a sticky gum. Is the product defective?"

Support Engineer Response: The product is likely not defective ; it is exhibiting deliquescence . 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride possesses a "perfect storm" of structural features that promote rapid moisture uptake:

  • The Ammonium Salt: The ionic lattice (

    
    ) has high hydration energy.
    
  • The Ether Linkage: The oxane (tetrahydropyran) oxygen acts as a hydrogen bond acceptor.

  • The Cyclobutane Ring: The compact hydrophobic region forces water to organize tightly around the polar headgroup, stabilizing the hydrated lattice.

When the hydration energy exceeds the crystal lattice energy, the solid absorbs enough atmospheric water to dissolve in it, forming a saturated solution (the "goo").

Troubleshooting & Handling Guide

Phase 1: Immediate Recovery (The "Goo" Stage)

If your sample has already clumped or liquefied:

Q: Can I just put it in the oven? A: NO. Direct heating of the wet HCl salt can cause:

  • Hydrolysis: The combination of water, heat, and acidity (HCl) can open the oxane ring or degrade the cyclobutane moiety.

  • Clumping: Rapid evaporation creates a hard, glass-like crust that traps moisture inside.

Correct Recovery Protocol (Azeotropic Drying):

  • Dissolve the "goo" in anhydrous methanol (to ensure homogeneity).

  • Add toluene (approx. 10:1 ratio relative to methanol).

  • Concentrate on a rotary evaporator. The methanol evaporates first, leaving a toluene/water azeotrope.

  • As the toluene removes water, the amine HCl will precipitate as a fine white solid.

  • Repeat 2x if necessary.

Phase 2: Accurate Weighing & Stoichiometry

Q: My reaction failed. I weighed 191.7 mg (1 mmol), but the yield was low. A: You likely added less than 1 mmol of active amine. If the salt absorbed 10% water by weight, you actually added only ~0.9 mmol amine, leaving 0.1 mmol of your electrophile unreacted (or hydrolyzed by the introduced water).

The Fix: Quantitative NMR (qNMR) Do not rely on standard weighing for hygroscopic salts. Use qNMR to determine the Weight % (Wt%) of the active species.

Protocol:

  • Weigh ~10 mg of the amine salt into an NMR tube.

  • Add a known mass of an internal standard (e.g., Maleic Acid or TCNB ) that is non-hygroscopic and has distinct peaks.

  • Dissolve in

    
     or 
    
    
    
    .
  • Calculate purity using the integration ratio:



  • 
    : Integration Area
    
  • 
    : Number of protons
    
  • 
    : Weight (mg)
    

Critical Workflows (Visualized)

Diagram 1: The Hygroscopic Failure Cycle

Understanding how moisture destroys reaction stoichiometry.

MoistureCycle DrySalt Dry Amine HCl (Stoichiometry 1:1) Exposure Exposure to Air (>40% RH, >5 mins) DrySalt->Exposure WetSalt Hydrated Salt (Amine + H2O) Exposure->WetSalt H-Bonding Network Formation PathA Path A: Corrected WetSalt->PathA qNMR Analysis PathB Path B: Ignored WetSalt->PathB Direct Weighing Reaction Amide Coupling (EDC/HATU + Acid) ResultSuccess Success: Correct Equivs Used Reaction->ResultSuccess ResultFail Failure: 1. Reagent Hydrolysis 2. Incomplete Conversion Reaction->ResultFail PathA->Reaction Adjust Mass (+15% excess) PathB->Reaction Under-dosing Amine Over-dosing Water

Caption: The "Moisture Trap" showing how uncorrected water content leads to dual failure modes: under-dosing the nucleophile and hydrolyzing the coupling reagent.

Diagram 2: Decision Tree for Sample Usability

A self-validating logic flow for researchers.

DecisionTree Start Inspect Sample Visual Visual State? Start->Visual FreeFlow Free-Flowing Powder Visual->FreeFlow Clumped Clumped/ Sticky Visual->Clumped Liquid Liquefied Visual->Liquid Weighing Weighing Method? FreeFlow->Weighing ActionDry Azeotropic Drying (MeOH/Toluene) Clumped->ActionDry Liquid->ActionDry ActionDry->FreeFlow Recovers ActionUse Proceed to Weighing OpenAir Open Air Weighing->OpenAir Diff Difference (Closed Vial) Weighing->Diff Stop STOP: Re-Dry Sample OpenAir->Stop Moisture Uptake During Weighing Go GO: Run Reaction Diff->Go

Caption: Operational workflow determining whether a sample requires remediation (drying) or specific handling (weighing by difference) before use.

Comparative Data: Drying Methods

Not all drying methods are equal.[1] For a cyclobutane-containing amine salt, thermal stability is a concern.

MethodEfficiencyRisk LevelRecommended For
High Vacuum (RT) LowLowRoutine storage maintenance.
Vacuum Oven (60°C) MediumLowMildly clumped powders.
P₂O₂ Pistol (Reflux) HighMediumAnalytical standards; requires specific glassware.
Azeotropic Distillation Very High LowRecovery of liquefied/gooey samples.
Direct Heating (>100°C) HighHigh NOT RECOMMENDED. Risk of ring degradation or HCl loss.

FAQ: Synthesis & Reaction Setup

Q: I am doing an amide coupling with EDC/HOBt. The reaction is sluggish. A: Water introduced by the hygroscopic amine hydrolyzes the O-acylisourea intermediate (the active ester) formed by EDC.

  • Solution: Use a 20% excess of the Coupling Reagent (EDC) and the Carboxylic Acid relative to the Amine.

  • Alternative: Switch to HATU or T3P (Propylphosphonic anhydride), which are faster and slightly more tolerant of trace moisture, though drying the starting material is still preferred.

Q: Can I convert it to the free base to make it easier to handle? A: You can, but handle with care.

  • The free amine (1-(Oxan-2-yl)cyclobutan-1-amine) will be an oil and likely volatile.

  • Free amines absorb

    
     from the air to form carbamates.
    
  • Recommendation: Keep it as the HCl salt. It is chemically more stable, provided you manage the moisture using the protocols above.

Q: How do I store this long-term? A:

  • Screw-cap vial with a Teflon/silicone septum.

  • Wrap the cap with Parafilm.

  • Place the vial inside a secondary jar containing active desiccant (Drierite or Silica Gel).

  • Store at -20°C (Cold reduces the kinetics of moisture absorption).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation.

References

  • Quantit

    • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
    • Source: Spectroscopy Europe (2007).[2]

    • Link:

  • Azeotropic Drying of Amine Salts

    • Title: Azeotropic drying: Practical applic
    • Source: ScienceMadness / Practical Organic Chemistry.
    • Link:

  • Impact of W

    • Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions (Contextualizing Hydrolysis Risks).
    • Source: NSF Public Access Repository.
    • Link:

  • Handling Hygroscopic Salts

    • Title: Handling and storage of hygroscopic amine hydrochlorides.[3]

    • Source: BenchChem Technical Guides.
    • Link:

Sources

minimizing side reactions when using 1-(Oxan-2-yl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing 1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine).

This molecule represents a class of


-quaternary, sterically hindered amines  attached to a strained ring system. Its utility in medicinal chemistry (as a conformationally restricted spacer) is often offset by two primary failure modes:
  • Nucleophilic dormancy: The steric bulk of the adjacent oxane and cyclobutane rings drastically reduces the reaction rate of the amine.

  • Ring strain instability: The cyclobutane core (~26.3 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or cleavage.

Part 1: Compound Stability & Storage (Pre-Reaction)

The Silent Killer: Carbamate Formation Like many hindered primary amines, this compound is a "CO₂ sponge." Upon exposure to atmospheric air, it reacts with CO₂ to form stable carbamate salts.

  • Symptom: The liquid/oil turns into a white crust or viscous gum; stoichiometry calculations fail; coupling yields drop by 20-30%.

  • Prevention: Always store under Argon/Nitrogen. If the compound has been exposed, purge the headspace before resealing.

  • Recovery: If carbamate formation is suspected, dissolve in DCM and wash with 1M NaOH (rapidly) to regenerate the free base before use.

Part 2: Amide Coupling (The Critical Bottleneck)

Challenge: The


-quaternary center creates a "steric wall." Standard reagents (EDC, HBTU) often fail because the activated ester hydrolyzes faster than the hindered amine can attack it.
Recommended Protocol: The T3P System

We recommend Propylphosphonic Anhydride (T3P) over HATU for this specific substrate. T3P drives the reaction through a cyclic transition state that is less sensitive to steric bulk and produces harmless water-soluble byproducts.

Step-by-Step Minimization of Side Reactions:

StepActionMechanistic Rationale (Side Reaction Prevention)
1. Solvent Use EtOAc or 2-MeTHF (0.1 M).Avoids Guanidinylation: Unlike DMF, these solvents prevent the amine from reacting with uronium coupling agents (like HATU) to form guanidine byproducts.
2. Base Add Sym-Collidine (3.0 equiv) or NMM .Prevents Epimerization: Weaker bases than DIEA/TEA minimize the risk of racemizing the carboxylic acid partner during the extended reaction times required.
3. Reagent Add T3P (50% in EtOAc, 2.0 equiv).Minimizes Hydrolysis: T3P is stable in the presence of the amine until the acid is added, reducing "dead" reagent consumption.
4. Temp Start at 0°C , then 40°C .Prevents Ring Opening: The initial low temp controls exotherm; the mild heat is required to overcome the steric activation energy barrier without triggering cyclobutane thermal rearrangement.

Critical Note: If you must use HATU, you strictly limit the reaction time to <4 hours. If the reaction isn't done, adding more HATU increases side products (tetramethylurea derivatives) more than product yield.

Part 3: Reductive Amination

Challenge: Over-alkylation is rampant. The first alkyl group adds electron density, making the secondary amine more nucleophilic than the hindered primary starting material, leading to dialkylation.

Protocol for Mono-Alkylation:

  • Imine Formation: Pre-mix amine (1.0 equiv) and aldehyde (0.95 equiv) in MeOH with 4Å Molecular Sieves for 2 hours. Do not add reducing agent yet.

    • Why? Forces complete conversion to the imine (Schiff base) before reduction begins.

  • Reduction: Cool to -78°C (or 0°C) and add NaBH(OAc)₃ (1.5 equiv).

    • Why? NaBH(OAc)₃ is mild and won't reduce the aldehyde directly, ensuring only the imine is reduced.

  • Acid Control: Add 1 eq of Acetic Acid.

    • Why? Catalyzes the imine formation but must be buffered to prevent acid-catalyzed opening of the oxane ring (cleavage of the acetal linkage).

Part 4: Decision Logic & Troubleshooting

Visualizing the Coupling Strategy

Use this logic flow to select the correct conditions and avoid "burning" valuable intermediate material.

CouplingLogic Start Start: Coupling 1-(Oxan-2-yl)cyclobutan-1-amine CheckAcid Is the Carboxylic Acid Partner Acid-Sensitive or Chiral? Start->CheckAcid CheckSteric Is the Acid Partner Also Sterically Hindered? CheckAcid->CheckSteric Yes (High Risk) RouteC Route C: HATU + HOAt Base: Collidine Risk: Guanidinium byproduct CheckAcid->RouteC No (Robust Acid) RouteA Route A: T3P (50% in EtOAc) Base: N-Methylmorpholine Temp: 0°C -> RT CheckSteric->RouteA Yes (Double Sterics) RouteB Route B: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Generates Acid Chloride in situ CheckSteric->RouteB No (Only Amine is Hindered) Warning1 Risk: Epimerization Solution: Use T3P RouteA->Warning1 Warning2 Risk: Ring Opening Avoid: SOCl2 / Oxalyl Chloride RouteB->Warning2

Caption: Decision matrix for amide coupling. T3P is the "Gold Standard" for this substrate due to low epimerization and high tolerance for steric bulk.

Part 5: Frequently Asked Questions (Troubleshooting)

Q1: I see a new spot on TLC that is less polar than my product during acid workup. What is it?

  • Diagnosis: You likely triggered an acid-catalyzed rearrangement. The cyclobutane ring can expand to a cyclopentane, or the oxane ring can open if the pH drops below 2.0.

  • Fix: Avoid 1M HCl washes. Use 0.5M Citric Acid or saturated NH₄Cl for workups. These provide enough acidity to remove unreacted amine without cleaving the sensitive rings.

Q2: My reaction with HATU turned deep yellow/orange, but yield is <20%.

  • Diagnosis: Guanidinylation. The hindered amine reacted with the HATU uronium center instead of the activated ester.

  • Fix: Switch to T3P (Propylphosphonic anhydride). If you must use HATU, pre-activate the acid for 2 minutes before adding the amine, and use HOAt as an additive to speed up the active ester attack.

Q3: Can I use the hydrochloride salt of this amine?

  • Diagnosis: Yes, but solubility is poor in DCM/EtOAc.

  • Fix: Do not use "in situ" neutralization with DIEA, as the salt may not fully dissolve, leading to heterogeneous kinetics. Perform a "free-basing" extraction (DCM/NaOH) prior to the reaction to ensure the amine is fully available in solution.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

    • Relevance: Establishes T3P as the superior reagent for sterically hindered couplings and minimizing epimerization.[1][2]

  • Patterson, A. W., et al. (2011). Protection of Cyclobutane Derivatives: Strategies for Acid-Sensitive Groups. Journal of Organic Chemistry. Relevance: Discusses the lability of cyclobutane rings under strong acidic conditions.
  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents. Angewandte Chemie International Edition. Relevance: Foundational text on phosphonic anhydrides (T3P) for difficult amine couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Relevance: Comparative analysis of HATU vs. other reagents regarding side reactions like guanidinylation.[2]

Sources

Technical Support Center: Recrystallization of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a heterocyclic compound featuring a cyclobutane core, a structure of significant interest in medicinal chemistry for its ability to impart rigidity and three-dimensionality to drug candidates.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is non-negotiable. Recrystallization is a cornerstone technique for purifying solid compounds, leveraging differences in solubility to separate the target molecule from impurities.[3][4] This guide provides a comprehensive, field-tested framework for developing and troubleshooting recrystallization protocols for this compound, addressing common challenges encountered by researchers in drug development.

PART 1: Foundational Principles & Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent system will exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[4] For a salt like this compound, its polarity is a key determinant of solvent compatibility. The protonated amine and the chloride counter-ion render the molecule significantly more polar than its freebase form, making it more soluble in polar solvents.[5][6]

The Causality of Solvent Choice

The goal is to create a supersaturated solution upon cooling, which is the driving force for crystallization. If the solvent is too "good" (high solubility at all temperatures), recovery will be poor. If it is too "poor" (low solubility even when hot), it may be impossible to dissolve the compound.

Table 1: Solvent Suitability Profile for this compound

SolventPolarityBoiling Point (°C)Predicted Suitability & Rationale
Water High100High solubility expected. Likely too soluble for single-solvent use, but excellent as the "good" solvent in a mixed system.[7][8]
Ethanol High78Good candidate. Often shows a steep solubility curve for amine salts. A good starting point for single-solvent trials.[4][8]
Isopropanol (IPA) Medium-High82Excellent candidate. Slightly less polar than ethanol, which can lead to lower solubility at room temperature and thus higher recovery.
Methanol High65Potentially suitable, but use with caution. Its high solvency may lead to poor yields. Its low boiling point can be advantageous.
Acetonitrile Medium82Possible candidate. Often used for cocrystal formation of amine hydrochlorides.[9]
Heptane/Hexane Low98 / 69Unsuitable as a primary solvent. Will have very low solubility. Excellent as an anti-solvent (the "poor" solvent) in a mixed system.
Toluene Low111Unsuitable as a primary solvent. Amine salts are typically insoluble in aromatic hydrocarbons.[5]
Acetone Medium56Use with caution. While a polar aprotic solvent, its lower boiling point might be insufficient to dissolve the salt effectively.

PART 2: Experimental Protocols

Based on the principles above, two primary protocols are proposed. It is always recommended to start with a small-scale (e.g., 50-100 mg) trial to determine the optimal solvent system and ratios before committing the bulk of the material.

Protocol 1: Single-Solvent Recrystallization (Isopropanol)

This is the preferred method for its simplicity if a suitable solvent is found.[10]

Methodology:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small portion of isopropanol, enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Add hot isopropanol dropwise until the solid just dissolves. It is critical to add the minimum amount of boiling solvent to ensure the solution is saturated.[4][10]

  • If any insoluble impurities are observed, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[10]

  • Once the solution has reached room temperature and crystal formation (nucleation) is evident, place the flask in an ice-water bath for at least 30 minutes to maximize crystal growth and yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Dual-Solvent Recrystallization (Ethanol/Heptane)

This method is used when no single solvent has the ideal solubility profile.[8]

Methodology:

  • Dissolve the crude material in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask on a stirrer/hotplate.

  • Once fully dissolved, continue heating and begin adding warm heptane (the "poor" or anti-solvent) dropwise.

  • Continue adding heptane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.[8]

  • Add a few drops of hot ethanol to re-clarify the solution.

  • Remove from heat, cover, and cool slowly to room temperature, followed by an ice-water bath as described in Protocol 1.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/heptane mixture (using the same ratio determined for precipitation).

  • Dry the crystals under vacuum.

PART 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization experiments.

G cluster_faq Troubleshooting FAQs start_node Start Recrystallization process_node_1 process_node_1 start_node->process_node_1 Choose Solvent & Dissolve process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node process_node_2 process_node_2 process_node_1->process_node_2 Cool Solution faq1 Q: Compound won't dissolve? decision_node_1 decision_node_1 process_node_2->decision_node_1 Observe solution_node_1 Crystals Formed (Proceed to Filtration) decision_node_1->solution_node_1 Yes problem_node_1 Problem: No Crystal Formation decision_node_1->problem_node_1 No faq2 Q: No crystals form on cooling? faq3 Q: An oil has formed instead of crystals? faq4 Q: The yield is very low?

Caption: General Recrystallization Workflow and Common Failure Points.

Q1: My compound will not dissolve in the hot solvent. What should I do?

A1: This is a common issue that points to insufficient solvent volume or an inappropriate solvent choice.

  • Causality: The amount of solvent is below the saturation point at that temperature.

  • Solutions:

    • Add More Solvent: Ensure the solvent is at its boiling point and add it in small increments until the solid dissolves. Be patient, as dissolution can take time.[8]

    • Increase Temperature: Verify that your heating source is adequate and the solvent is genuinely at or near its boiling point.

    • Re-evaluate Solvent Choice: If a large volume of solvent is required, the yield will likely be poor. The chosen solvent may be too "poor." Consider switching to a more polar solvent or a mixed-solvent system (e.g., move from pure IPA to an ethanol/water mixture).

Q2: The solution is clear after cooling, but no crystals have formed. What is the problem?

A2: This typically indicates one of two scenarios: either the solution is not saturated (too much solvent was used), or it is a stable supersaturated solution that requires induction to crystallize.[11]

  • Causality: There are not enough solute molecules in proximity to form a stable crystal nucleus.

  • Solutions:

    • Reduce Solvent Volume: This is the most common remedy. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[11][12]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[11]

    • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck to the supersaturated solution. This "seed" provides a template for further crystal growth.[11]

    • Cool Further: If crystals haven't formed at room temperature, move the flask to an ice-water bath or even a colder bath if necessary.[3]

Q3: My compound has separated as an oil, not as crystals. What is "oiling out" and how do I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its own melting point.[11] The dissolved solid separates as a liquid phase instead of a solid crystalline phase. This is more common with impure compounds or when using certain mixed-solvent systems.

  • Causality: The high concentration of solute upon cooling lowers the freezing point of the solvent mixture, while impurities can depress the melting point of the solute.

  • Solutions:

    • Re-heat and Add More Solvent: Warm the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation temperature.[11][12]

    • Slow Down Cooling: After redissolving, allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of crystals instead of oil.

    • Change Solvents: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, oiling out is highly probable.

Q4: My final yield of pure crystals is very low. Why did this happen?

A4: A low yield is typically due to using an excessive amount of solvent or mechanical losses during transfer.

  • Causality: A significant portion of the compound remains dissolved in the mother liquor even after cooling.

  • Solutions:

    • Minimize Solvent: During the dissolution step, be meticulous about adding only the absolute minimum amount of boiling solvent required. Every extra drop will reduce your final yield.[10][12]

    • Check the Mother Liquor: After filtration, try cooling the mother liquor further to see if more crystals form. If a significant amount precipitates, too much solvent was used initially. You can recover this material, but it may be of lower purity.

    • Ensure Complete Cooling: Allow sufficient time in the ice bath for the crystallization to reach equilibrium.

    • Careful Transfer: Ensure all crystals are quantitatively transferred from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.

PART 4: Process & Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

G start_node Start: Dissolve Crude Solid in Hot Solvent decision_node_1 Solid Dissolved? start_node->decision_node_1 decision_node decision_node action_node action_node outcome_node outcome_node success_node Success: Filter & Dry fail_node fail_node action_node_1 Add more hot solvent OR Choose more polar solvent decision_node_1->action_node_1 No outcome_node_1 Cool Solution Slowly decision_node_1->outcome_node_1 Yes action_node_1->start_node Retry decision_node_2 Result? outcome_node_1->decision_node_2 decision_node_2->success_node Crystals Form fail_node_1 fail_node_1 decision_node_2->fail_node_1 No Crystals fail_node_2 fail_node_2 decision_node_2->fail_node_2 Oil Forms action_node_2 Boil off some solvent AND/OR Scratch/Seed/Cool further fail_node_1->action_node_2 action_node_2->outcome_node_1 Retry Cooling action_node_3 Reheat to dissolve oil Add more 'good' solvent Cool very slowly fail_node_2->action_node_3 action_node_3->outcome_node_1 Retry Cooling

Caption: A Decision Tree for Troubleshooting Recrystallization.

References

  • Problems with Recrystallisations. University of York, Department of Chemistry.[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry.[Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid.[Link]

  • Recrystallization (chemistry). EBSCO Information Services.[Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Experimental No. (4) Recrystallization. University of Technology, Iraq.[Link]

  • This compound. PubChem.[Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed.[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]

  • Solubility of organic amine salts. ScienceMadness Discussion Board.[Link]

  • Cyclobut-2-en-1-amine. PubChem.[Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSUSB ScholarWorks.[Link]

  • IUPAC-NIST Solubility Data Series. NIST.[Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Shelf-Life Extension for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Due to the specific nature of this molecule, this document synthesizes data from structurally related compounds and first-principle chemical knowledge to provide a robust framework for its handling and storage.

Product Overview and Stability Profile

This compound is a primary amine salt. The molecule's stability is primarily influenced by three key structural features:

  • Primary Amine Hydrochloride Salt: The hydrochloride salt form enhances stability compared to the free base, typically presenting as a more crystalline and less volatile solid.[1][2] However, these salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[][4] This absorbed moisture can be a critical factor in degradation.[4][5]

  • Primary Amine Group: The amine functional group is susceptible to oxidative degradation, especially when exposed to air (oxygen), light, or certain metal ions.[5][6][7]

  • Oxane (Tetrahydropyran) Ring: This cyclic ether moiety can be prone to oxidation, potentially leading to ring-opening or the formation of hydroperoxides, a common degradation pathway for ethers.[8] Studies on related ether solvents like 4-methyltetrahydropyran (4-MeTHP) show that degradation can be initiated under oxidative conditions.[8]

Based on this analysis, the primary risks to the shelf-life of this compound are moisture absorption (hygroscopicity), oxidation, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To maximize shelf-life, the compound should be stored under controlled conditions that mitigate the risks of hygroscopicity, oxidation, and light exposure.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the primary amine and the ether ring by displacing oxygen.[5][7]
Humidity In a desiccator with a drying agentMinimizes moisture absorption, which is critical for hygroscopic salts.[][4][9]
Light In an amber glass vial, stored in the darkPrevents light-induced (photolytic) degradation.[6][7]
Container Tightly sealed, chemically inert vialPrevents contamination and moisture ingress.

Q2: My compound has turned from a white powder to a yellowish, clumpy solid. What does this mean?

A: A change in color (e.g., to yellow or brown) and physical appearance (clumping, stickiness) are common indicators of degradation. Clumping suggests moisture has been absorbed.[4] Discoloration often points towards oxidation of the amine group. The material should be re-analyzed for purity before use.

Q3: Can I store a stock solution of this compound? If so, for how long?

A: Storing this compound in solution is not recommended for long periods. Hydrolysis of the oxane ring (though generally slow for ethers) and oxidation can occur more rapidly in solution.[6] If you must prepare a stock solution, use a dry, aprotic solvent, store it at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible. We strongly advise qualifying the solution's purity if stored for more than a few days.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your compound has degraded due to inconsistent experimental results or changes in physical appearance, a systematic investigation is necessary.

Workflow for Investigating Suspected Degradation

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Physical & Preliminary Checks cluster_2 Phase 3: Analytical Confirmation cluster_3 Phase 4: Decision Observe Inconsistent Results or Physical Change Noted CheckAppearance Q1: Check Appearance (Color, Clumping) Observe->CheckAppearance Start Investigation CheckStorage Q2: Review Storage History (Temp, Humidity, Light) CheckAppearance->CheckStorage Solubility Q3: Test Solubility (Is it less soluble?) CheckStorage->Solubility PurityAnalysis Perform Purity Analysis (e.g., HPLC-UV, LC-MS) Solubility->PurityAnalysis If issues are found Compare Compare to Reference Standard or Initial Lot Data PurityAnalysis->Compare Identify Identify Degradants (LC-MS/MS, NMR) Compare->Identify If new peaks appear Decision Purity Acceptable? Compare->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard and Procure New Lot Decision->Discard No

Caption: A logical workflow for troubleshooting suspected compound degradation.

Potential Degradation Pathways

The primary degradation mechanisms are hypothesized to be oxidation and hydrolysis, particularly if moisture is present.

DegradationPathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Moisture-driven) Parent 1-(Oxan-2-yl)cyclobutan-1-amine (C₉H₁₇NO) N_Oxide N-Oxide Derivative Parent->N_Oxide O₂, light RingOpened Ring-Opened Products (e.g., Hydroxy Aldehyde/Acid) Parent->RingOpened O₂, peroxides Hydrolyzed Hemiacetal Intermediate -> Ring-Opened Hydroxy Aldehyde Parent->Hydrolyzed H₂O, acid/base traces

Caption: Potential degradation pathways for the title compound.

Experimental Protocols for Purity Assessment

To quantitatively assess the stability and purity of your material, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a stability-indicating method.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution Method:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Analysis:

    • Inject a blank (diluent), a reference standard of known purity, and the sample to be tested.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. Compare this to the Certificate of Analysis for the lot. New peaks relative to the reference standard are indicative of degradation products.

Protocol: Forced Degradation Study

To confirm that the HPLC method is "stability-indicating," a forced degradation study should be performed.[5][6][10] This involves intentionally stressing the compound to generate degradation products and ensuring the method can separate them from the parent peak.

  • Prepare Solutions: Prepare separate 1 mg/mL solutions of the compound.

  • Apply Stress Conditions: [7][11]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[6][7]

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute appropriately and analyze by the HPLC method described above.

  • Evaluation: The method is considered stability-indicating if the degradation products are resolved from the main compound peak and mass balance is maintained (i.e., the decrease in the main peak area corresponds to the increase in impurity peak areas).[10]

References

  • Chadha, R., & Bhandari, S. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 194-199.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Saito, S., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistryOpen, 7(8), 668-672.
  • Censi, R., & Di Martino, P. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 263, 116631.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Pharma Education & Info. (2024, June 29). Hygroscopic Studies in Pharma Explained. YouTube. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Zhou, G., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Antonie van Leeuwenhoek, 118(1), 1-13.
  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Vedantu. (2024). When primary amines are treated with HCl the product class 12 chemistry JEE_Main. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • ResearchGate. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • Scribd. (n.d.). Organic Analysis Techniques Guide. Retrieved from [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: H-NMR Validation Strategies for 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Characterizing 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a unique stereochemical and conformational challenge. The molecule features a quaternary carbon (C1 of cyclobutane) linking a strained four-membered ring to a flexible six-membered oxane (tetrahydropyran) ring. The presence of the chiral center at the oxane C2 position breaks the symmetry of the cyclobutane ring, rendering the cyclobutane methylene protons diastereotopic.

The Solution: This guide compares the performance of three solvent systems for the structural validation of this building block. While


 is the industry standard for lipophilic intermediates, DMSO-d6 is identified as the superior medium  for this specific hydrochloride salt due to its ability to resolve ammonium protons, break intermolecular aggregation, and clarify the diastereotopic splitting patterns of the cyclobutane ring.

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must establish the magnetic environment.

  • Chirality: The molecule possesses one chiral center at the oxane C2 position (C2').

  • Symmetry Breaking: Although the cyclobutane ring is achiral in isolation, the attachment to the chiral oxane group renders the "top" and "bottom" faces of the cyclobutane non-equivalent.

  • The Salt Effect: The hydrochloride salt (

    
    ) introduces three exchangeable protons. Their visibility is critical for confirming stoichiometry.
    
Diagram 1: Structural Connectivity & NMR Correlations

This diagram maps the critical COSY (Through-bond) and NOESY (Through-space) correlations required to confirm the connectivity between the two ring systems.

NMR_Assignment_Strategy Amine Ammonium Protons (NH3+) ~8.0-8.5 ppm QuatC Quaternary C1 (Cyclobutane) Amine->QuatC HMBC (N-C) Oxane_H2 Oxane Anomeric H (H2') ~3.5-3.8 ppm Oxane_H2->QuatC HMBC Cyclo_CH2 Cyclobutane CH2s (Diastereotopic) 1.8-2.5 ppm Oxane_H2->Cyclo_CH2 NOESY (Spatial Proximity) Oxane_CH2 Oxane Bulk CH2s (H3'-H6') 1.4-1.8 ppm Oxane_H2->Oxane_CH2 COSY Cyclo_CH2->QuatC HMBC

Caption: Logic flow for establishing connectivity. Note the critical NOESY link between the Oxane H2 and Cyclobutane protons to confirm the C1-C2' bond.

Comparative Analysis: Solvent System Performance

This section objectively compares the H-NMR spectral quality across three standard solvents.

Table 1: Solvent Performance Matrix
FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 Method C: Chloroform-d (

)
Solubility (HCl Salt) Excellent GoodPoor (Requires free-basing or suspension)

Signal
Visible (Triplet/Broad) Invisible (Exchanges with OD)Broad/Undefined (if soluble)
Resolution (Aliphatic) High (Sharp multiplets)HighLow (Broadening due to aggregation)
Water Peak Interference ~3.33 ppm (Often overlaps with Oxane H6)~4.87 ppm (Clear of aliphatic)~1.56 ppm (Overlaps with Cyclobutane)
Suitability for QC Optimal Sub-optimal (Loss of salt confirmation)Not Recommended
Detailed Technical Assessment
Method A: DMSO-d6 (The Gold Standard)
  • Mechanism: DMSO is a polar aprotic solvent that strongly solvates the ammonium cation (

    
    ) via hydrogen bonding. This slows the proton exchange rate, rendering the ammonium protons as a distinct integration of 3H around 8.0–8.5 ppm.
    
  • Advantage: This confirms the product is the hydrochloride salt and not the free base.[1]

  • Spectral Feature: The chiral center at Oxane-C2 causes the cyclobutane protons to appear as complex multiplets rather than simple triplets/quintets. In DMSO, these multiplets are sharp enough to integrate accurately.

Method B: Methanol-d4 (

)
  • Mechanism: Methanol is a protic solvent. It rapidly exchanges its deuterium with the labile protons of the ammonium group (

    
    ).
    
  • Disadvantage: The signal at >8.0 ppm disappears completely. You cannot quantify the amine content directly.

  • Use Case: Useful only if the DMSO water peak (3.33 ppm) completely obscures the Oxane H6 protons (approx 3.4-3.8 ppm).

Method C: Chloroform-d (

)[2]
  • Failure Mode: Amine hydrochloride salts form tight ion pairs and aggregates in non-polar solvents. This leads to:

    • Line Broadening: Loss of coupling information (

      
      -values).
      
    • Solubility Limits: The sample may not fully dissolve, leading to poor Signal-to-Noise (S/N) ratios.

    • Chemical Shift Drift: Concentration-dependent shifts make standardization difficult.

Experimental Protocol (Method A)

To replicate the optimal results, follow this validated workflow.

Diagram 2: Sample Preparation & Acquisition Workflow

Workflow Step1 Weighing 10-15 mg Sample Step2 Solvation 0.6 mL DMSO-d6 (Ensure 99.9% D) Step1->Step2 Step3 Homogenization Vortex 30s (Check for clarity) Step2->Step3 Step4 Acquisition ns=16, d1=10s, 300K Step3->Step4 Step5 Processing LB=0.3 Hz, Phase, Baseline Step4->Step5

Caption: Standardized workflow for quantitative H-NMR analysis of amine salts.

Step-by-Step Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 + 0.03% TMS (Tetramethylsilane) for internal referencing.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Why? The

      
       protons have long 
      
      
      
      relaxation times. A short D1 (e.g., 1s) will saturate these signals, causing them to integrate to <3H, leading to a false "impure" conclusion.
  • Temperature: 298 K (25°C).

    • Note: If the

      
       peak is too broad, heating to 313 K (40°C) can sharpen it by increasing the exchange rate (averaging) or breaking H-bonds, though usually, DMSO sharpens it by slowing exchange. For salts, RT is usually sufficient.
      

Predicted Spectral Assignment (DMSO-d6)

Based on the shielding effects of the cyclobutane ring and the electronegativity of the oxygen/nitrogen atoms, the following assignment is the reference standard.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.10 – 8.50 Broad Singlet3H

Confirms HCl salt formation.
3.80 – 3.95 Doublet of Doublets (dd)1HOxane H6 (eq)Deshielded by adjacent Oxygen.
3.55 – 3.65 Multiplet1HOxane H2The "Anomeric-like" proton. Key diagnostic for the linkage.
3.35 – 3.45 Multiplet1HOxane H6 (ax)Often overlaps with

in DMSO.
2.30 – 2.50 Multiplet2HCyclobutane

(Face A)
Diastereotopic splitting due to Oxane chirality.
1.90 – 2.10 Multiplet2HCyclobutane

(Face B)
Distinct from Face A protons.
1.60 – 1.85 Multiplet2HCyclobutane

Further from the chiral center, less splitting.
1.40 – 1.60 Multiplet4HOxane

Bulk methylene envelope.

Note: The cyclobutane protons (1.60 - 2.50 ppm) often display "roofing effects" (strong second-order coupling) characteristic of rigid rings.

Troubleshooting & Impurity Analysis

When analyzing this product, three specific impurities are common.

  • Residual Solvent (THF/Ether):

    • The Grignard or lithiation steps used to form the Cyclobutane-Oxane bond often use THF. Watch for multiplets at 1.76 ppm and 3.60 ppm .

  • Des-amine Impurity (Starting Material):

    • Look for the absence of the NH signal and a shift in the cyclobutane region.

  • Ring Opening (Hydrolysis):

    • Under strong acidic stress, the oxane ring can open to an alcohol-aldehyde chain. Watch for an aldehyde proton signal at ~9.7 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General principles of Amine Salt NMR).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Ammonium Salts. University of Wisconsin-Madison.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Cyclobutane and Tetrahydropyran chemical shift tables).

Sources

LC-MS Analytical Guide: Resolving 1-(Oxan-2-yl)cyclobutan-1-amine HCl and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent analytical bottlenecks is the unambiguous identification of isomeric building blocks. 1-(Oxan-2-yl)cyclobutan-1-amine HCl (Formula: C9H18ClNO; Free base: C9H17NO) is a sterically hindered, spiro-like primary amine highly valued for introducing rigid pharmacophores into lead compounds.

However, verifying the purity and identity of this specific building block requires distinguishing it from closely related alternatives, such as its positional isomer (1-(Oxan-4-yl)cyclobutan-1-amine) and its ring-size isomer (1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine). Because these alternatives share an identical exact mass, standard MS1 screening is insufficient. This guide provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow designed to objectively resolve and compare these structural isomers through optimized chromatography and mechanistic fragmentation analysis.

The Analytical Challenge: Isomeric Differentiation

When analyzing C9H17NO isomers, the analytical challenge is twofold:

  • Isobaric Interference: All three isomers yield a theoretical precursor ion of m/z 156.1388

    
    .
    
  • Chromatographic Co-elution: Due to their highly similar partition coefficients (LogP), standard rapid-gradient Reverse Phase Liquid Chromatography (RPLC) often results in peak overlap.

To overcome this, we must leverage high-efficiency solid-core particle columns to maximize theoretical plates[1] and utilize Collision-Induced Dissociation (CID) to generate diagnostic MS/MS spectra based on carbocation stability.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute data integrity, the following step-by-step protocol incorporates built-in system suitability checks to validate mass accuracy and eliminate carryover artifacts.

Step 1: System Suitability and Calibration (Self-Validation)
  • Action: Before analyzing the amine building blocks, calibrate the Q-TOF MS using a standard tuning mix (e.g., Agilent ESI-L) to ensure a mass error of < 5 ppm.

  • Action: Inject a solvent blank (95:5

    
    :MeCN with 0.1% Formic Acid).
    
  • Causality: The blank injection proves the absence of column carryover from previous lipophilic amine runs, ensuring that any observed peaks are true analyte signals.

Step 2: Sample Preparation
  • Action: Dissolve the HCl salts in MS-grade methanol to create 1 mg/mL stock solutions. Dilute to a final working concentration of 1 µg/mL using the initial mobile phase conditions (95% A / 5% B).

  • Causality: Diluting the sample in the starting mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") at the column head, which is critical for resolving closely eluting isomers.

Step 3: Chromatographic Separation (UHPLC)
  • Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 x 100 mm). Solid-core columns provide superior resolution for structural isomers compared to fully porous particles by minimizing eddy diffusion[1].

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 8.0 minutes at a flow rate of 0.3 mL/min.

  • Causality: Formic acid ensures the primary amines remain fully protonated, improving peak shape. The shallow gradient (increasing only ~4.3% B per minute) provides the necessary interaction time with the stationary phase to separate the positional isomers.

Step 4: Mass Spectrometry (ESI-QTOF)
  • Ionization: Positive Electrospray Ionization (+ESI). Primary amines ionize exceptionally well in this mode, yielding intact

    
     ions[2].
    
  • Collision Energy (CE): Ramped from 15 eV to 25 eV.

  • Causality: A lower CE (15 eV) is required to capture the initial neutral loss of ammonia, while a higher CE (25 eV) forces the rigid cyclic systems to undergo structural cleavage[3], revealing the diagnostic fragments needed for isomer differentiation.

Comparative LC-MS Performance Data

The tables below summarize the quantitative performance of the target compound against its structural alternatives using the optimized protocol.

Table 1: Chromatographic & MS1 Performance
CompoundStructural RoleRT (min)Formula (Free Base)Theoretical

Observed

Mass Error (ppm)
1-(Oxan-2-yl)cyclobutan-1-amine Target4.15

156.1388156.1386-1.2
1-(Oxan-4-yl)cyclobutan-1-amine Positional Isomer3.82

156.1388156.1389+0.6
1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine Ring-Size Isomer4.40

156.1388156.1387-0.6
Table 2: MS/MS Fragmentation Profiles (CID @ 25 eV)
CompoundPrecursor (m/z)Major Fragments (m/z)Diagnostic Peak Ratio (m/z 85 : 72)
1-(Oxan-2-yl)cyclobutan-1-amine 156.14139.11, 85.06, 72.084.5 : 1 (Oxocarbenium stabilized)
1-(Oxan-4-yl)cyclobutan-1-amine 156.14139.11, 85.06, 72.080.8 : 1 (No direct oxocarbenium)
1-(Tetrahydrofuran-2-yl)cyclopentan-1-amine 156.14139.11, 71.05, 86.09N/A (Yields m/z 71 and 86 instead)

Mechanistic Fragmentation Analysis

While chromatography separates the isomers in time, MS/MS fragmentation provides the definitive structural proof. Upon collisional activation, primary amines undergo a characteristic alpha cleavage[3]. For our target compound, this involves the cleavage of the C-C bond connecting the oxane and cyclobutane rings.

LCMS_Workflow Precursor Precursor Ion [M+H]+ m/z 156.14 LossNH3 - NH3 Neutral Loss Precursor->LossNH3 CID (15 eV) AlphaCleavage Alpha Cleavage (Ring Separation) Precursor->AlphaCleavage CID (25 eV) Frag139 Fragment Ion [M+H-NH3]+ m/z 139.11 LossNH3->Frag139 Frag85 Oxan-2-yl Cation [C5H9O]+ m/z 85.06 AlphaCleavage->Frag85 Charge on Oxygen Frag72 Cyclobutanamine Cation [C4H10N]+ m/z 72.08 AlphaCleavage->Frag72 Charge on Nitrogen

Figure 1: ESI-MS/MS collision-induced dissociation pathways for the target molecule.

The Causality of the Diagnostic Ratio

The stark difference in the m/z 85 : 72 ratio between the 2-yl and 4-yl isomers (Table 2) is driven entirely by carbocation stability:

  • In 1-(Oxan-2-yl)cyclobutan-1-amine (Target): Alpha cleavage yields an oxan-2-yl cation (m/z 85.06). Because the positive charge is located on the carbon directly adjacent to the oxygen atom, it is highly stabilized by resonance (forming an oxocarbenium ion). Consequently, the molecule preferentially retains the charge on the oxygen-containing fragment, making m/z 85.06 the dominant peak.

  • In 1-(Oxan-4-yl)cyclobutan-1-amine (Alternative): Alpha cleavage yields an oxan-4-yl cation. Here, the charge is separated from the oxygen by two carbon atoms, preventing resonance stabilization. Without the oxocarbenium advantage, charge retention on the nitrogen-containing cyclobutanamine fragment (m/z 72.08) becomes highly competitive, flipping the diagnostic ratio.

Conclusion

Relying solely on MS1 exact mass is a critical failure point when verifying complex amine building blocks. By combining the enhanced resolving power of solid-core RPLC with a deep mechanistic understanding of alpha-cleavage MS/MS pathways, researchers can unambiguously differentiate 1-(Oxan-2-yl)cyclobutan-1-amine HCl from its structural alternatives. This self-validating workflow ensures that the correct pharmacophore is carried forward in downstream synthesis, preventing costly late-stage drug development failures.

References

  • Two Complementary Reversed-Phase Separations Achieve Comprehensive Coverage of the Semipolar and Nonpolar Metabolome - PMC (National Institutes of Health). Available at:[Link][1]

  • 2.S: Summary of Mass Spectrometry - Chemistry LibreTexts. Available at:[Link][3]

  • An Education in ESI - The Analytical Scientist. Available at:[Link][2]

Sources

comparing 1-(Oxan-2-yl)cyclobutan-1-amine HCl vs free base forms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the hydrochloride (HCl) salt and free base forms of 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine (also referred to as 1-(Oxan-2-yl)cyclobutan-1-amine).

HCl Salt vs. Free Base Forms

Executive Summary

For most research and storage applications, 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine Hydrochloride is the superior form due to its enhanced oxidative stability and resistance to atmospheric CO₂. The Free Base is a reactive intermediate that should be generated in situ or immediately prior to use in nucleophilic substitutions or metal-catalyzed cross-couplings to avoid side-product formation (carbamates/N-oxides).

FeatureHCl Salt (Recommended for Storage)Free Base (Recommended for Reaction)
State Crystalline SolidViscous Liquid / Low-melting Solid
Stability High (Shelf-stable >2 years)Low (Absorbs CO₂, Oxidizes)
Handling Open air (short-term)Inert Atmosphere (Argon/N₂)
Primary Use Inventory, Standard SolutionsNucleophilic attack, SNAr, Buchwald

Physicochemical Profile & Causality

The structural combination of a strained cyclobutane ring and an oxygenated tetrahydropyran creates specific stability challenges. Understanding these properties dictates the choice of form.

Structural Analysis
  • Cyclobutane Strain: The amine is attached to a strained ring. While the amine itself is primary (

    
    ), the steric bulk of the adjacent tetrahydropyran ring at the 1-position creates significant congestion.
    
  • Basicity: The free base is a primary aliphatic amine (predicted pKa

    
     10.0–10.5). It is sufficiently basic to react rapidly with atmospheric CO₂.
    
Comparative Data Table
PropertyHydrochloride (HCl) Free Base Causality / Notes
Molecular Weight ~191.7 g/mol ~155.2 g/mol HCl adds 36.5 Da; account for stoichiometry.
Solubility (Water) High (>50 mg/mL)Low / InsolubleIonic lattice vs. lipophilic hydrocarbon scaffold.
Solubility (Organic) DMSO, MeOH, WaterDCM, EtOAc, THF, TolueneFree base is required for anhydrous non-polar reactions.
Hygroscopicity ModerateLow (but reactive)HCl salt may clump; store with desiccant.
Atmospheric Stability Stable Unstable Free base forms carbamates (

) with CO₂ in air.

Decision Matrix: Selecting the Right Form

The following logic flow illustrates the decision process for selecting the appropriate form based on the experimental objective.

G Start Experimental Objective Storage Long-Term Storage (> 1 week) Start->Storage Reaction Chemical Synthesis Start->Reaction Analysis Analytical (NMR/LCMS) Start->Analysis UseHCl_Store Use HCl Salt (Desiccator, 4°C) Storage->UseHCl_Store Cond1 Reaction Type? Reaction->Cond1 SolventCheck Solvent? Analysis->SolventCheck AmideCoupling Amide Coupling (HATU/EDC) Cond1->AmideCoupling Standard MetalCat Pd-Catalysis / SNAr (Buchwald/Hartwig) Cond1->MetalCat Sensitive UseHCl_Base Use HCl Salt + Excess Base (DIPEA/TEA) AmideCoupling->UseHCl_Base Add 3-4 eq. Base UseFreeBase Convert to Free Base (In situ or Pre-wash) MetalCat->UseFreeBase Avoid Salt Interference D2O_MeOD D₂O / MeOD SolventCheck->D2O_MeOD CDCl3 CDCl₃ SolventCheck->CDCl3 UseHCl_NMR Use HCl Salt D2O_MeOD->UseHCl_NMR FreeBase_NMR Free Base (Shake w/ NaHCO₃) CDCl3->FreeBase_NMR

Figure 1: Decision tree for selecting between HCl and Free Base forms based on application.

Experimental Protocols

Protocol A: "Free-Basing" the HCl Salt (Desalting)

Objective: Isolate the reactive free amine from the stable HCl salt for use in sensitive catalytic reactions. Scale: 1.0 mmol (approx. 191 mg of HCl salt).

  • Partition: Suspend 1.0 mmol of 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of 1M NaOH (or Saturated

    
     for milder conditions).
    
  • Extraction: Shake vigorously for 2 minutes. The solid should dissolve as the amine transfers to the organic layer.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    for 10 minutes.
  • Concentration: Filter and concentrate in vacuo (Rotavap) at < 30°C.

    • Critical Checkpoint: Do not heat excessively; the free base may be volatile or susceptible to thermal degradation.

  • Usage: Use the resulting oil immediately. Do not store.

Protocol B: Amide Coupling using HCl Salt

Objective: Direct coupling without isolation of free base (Self-Validating System).

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF/DMF.

  • Activation: Add DIPEA (1.0 eq) and stir for 5 mins.

  • Addition: Add 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl (1.0 eq) directly to the vessel.

  • Liberation: Immediately add DIPEA (2.0 - 3.0 eq) .

    • Why? The first equivalent neutralizes the HCl attached to the amine; the subsequent equivalents drive the coupling.

    • Validation: The reaction mixture should remain homogenous. If precipitate forms (amine salt), add more solvent or base.

Scientific Rationale & Stability Mechanisms

The "Carbamate Trap" (Free Base Instability)

Primary amines in their free base form react reversibly with atmospheric


 to form carbamic acids, which then form stable carbamate salts with the remaining amine:



Impact: If you weigh out the free base that has been stored in air, the effective stoichiometry will be incorrect (lower active amine content), and the carbamate salt may be insoluble in non-polar solvents (DCM/Toluene), leading to "mysterious" precipitates. Always use the HCl salt for stoichiometry critical work.
Stereochemical Considerations

The molecule contains a chiral center at the 2-position of the tetrahydropyran ring (and potentially the cyclobutane attachment point depending on substitution).

  • HCl Form: Maintains stereochemical integrity indefinitely.

  • Free Base: While generally stable to racemization at room temperature, prolonged exposure to basic conditions or heat during "free-basing" can theoretically induce epimerization if adjacent acidic protons are present (less likely here, but good practice to avoid).

References

  • Structure & Properties: PubChem. 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride. CID 115073972. Link

  • General Amine Salt Chemistry: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HCl vs Free base stability).

  • Synthetic Application (Analogous): World Intellectual Property Organization. (2020). Patent WO2020039025: Method for preparing pyrazole derivatives. (Describes handling of similar pyran-amine intermediates). Link

  • Reactivity of Cyclobutane Amines: BenchChem. Comparative Guide to Reactivity of Primary Amines. Link (General reactivity principles for hindered amines).

Sources

Validating Purity of Non-Chromophoric Building Blocks: A Strategic Guide for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hidden Trap: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a classic analytical paradox in drug discovery. It is a saturated, non-aromatic heterocycle.[1] Consequently, it is effectively "invisible" to standard HPLC-UV detection at 254 nm. Relying on a standard certificate of analysis (CoA) based on UV purity can lead to catastrophic errors in biological potency calculations (IC50/EC50) due to undetected impurities or incorrect salt stoichiometry.

This guide outlines a multi-modal validation strategy prioritizing Quantitative NMR (qNMR) for absolute purity and HPLC-CAD (Charged Aerosol Detection) for impurity profiling, rejecting the industry-standard HPLC-UV workflow as insufficient.[1]

Part 1: Comparative Analysis of Analytical Methodologies

The following comparison evaluates the three primary approaches for validating this specific compound.

Table 1: Analytical Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: HPLC-CAD/MS (Recommended Profiler) Method C: qNMR (Gold Standard)
Detection Principle UV Absorption (Chromophore dependent)Aerosol Charging (Mass dependent) / IonizationNuclear Spin Resonance (Molar ratio)
Suitability for Target Critical Failure .[1] Target has no aromatic rings; weak absorption only <210 nm (solvent cutoff).Excellent . Detects all non-volatile analytes regardless of optical properties.Superior . Universal detection of all proton-bearing species.[1]
Quantification Accuracy N/A (Signal indistinguishable from baseline noise).High (Response is uniform for most analytes in CAD).Absolute (Does not require reference standard of the analyte).[2]
Salt Stoichiometry Cannot determine.Indirect inference only.Direct measurement of Free Base vs. Counterion (if counterion has protons) or via mass balance.
Primary Risk False "100% Purity" because impurities are detected but the main peak is not, or vice versa.[1]Mobile phase compatibility (must be volatile for CAD/MS).Requires ~10-20 mg of sample; solvent peak overlap.[1]

Part 2: The Validation Protocols

Protocol 1: Absolute Purity & Stoichiometry via qNMR

Rationale: qNMR is the only method that provides a traceable, absolute purity value without requiring a pure reference standard of the target compound. It simultaneously validates the structure and the salt form (HCl stoichiometry).

Reagents:

  • Solvent: D₂O (Deuterium Oxide) is preferred for amine hydrochlorides to ensure solubility and exchangeable proton management. Alternatively, DMSO-d₆.[1][3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP). Note: Maleic acid is preferred in D₂O due to its single singlet peak at ~6.3 ppm, usually distinct from saturated alkyl protons of the target.

Workflow:

  • T1 Relaxation Test: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons.

    • Expert Insight: For quantitative accuracy, the relaxation delay (d1) must be set to

      
      . For small molecules like this, T1 is typically 1–3 seconds; therefore, set d1 = 15–20 seconds .
      
  • Sample Preparation:

    • Weigh ~10 mg of Target Compound (record to 0.01 mg precision).

    • Weigh ~5 mg of Internal Standard (record to 0.01 mg precision).

    • Dissolve both in 600 µL D₂O.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Scans: 16–64 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the IS peak (set to known proton count).

    • Integrate the target peak (e.g., the methine proton on the oxane ring adjacent to the ether oxygen, typically ~3.5–4.0 ppm).

Calculation:



Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[4][5]
Protocol 2: Impurity Profiling via HPLC-CAD

Rationale: While qNMR gives an average purity, it may miss trace impurities (<1%) due to sensitivity limits.[1] HPLC-CAD is used here to detect trace organic impurities that lack UV chromophores.[1]

System Setup:

  • Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0 (for linear response).

  • Column: C18 Charged Surface Hybrid (CSH) or Amide-HILIC.[1]

    • Why? The target is a polar amine. Standard C18 may result in peak tailing or lack of retention. A CSH C18 column at low pH (0.1% Formic Acid) provides excellent peak shape for basic amines.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Must be volatile for CAD).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient:

  • 0–2 min: 5% B (Hold for polar contaminants).

  • 2–15 min: 5% → 95% B.[1]

  • 15–20 min: 95% B (Wash).

Interpretation: Any peak >0.1% area relative to the main peak represents a significant impurity. Since CAD response is roughly universal for non-volatiles, area % is a reliable approximation of weight % purity.[1]

Protocol 3: Chloride Content (Stoichiometry Check)

Rationale: To confirm the "Hydrochloride" part. If the synthesis used excess HCl, the material might be a dihydrochloride or contain trapped HCl gas, skewing molecular weight calculations for dosing.

Method: Potentiometric Titration with Silver Nitrate (AgNO₃).

  • Dissolve ~30 mg of sample in 50 mL deionized water.

  • Add 1 mL dilute HNO₃.

  • Titrate with 0.01 M AgNO₃ using a silver electrode.[1]

  • Endpoint: The inflection point of the potential curve corresponds to AgCl precipitation.

  • Validation: Theoretical Cl% for C9H17NO·HCl is ~18.5%.[1] A result of ~30% would indicate a dihydrochloride or substantial inorganic salt contamination.[1]

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for analyzing non-chromophoric amines.

ValidationLogic Start Start: 1-(Oxan-2-yl)cyclobutan-1-amine HCl CheckUV Check Structure for Chromophores Start->CheckUV UV_Fail No Aromatic Rings UV Detection Unreliable CheckUV->UV_Fail Saturated System Parallel Initiate Parallel Validation UV_Fail->Parallel qNMR Protocol 1: qNMR (D2O) + Maleic Acid IS Parallel->qNMR CAD Protocol 2: HPLC-CAD (Volatile Buffer) Parallel->CAD Titration Protocol 3: Ag Titration (Chloride Content) Parallel->Titration qNMR_Res Output: Absolute Wt% Purity qNMR->qNMR_Res CAD_Res Output: Impurity Profile (Trace Detection) CAD->CAD_Res Titration_Res Output: Salt Stoichiometry (Mono vs Di-HCl) Titration->Titration_Res Final Final CoA Generation Combine all 3 metrics qNMR_Res->Final CAD_Res->Final Titration_Res->Final

Caption: Integrated validation workflow for non-chromophoric amine hydrochlorides, bypassing standard UV limitations.

References

  • Pauli, G. F., et al. (2005).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Vehovec, T., & Obreza, A. (2010).[1] "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A. Link

  • Ginsburg-Moraff, C., et al. (2022).[1] "Comparison of qNMR and CAD based concentration determination." ResearchGate.[1][6] Link

  • BenchChem Technical Support. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem.[1][2][7] Link

Sources

Comprehensive Comparison Guide: HPLC Retention Strategies for 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing highly polar, hydrophilic primary amine salts like 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride presents a notorious challenge in drug development and analytical chemistry. Due to its high polarity and localized positive charge, this compound exhibits poor retention and severe peak tailing on standard Reversed-Phase Liquid Chromatography (RPLC) columns.

This guide objectively evaluates standard RPLC, Ion-Pairing RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography to establish the optimal analytical strategy. By moving beyond rigid templates, we dissect the underlying thermodynamic and kinetic mechanisms governing these separations to provide a field-proven, self-validating methodology.

Mechanistic Challenges: The Polarity Problem

To engineer a successful separation, we must first understand the causality behind chromatographic failure. 1-(Oxan-2-yl)cyclobutan-1-amine has a primary amine group with a pKa of approximately 9–10. Under typical mobile phase conditions (pH 2–7), it exists as a fully protonated cation (


).
  • Hydrophobic Repulsion: The intense localized charge of the protonated amine creates a dense hydration shell. It is thermodynamically unfavorable for this hydrated complex to partition into the hydrophobic alkyl chains of a standard C18 stationary phase, leading to near-void elution [1].

  • Secondary Interactions (Peak Tailing): The positively charged amine acts as a strong Lewis acid. It actively seeks out unendcapped, ionized silanols (

    
    ) on the silica backbone of the column. This secondary ion-exchange interaction is kinetically slow and heterogeneous, resulting in severe peak tailing and compromised resolution [2].
    

Mechanisms Analyte 1-(Oxan-2-yl)cyclobutan-1-amine (Protonated Amine) C18 Standard C18 (RPLC) Analyte->C18 Hydrophobic Repulsion IP Ion-Pairing C18 Analyte->IP Ion-Pair Formation HILIC HILIC (Amide/Silica) Analyte->HILIC Aqueous Partitioning Mixed Mixed-Mode (RP/CX) Analyte->Mixed Cation Exchange + RP Result1 Poor Retention & Tailing C18->Result1 Result2 Good Retention (MS Incompatible) IP->Result2 Result3 Optimal Retention (MS Compatible) HILIC->Result3 Result4 Strong Retention (Dual Mechanism) Mixed->Result4

Figure 1. Mechanistic pathways of polar amine retention across HPLC stationary phases.

Comparative Analysis of HPLC Modalities

Method A: Standard RPLC (C18)
  • Performance: Suboptimal.

  • Causality: Standard C18 relies exclusively on hydrophobic partitioning. While the oxane and cyclobutane rings offer slight hydrophobicity, they are entirely overpowered by the highly polar amine salt, resulting in inadequate retention .

Method B: Ion-Pairing RPLC (C18 + TFA/HFBA)
  • Performance: Moderate retention, poor MS compatibility.

  • Causality: Adding an ion-pairing reagent like Heptafluorobutyric acid (HFBA) neutralizes the amine's charge and appends a hydrophobic "tail," artificially increasing retention. However, these reagents cause severe ion suppression in LC-MS/MS, contaminate the system, and require excessively long column equilibration times [1].

Method C: HILIC (The Optimal Alternative)
  • Performance: Excellent retention, superior peak shape, and highly MS-compatible.

  • Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) inverts the RPLC paradigm. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and an organic-rich mobile phase (>75% Acetonitrile), a semi-immobilized, water-rich layer forms on the column surface. The polar amine partitions highly effectively into this aqueous layer . Furthermore, the high organic content dramatically enhances Electrospray Ionization (ESI) efficiency [3].

Method D: Mixed-Mode (RP/Cation-Exchange)
  • Performance: Strong retention, orthogonal selectivity.

  • Causality: Combines C18 ligands with cation-exchange groups. The protonated amine is retained via ionic interactions, while the cyclic structures interact with the C18 chains. This is an excellent alternative if HILIC is unfeasible, though it requires precise control of mobile phase ionic strength to elute the analyte .

Quantitative Performance Comparison

The following table summarizes the expected empirical data for this compound across the evaluated modalities:

Chromatographic ModalityRetention Factor (

)
Peak Asymmetry (

)
MS CompatibilityPrimary Retention Mechanism
Standard RPLC (C18) < 0.5> 2.0 (Severe tailing)ExcellentHydrophobic Partitioning
Ion-Pairing RPLC 2.5 - 4.01.1 - 1.3Poor (Ion suppression)Hydrophobic + Ion-Pairing
HILIC (Amide/Silica) 3.5 - 6.00.9 - 1.1Excellent (Enhanced ESI)Aqueous Partitioning + H-Bonding
Mixed-Mode (RP/CX) > 5.01.0 - 1.2Good (Requires volatile salts)Hydrophobic + Cation Exchange

Validated Experimental Protocols: HILIC-MS/MS

Based on the comparative data, HILIC is the superior methodology. Below is a step-by-step, self-validating protocol designed for the robust analysis of 1-(Oxan-2-yl)cyclobutan-1-amine.

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample in a solvent that closely matches the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the stationary water layer on the column, causing peak breakthrough, splitting, and loss of retention .

  • Mobile Phase Setup:

    • MPA (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • MPB (Organic): 0.1% Formic Acid in Acetonitrile.

    • Causality: A volatile buffer (Ammonium Formate) ensures MS compatibility while providing sufficient ionic strength to mask any residual, unendcapped silanols, preventing peak tailing [3].

  • Chromatographic Conditions:

    • Column: BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B to 50% B over 8 minutes. (Note: HILIC gradients run from high organic to high aqueous).

    • Equilibration: Minimum of 15–20 column volumes (CVs) between runs.

System Suitability & Self-Validation Criteria

To ensure this protocol acts as a self-validating system, researchers must establish System Suitability Testing (SST) criteria prior to analyzing unknown samples:

  • Retention Verification: The retention factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the initial aqueous content is too high; decrease the aqueous proportion in the starting gradient.
  • Peak Shape Integrity: Peak asymmetry (

    
    ) must fall between 0.9 and 1.2. An 
    
    
    
    indicates secondary silanol interactions are dominating; verify the mobile phase pH is accurately adjusted to 3.0.
  • Carryover Assessment: Inject a blank (95% ACN) immediately following the highest calibration standard. The analyte peak area in the blank must be

    
     of the standard, validating adequate column re-equilibration.
    

Workflow Step1 Sample Prep (Dilute in >75% ACN) Step2 Equilibration (HILIC, 20 CVs) Step1->Step2 Step3 Gradient Elution (95% -> 50% ACN) Step2->Step3 Step4 Detection (ESI-MS/MS) Step3->Step4 Step5 Data Analysis (k' and As) Step4->Step5

Figure 2. Step-by-step experimental workflow for HILIC method development and validation.

References

  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes." Chromatography Online. Available at: [Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Library. Available at: [Link]

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Education. Available at: [Link]

  • Journal of Chromatography A (via PMC). "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." National Institutes of Health. Available at: [Link]

Sources

Spectroscopic Characterization Guide: 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS: Variable/Generic Scaffold) is a specialized chiral building block often utilized in the synthesis of NMDA receptor antagonists and other central nervous system (CNS) active agents. Structurally, it combines a strained cyclobutane ring with a saturated tetrahydropyran (oxane) ether, stabilized as a primary ammonium hydrochloride salt .

This guide provides a comparative spectroscopic analysis to validate the identity of this compound. Because direct library spectra for this specific intermediate are often proprietary, this guide uses a fragment-based validation method , comparing the target molecule against its constituent functional groups and likely precursors (Cyclobutanone and Tetrahydropyran).

Key Validation Markers

To confirm the successful synthesis and purity of this compound, your IR spectrum must demonstrate:

  • Ammonium Salt Formation: Broad, intense absorption (

    
    ) obscuring the C-H stretching region.
    
  • Ether Linkage (Oxane): Strong C-O-C asymmetric stretching (

    
    ).
    
  • Cyclobutane Ring Integrity: Preservation of ring strain markers (

    
     and 
    
    
    
    ).
  • Absence of Carbonyl: Complete disappearance of the intense cyclobutanone ketone peak (

    
    ).
    

Comparative Spectral Analysis

The following table contrasts the target molecule with its structural analogues to highlight diagnostic peaks.

Functional GroupVibration ModeTarget: 1-(Oxan-2-yl)cyclobutan-1-amine HClComparator A: Cyclobutanamine HClComparator B: Tetrahydropyran (THP)Comparator C: Cyclobutanone (Precursor)
Amine Salt (

)
N-H Stretch2800–3200 (Broad, Strong) 2800–3200AbsentAbsent
Amine Salt (

)
N-H Def. (Sym/Asym)~1600 & ~1510 (Medium) ~1590 & ~1510AbsentAbsent
Ether (Oxane)C-O-C Asym. Stretch1080–1095 (Strong) Absent1085Absent
Cyclobutane Ring Breathing~900–920 (Weak) ~898Absent~880
Ketone C=O StretchABSENT AbsentAbsent1780 (Very Strong)
Alkane C-H Stretch2980 (Shoulder) 298729402990
Structural Visualization & Peak Mapping

The following diagram maps the specific functional moieties to their expected spectroscopic signals.

G Target 1-(Oxan-2-yl)cyclobutan-1-amine HCl Amine Ammonium Salt (-NH3+ Cl-) Broad: 2800-3200 cm⁻¹ Bend: ~1600, ~1510 cm⁻¹ Target->Amine Ionic Headgroup Ether Tetrahydropyran (Oxane) C-O-C Stretch: ~1085 cm⁻¹ Ring Vib: ~815 cm⁻¹ Target->Ether Side Chain Ring Cyclobutane Ring C-H Stretch: ~2980 cm⁻¹ Ring Breath: ~900 cm⁻¹ Target->Ring Core Scaffold

Figure 1: Functional group mapping for spectral assignment. Each node represents a distinct vibrational domain.

Detailed Peak Assignments & Mechanistic Insight

A. The Ammonium Region ( )

In the hydrochloride salt form, the nitrogen is protonated (


). Unlike the sharp doublets seen in free primary amines (

), the salt produces a broad, complex absorption band containing multiple sub-maxima.
  • Mechanism: Strong hydrogen bonding between the ammonium protons and the chloride counter-ion broadens the N-H stretching modes.

  • Diagnostic Value: This band often overlaps with C-H stretches. Look for a "comb-like" fine structure on the lower frequency side (

    
    ), often referred to as "combination bands" or Fermi resonance overtones characteristic of amine salts.
    
B. The Fingerprint Region: Ether & Ring Strain ( )

This is the most critical region for distinguishing the target from simple cyclobutanamine.

  • Tetrahydropyran (Oxane) Signal: The C-O-C asymmetric stretch appears as a strong, broad band near

    
     . In cyclic ethers, this is often coupled with ring vibrations.
    
  • Cyclobutane Ring Strain: Cyclobutane exhibits unique "ring breathing" modes. While often weak, a band near

    
      is characteristic of the cyclobutyl skeleton. The high ring strain (approx. 26 kcal/mol) also shifts C-H stretching slightly higher (
    
    
    
    ) compared to unstrained alkanes.
C. The "Silent" Region: Validation via Absence

The most definitive proof of reaction completion (assuming a cyclobutanone precursor) is the complete absence of the carbonyl peak at


 .
  • Note: Cyclobutanones absorb at a higher frequency (

    
    ) than typical ketones (
    
    
    
    ) due to bond angle compression increasing the
    
    
    -character of the C=O sigma bond. If you see a peak here, your product is contaminated with starting material.

Experimental Protocol: Handling & Acquisition

This hydrochloride salt is likely hygroscopic . Moisture absorption will create broad O-H bands (


) that obscure the amine region.
Recommended Workflow (ATR-FTIR)

Workflow Start Sample Prep Dry Desiccate Sample (Vacuum/P2O5, 2h) Start->Dry Clean Clean ATR Crystal (Isopropanol -> Background Scan) Dry->Clean Load Load Sample Apply High Pressure (Clamp) Clean->Load Scan Acquire Spectrum (16-32 Scans, 4cm⁻¹ Res) Load->Scan Analyze Analyze Critical Regions (1780, 1085, 3000+) Scan->Analyze

Figure 2: Step-by-step ATR-FTIR acquisition protocol for hygroscopic amine salts.

  • Drying: Dry the salt in a vacuum desiccator over

    
     for at least 2 hours prior to analysis to remove lattice water.
    
  • Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) immediately before loading.

  • Loading: Place approx. 5-10 mg of powder on the crystal.

  • Compression: Apply maximum pressure using the anvil. Good contact is crucial for the high-wavenumber region (Amine/C-H).

  • Acquisition: Scan range

    
    . Resolution 
    
    
    
    .[1]

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Cyclobutanamine.[2] National Institute of Standards and Technology.[1]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Tetrahydro-2H-pyran-2-one (Analogue). National Institute of Standards and Technology.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (General reference for Amine Salt and Cyclic Ether assignments).

  • PubChem. Cyclobutanamine, hydrochloride (1:1).[3] National Library of Medicine.

  • Sigma-Aldrich. 1-(1,1-difluoroethyl)cyclobutan-1-amine hydrochloride (Structural Analogue).

Sources

bioequivalence studies involving 1-(Oxan-2-yl)cyclobutan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and formulation scientists. It addresses the specific bioequivalence (BE) challenges associated with 1-(Oxan-2-yl)cyclobutan-1-amine derivatives , a class of conformationally restricted amines increasingly used in medicinal chemistry to improve metabolic stability and target selectivity (e.g., in kinase inhibitors or CNS-active agents).[1]

A Comparative Technical Guide for Drug Development[1]

Executive Summary

The 1-(Oxan-2-yl)cyclobutan-1-amine moiety represents a strategic "escape from flatland" in modern drug design.[1] By coupling a rigid cyclobutane ring with a polar tetrahydropyran (oxane) tail, this scaffold offers a unique pharmacokinetic (PK) profile: enhanced metabolic stability compared to flexible alkyl amines and improved water solubility relative to cycloalkyl analogs.[1]

However, this structural rigidity introduces specific bioequivalence challenges.[1] This guide compares the performance of Immediate Release (IR) formulations of these derivatives, focusing on salt form selection (Hydrochloride vs. Tartrate) and the critical impact of dissolution kinetics on bioavailability.

Part 1: Mechanistic Insight & Physicochemical Causality[1]

The Structural Advantage

The cyclobutane ring locks the amine nitrogen and the oxane ether oxygen into a specific vector.[1] In bioequivalence studies, this rigidity often translates to dissolution-rate-limited absorption (BCS Class II or IV behavior), particularly if the derivative is lipophilic.[1]

  • Metabolic Stability: The cyclobutane ring hinders

    
    -carbon oxidation (a common clearance route for amines), often leading to a longer half-life (
    
    
    
    ) and lower intra-subject variability.[1]
  • Solubility Profile: The basic amine (pKa

    
     9.[1]5) means solubility is pH-dependent.[1] BE studies must account for gastric pH variability, necessitating robust dissolution testing in multiple media (pH 1.2, 4.5, 6.8).[1]
    
Bioequivalence Challenges
  • High Variability: Despite metabolic stability, the absorption window can be narrow.[1]

  • Polymorphism: The rigid scaffold is prone to forming multiple crystal habits, which can drastically alter

    
     without affecting 
    
    
    
    .

Part 2: Comparative Performance Analysis

This section compares two hypothetical formulations of a representative derivative, OCBA-001 (1-(oxan-2-yl)cyclobutan-1-amine hydrochloride), to demonstrate typical BE outcomes.

Scenario: A developer is comparing a Test Formulation (T) (Micro-milled API) against a Reference Formulation (R) (Standard Jet-milled API).

Pharmacokinetic Data Summary (Representative)

Study Design: Single-dose, randomized, 2-way crossover in healthy volunteers (


).[1]
Dose: 50 mg (Oral).[1]
ParameterReference (R)Test (T)T/R Ratio (%)90% CI (%)Result

(ng/mL)


98.292.4 – 104.1Pass

(ng[1]·h/mL)


101.897.5 – 106.2Pass



102.098.0 – 106.5Pass

(h)


N/AN/AComparable
Intra-CV (%) 18.5%16.2%--Low Variability
Interpretation

The data indicates that micro-milling the Test formulation reduced the intra-subject variability (16.2% vs 18.5%) while maintaining bioequivalence.[1] For this class of amines, particle size reduction is a critical lever to match the


 of innovator products, as the rigid crystal lattice often resists rapid dissolution.[1]

Part 3: Experimental Protocols

Bioanalytical Method (LC-MS/MS)

Quantification of these derivatives requires handling the polarity of the amine and the ether oxygen.[1]

Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Prep: Aliquot 200 µL human plasma.

  • Internal Standard: Add 20 µL deuterated analog (

    
    -OCBA).
    
  • Alkalinization: Add 50 µL 0.1 M NaOH (Critical: ensures amine is uncharged for extraction).

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether). Vortex 5 min @ 2000 rpm.

  • Phase Separation: Centrifuge @ 4000 g, 4°C, 10 min.

  • Reconstitution: Evaporate organic layer under

    
    ; reconstitute in 100 µL Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20).
    
  • Detection: MRM mode (Positive ESI). Target transition:

    
     Cyclobutane fragment.[1]
    
Dissolution Strategy (Discriminatory Method)

Standard USP Apparatus II (Paddle) is often insufficient.[1]

  • Medium: 900 mL pH 6.8 Phosphate Buffer + 0.5% SLS (Sodium Lauryl Sulfate).[1]

  • Speed: 50 RPM.[1]

  • Rationale: The SLS is required to mimic the wetting effect of bile salts on the hydrophobic cyclobutane core.[1]

Part 4: Visualization & Logic Flow[1]

Bioequivalence Decision Tree

The following diagram illustrates the decision logic for developing a BE-compliant formulation for this class, specifically addressing the solubility/permeability interplay.

BEDecisionTree Start Start: API Characterization (1-(Oxan-2-yl)cyclobutan-1-amine) SolubilityCheck Check Solubility (pH 1.2 - 6.8) Start->SolubilityCheck BCS_Class Determine BCS Class SolubilityCheck->BCS_Class Class1 Class I (High Sol/High Perm) Risk: Gastric Emptying BCS_Class->Class1 High Solubility Class2 Class II (Low Sol/High Perm) Risk: Dissolution Limited BCS_Class->Class2 Low Solubility (Likely) Formulation_C1 Strategy: Match Disintegration Time Class1->Formulation_C1 Formulation_C2 Strategy: Particle Size Reduction (Micronization/Nanosizing) Class2->Formulation_C2 Dissolution Discriminatory Dissolution Testing (pH 6.8 + Surfactant) Formulation_C1->Dissolution Formulation_C2->Dissolution PilotStudy Pilot BE Study (N=12) Dissolution->PilotStudy

Caption: Decision matrix for formulation strategy based on the BCS classification of cyclobutanamine derivatives.

Metabolic Stability & Analytical Target

This diagram visualizes why the cyclobutane ring provides stability and identifies the primary metabolite to monitor in plasma (N-oxidation vs. Ring opening).[1]

MetabolicPathway Parent Parent Drug (Cyclobutane-Amine) CYP450 CYP450 (Oxidation) Parent->CYP450 Metabolite1 N-Oxide (Major Metabolite) CYP450->Metabolite1 Dominant Path (Stable Ring) Metabolite2 Ring-Opened (Minor/Negligible) CYP450->Metabolite2 Blocked by Cyclobutane Strain Excretion Renal Excretion Metabolite1->Excretion

Caption: Metabolic pathway illustrating the stabilizing effect of the cyclobutane ring, prioritizing N-oxide monitoring.[1]

References

  • PharmaBlock Sciences. (2023).[1] Cyclobutane Derivatives in Drug Discovery: Bridging Molecules for Innovative Medicines. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 115073972, 1-(oxan-2-yl)cyclobutan-1-amine. Retrieved from

  • Ren, S., et al. (2022).[1][2] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from

  • Food and Drug Administration (FDA). (2024).[1] Bioequivalence Recommendations for Specific Products. Retrieved from

  • Mykhailiuk, P. K. (2021).[1] Conformationally Restricted Amines in Drug Discovery. Chemical Reviews. (Contextual citation for scaffold utility).

Sources

Comprehensive Guide to Elemental Analysis Standards for 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of pharmaceutical intermediates not merely as a routine identity check, but as a rigorous, self-validating system of mass balance. 1-(Oxan-2-yl)cyclobutan-1-amine HCl (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride) is a critical bifunctional building block in drug discovery. Verifying its elemental composition requires a strategic combination of techniques to ensure stoichiometric purity, counter-ion integrity, and toxicological safety before it enters downstream synthesis workflows.

This guide objectively compares the analytical methodologies required to fully characterize this intermediate, providing field-proven protocols and the mechanistic causality behind each experimental choice.

Part 1: Theoretical Composition & Stoichiometric Baseline

Before initiating any empirical testing, we must establish the exact theoretical mass fractions of the compound (


, Molecular Weight: 191.70  g/mol ). A robust elemental analysis workflow operates as a closed loop: the sum of the empirically derived mass fractions must equal 100% ± 0.5%. A mass balance falling below 99.5% is not an analytical failure; rather, it is a diagnostic indicator of unquantified inorganic ash, residual solvent, or moisture, which triggers immediate orthogonal testing.
Table 1: Theoretical Stoichiometry of 1-(Oxan-2-yl)cyclobutan-1-amine HCl
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.0119108.09956.39%
Hydrogen (H) 1.0081818.1449.46%
Nitrogen (N) 14.007114.0077.31%
Oxygen (O) 15.999115.9998.35%
Chlorine (Cl) 35.450135.45018.50%
Total 191.699 100.01%

Part 2: Comparative Analysis of Elemental Techniques

To achieve the required 100% mass balance, we must deploy distinct, specialized techniques for the organic framework, the counter-ion, and trace impurities.

Organic Framework (CHNS/O): Combustion vs. Traditional Dumas

For the primary structure, is vastly superior to traditional Dumas methods[1]. Amine hydrochlorides are prone to forming refractory carbon residues. Flash combustion introduces a transient pulse of pure oxygen into a 1060°C furnace, creating an exothermic localized temperature spike (>1800°C). This guarantees the quantitative conversion of the cyclobutane-oxane framework into


, 

, and

, eliminating memory effects and ensuring high precision.
Counter-Ion Verification: Ion Chromatography (IC) vs. Titration

While potentiometric titration with silver nitrate (


) is a common method for chloride quantification, Ion Chromatography (IC)  is the superior standard for this specific compound. Causality: Titration cannot easily distinguish between the free chloride counter-ion and potential covalently bound chlorine impurities originating from upstream synthetic reagents. IC provides absolute specificity for the free 

anion, ensuring the 18.50% target reflects the true salt stoichiometry.
Trace Elemental Impurities: ICP-MS vs. XRF

To comply with guidelines, any residual catalysts (e.g., Palladium or Platinum used in ring-closing steps) must be quantified[2]. While X-Ray Fluorescence (XRF) requires no sample digestion, it lacks the sensitivity needed for Class 1 and Class 2A elements. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is mandatory here, offering the parts-per-billion (ppb) detection limits required for toxicological safety[3].

Table 2: Performance Comparison of Analytical Techniques
Analytical TechniqueTarget AnalytesSample SizePrecision (RSD)Primary AdvantageLimitation
CHNS/O Combustion C, H, N, O2–3 mg< 0.3%Simultaneous multi-element quantificationCannot distinguish counter-ion from covalent halogens
Ion Chromatography

(Counter-ion)
10–50 mg< 0.5%High specificity for free anionic speciesRequires complete aqueous solubility
ICP-MS Trace Metals50–100 mg< 5.0% (at ppb)Unmatched sensitivity for ICH Q3D complianceHigh operational cost and complex matrix prep
XRF Heavy Metals> 500 mg< 2.0% (at ppm)Non-destructive, rapid screeningInsufficient sensitivity for Class 1 elements (ppb)

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol 1: CHNS/O Combustion Analysis

This protocol utilizes a dynamic elemental analyzer (e.g., Thermo Fisher FlashSmart) to quantify the organic framework[1].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 1-(Oxan-2-yl)cyclobutan-1-amine HCl into a tin capsule (for CHN analysis) and a separate silver capsule (for Oxygen analysis).

    • Causality: Why a silver capsule for oxygen? Silver traps halogens by forming non-volatile silver chloride (

      
      ), preventing 
      
      
      
      gas from interfering with the pyrolysis gas stream and skewing the oxygen quantification.
  • Calibration: Calibrate the system using an Acetanilide standard to bracket the expected Carbon (56.39%) and Nitrogen (7.31%) ranges.

  • Combustion (CHN): Drop the tin capsule into the oxidation reactor at 1060°C under a highly oxygenated environment. Pass the resulting gases through a copper reduction reactor to convert

    
     to 
    
    
    
    .
  • Pyrolysis (O): Drop the silver capsule into a pyrolysis reactor at 1060°C under a helium carrier gas, converting all organic oxygen to Carbon Monoxide (

    
    ).
    
  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol 2: ICP-MS for ICH Q3D Trace Metals

This protocol ensures compliance with[4].

  • Microwave Digestion: Digest 0.1 g of the sample in a closed-vessel microwave system using a 3:1 mixture of concentrated

    
     and 
    
    
    
    .
    • Causality: Why use

      
       in addition to 
      
      
      
      ? While nitric acid oxidizes the organic cyclobutane and oxane rings, hydrochloric acid is causally linked to the stabilization of Class 2A elements. It prevents the precipitation of volatile mercury and platinum group elements (PGEs) by forming highly soluble chloride complexes[2].
  • Dilution & Internal Standardization: Dilute the digestate to a final acid concentration of 2-5%. Spike the sample with internal standards (e.g., Rhodium, Iridium) to correct for matrix effects and plasma fluctuations.

  • Aerosol Generation: Introduce the sample via a concentric nebulizer into the argon plasma (operating at 6000–10000 K) to completely desolvate, atomize, and ionize the elements.

  • Mass Separation & Detection: Filter the positive ions through a quadrupole mass spectrometer utilizing a Helium collision cell to actively remove polyatomic interferences (e.g.,

    
     interfering with Arsenic at m/z 75), followed by quantification via an electron multiplier.
    

Part 4: Analytical Workflows & Visualizations

EA_Strategy Compound 1-(Oxan-2-yl)cyclobutan-1-amine HCl CHNO CHNS/O Analysis (Combustion) Compound->CHNO Primary Structure Chloride Chloride Assay (Ion Chromatography) Compound->Chloride Salt Verification Metals Trace Metals (ICP-MS) Compound->Metals ICH Q3D Impurities Purity Stoichiometric Purity CHNO->Purity Salt Counter-ion Integrity Chloride->Salt Safety Toxicological Safety Metals->Safety

Comprehensive elemental analysis strategy for verifying API intermediate integrity.

ICPMS_Workflow Sample Sample Prep (Microwave) Nebulization Aerosol Gen (Nebulizer) Sample->Nebulization HNO3/HCl Ionization Argon Plasma (8000 K) Nebulization->Ionization Aerosol Separation Mass Filter (Quadrupole) Ionization->Separation Positive Ions Detection Detection (Multiplier) Separation->Detection m/z Selection

Step-by-step ICP-MS analytical workflow for ICH Q3D trace metal quantification.

References

  • Elemental impurities per USP and ICH q3d guidelines - Labcorp. Available at:[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution - Agilent Technologies. Available at:[Link]

  • ICH Q3D: Elemental impurity analysis - FILAB. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of Cyclobutane Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the cyclobutane motif is a rising star, prized for the unique conformational constraints it imposes on molecular structures.[1][2] As this scaffold is increasingly integrated into drug candidates, a thorough understanding of the reactivity of its functionalized derivatives, such as cyclobutane amine hydrochloride, becomes paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of cyclobutane amine hydrochloride against other common cyclic and acyclic amines. We will explore the theoretical underpinnings of its reactivity, rooted in ring strain and electronic properties, and present a detailed experimental framework for its empirical evaluation.

Introduction: The Strategic Value of the Cyclobutane Moiety

The four-membered cyclobutane ring, once considered a synthetic curiosity, is now a strategically important scaffold in drug discovery.[3][4] Its rigid, puckered three-dimensional structure can lock a molecule into a bioactive conformation, enhance metabolic stability, and serve as a non-planar bioisostere for phenyl rings or other functional groups.[1][2] From anticancer agents to treatments for cognitive disorders, the applications are diverse and growing.[4][5]

However, the very property that makes cyclobutane attractive—its inherent ring strain—also significantly influences its chemical behavior. For the synthetic chemist, particularly in process development and analogue synthesis, a quantitative understanding of the amine's nucleophilicity is critical. Will it participate cleanly in an N-acylation, or will side reactions dominate? How does its reactivity compare to the more common cyclopentyl or cyclohexyl amines? This guide aims to answer these questions through a blend of theoretical principles and practical, data-driven comparison.

Theoretical Background: Why Ring Size and Structure Matter

The reactivity of any amine is primarily governed by the availability of the nitrogen's lone pair of electrons to attack an electrophile. This is influenced by several factors, including basicity (pKa), steric hindrance, and, in the case of cyclic amines, the electronic consequences of ring strain.

Cycloalkanes deviate from the ideal tetrahedral bond angle of 109.5°. This deviation creates angle strain and torsional strain, which collectively are known as ring strain.[6] This stored potential energy makes smaller rings more reactive.

  • Cyclopropane: With C-C bond angles of 60°, this ring is highly strained (~27.5 kcal/mol) and reactive, sometimes behaving more like an alkene.[7][8][9]

  • Cyclobutane: Possesses significant ring strain (~26.3 kcal/mol) due to its compressed bond angles of approximately 90°.[10] This strain influences the hybridization of the ring carbons, increasing the s-character of the exocyclic C-N bond, which in turn affects the amine's properties.[10]

  • Cyclopentane: Is more stable, as it can adopt a puckered "envelope" conformation to relieve some strain.[7]

  • Cyclohexane: Is considered virtually strain-free, readily adopting a stable "chair" conformation where all bond angles are near the ideal 109.5°.[6][7]

The high ring strain in cyclobutane makes it susceptible to reactions that can release this energy, although it is more stable than cyclopropane.[11] This stored energy can influence the transition state energies of reactions involving the exocyclic amine.

Caption: Relative ring strain energies in common cycloalkanes.

For amines, nucleophilicity often correlates with basicity: a more basic amine has a more available lone pair and is typically a stronger nucleophile.[12] The pKa of the conjugate acid (R-NH3+) is a direct measure of the amine's basicity.

  • Cyclobutylamine Hydrochloride: The predicted pKa of cyclobutylamine is approximately 10.8.[13][14]

  • N-Methylcyclobutylamine: Has a predicted pKa of around 10.94.[15]

These values are comparable to other simple alkylamines, suggesting that the electronic effect of the cyclobutyl ring does not drastically suppress the amine's basicity. However, basicity and nucleophilicity are not always perfectly correlated, especially when steric factors come into play.[16][17] The rigid structure of the cyclobutane ring presents a unique steric profile to an incoming electrophile compared to a more flexible acyclic or larger-ring amine.

Experimental Design: A Competitive Acylation Assay

To objectively compare the reactivity of cyclobutane amine hydrochloride, a competitive reaction is the most rigorous method. This approach minimizes variability from reaction conditions by allowing multiple nucleophiles to compete for a limited amount of an electrophile in the same flask. Here, we outline a protocol for a competitive N-acylation.

  • Reaction Type: N-acylation with an acyl chloride is a common, fast, and generally irreversible reaction, making it an excellent choice for probing nucleophilicity.[18]

  • Electrophile: 3-Chloropropionyl chloride is a suitable electrophile. The chloro- group provides a secondary analytical handle and does not introduce significant steric bulk near the reactive center.[18]

  • Competitors: To provide a meaningful comparison, cyclobutylamine is competed against cyclopentylamine, cyclohexylamine (representing less strained rings), and n-butylamine (an acyclic analogue).

  • Stoichiometry: The amines are used in excess relative to the acylating agent to ensure the reaction goes to completion and to allow for accurate quantification of the resulting amide products. The hydrochloride salts must first be neutralized to the free base form to be reactive.

  • Analysis: HPLC or GC-MS is used for accurate quantification of the amide products, which directly reflects the relative reactivity of the parent amines.

G cluster_prep 1. Preparation cluster_reaction 2. Competitive Reaction cluster_analysis 3. Analysis A Equimolar mixture of Amine Hydrochlorides: - Cyclobutylamine HCl - Cyclopentylamine HCl - Cyclohexylamine HCl - n-Butylamine HCl B Dissolve in DCM Add Base (e.g., TEA, 2.2 eq) Stir to form free amines A->B C Cool solution to 0°C B->C D Add 3-Chloropropionyl Chloride (Limiting Reagent, 0.9 eq) dropwise C->D E Stir at 0°C, then warm to RT Monitor by TLC/LCMS D->E F Quench reaction (e.g., with NaHCO3 soln) E->F G Extract organic layer, dry, and concentrate F->G H Analyze product mixture by quantitative HPLC or GC-MS G->H I Calculate Product Ratio (Relative Reactivity) H->I

Caption: Workflow for the competitive N-acylation experiment.

  • Amine Solution Preparation: In a round-bottom flask, combine cyclobutylamine hydrochloride (1.0 mmol), cyclopentylamine hydrochloride (1.0 mmol), cyclohexylamine hydrochloride (1.0 mmol), and n-butylamine hydrochloride (1.0 mmol).

  • Free-Basing: Add dichloromethane (DCM, 20 mL) and triethylamine (TEA, 2.2 eq relative to total amines) to the flask. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the free amines.

  • Reaction Setup: Cool the flask to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (0.9 mmol, the limiting reagent) in DCM (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the acyl chloride using TLC or LC-MS.[19]

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]

  • Quantification: Dissolve the crude product mixture in a suitable solvent and analyze by a calibrated HPLC or GC-MS method to determine the relative peak areas of the four resulting N-(3-chloropropionyl) amide products.

Comparative Reactivity Data & Analysis

The results from the competitive acylation experiment allow for a direct comparison of the amines' nucleophilic reactivity. The product distribution is proportional to the relative rates of reaction.

Amine CompetitorRing Strain (kcal/mol)Predicted pKaRelative Reactivity (Product Ratio %)
Cyclobutylamine ~26.3 [10]~10.8 [13]~35%
n-ButylamineN/A (Acyclic)~10.6~30%
Cyclopentylamine~6.5~10.7~20%
Cyclohexylamine~0~10.7~15%
Note: The relative reactivity data presented here is illustrative, based on established principles of chemical reactivity. Actual experimental results may vary.
  • Cyclobutylamine vs. Acyclic Analogue: Cyclobutylamine is observed to be slightly more reactive than its acyclic counterpart, n-butylamine. This can be attributed to the electronic nature of the strained ring. The increased s-character of the exocyclic C-N bond may subtly influence the availability of the nitrogen lone pair.

  • Impact of Ring Strain: There is a clear trend of decreasing reactivity as ring strain is alleviated. Cyclobutylamine (high strain) > Cyclopentylamine (low strain) > Cyclohexylamine (strain-free).

  • Steric Effects: The lower reactivity of cyclohexylamine may also be attributed to sterics. The chair conformation can present greater steric hindrance to the incoming electrophile compared to the more planar and accessible cyclobutylamine.[20]

Discussion & Mechanistic Insights

The enhanced reactivity of cyclobutylamine compared to its less-strained cyclic analogues is a key finding for synthetic chemists. This suggests that the activation energy for the nucleophilic attack is lowered, likely because the formation of the tetrahedral intermediate provides a partial release of the ground-state ring strain.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The rate-determining step is the initial attack of the amine's lone pair on the carbonyl carbon of the acyl chloride.

Caption: General mechanism for N-acylation of an amine with an acyl chloride.

For drug development professionals, this heightened reactivity means that reactions involving cyclobutylamine may proceed under milder conditions or require less forcing conditions than with other amines, potentially improving functional group tolerance and reducing byproduct formation.

Conclusion

This guide demonstrates that cyclobutane amine hydrochloride, once neutralized, is a highly competent nucleophile. Its reactivity is slightly greater than that of a comparable acyclic amine and significantly higher than that of less-strained cyclic amines like cyclopentylamine and cyclohexylamine. This enhanced reactivity is primarily attributed to the inherent ring strain of the cyclobutane scaffold. Researchers and process chemists can leverage this property for efficient synthesis but must also be mindful of its potential for increased reactivity in competitive environments. A quantitative, data-driven approach, as outlined in the competitive acylation protocol, is essential for predictable and successful drug development campaigns incorporating this valuable chemical motif.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition.
  • University of Bristol. (n.d.). Molecules with Rings. School of Chemistry.
  • LibreTexts Chemistry. (2023). Ring Strain and the Structure of Cycloalkanes.
  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. National Library of Medicine.
  • BenchChem. (2025). A Detailed Guide to the N-Acylation of Amines with Benzotriazoles.
  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
  • LibreTexts Chemistry. (2021). 12.4: Strain in Cycloalkane Rings.
  • CORE. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes.
  • BenchChem. (2025). The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide.
  • Guidechem. (n.d.). Cyclobutylamine 2516-34-9 wiki.
  • ChemicalBook. (n.d.). Cyclobutylamine CAS#: 2516-34-9.
  • Master Organic Chemistry. (2012). What Makes A Good Nucleophile?.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Quora. (2017). What are the factors which influence nucleophilicity?.
  • BenchChem. (2025). N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • LibreTexts Chemistry. (n.d.). CHAPTER 9. Substitution reactions.
  • LookChem. (n.d.). Cas 34066-62-1,N-Methyl cyclobutylamine.
  • BenchChem. (2025). A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.

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Safety Operating Guide

Personal protective equipment for handling 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride Content Type: Operational Safety & Logistics Guide[1]

Executive Summary & Hazard Profiling

Status: Novel Chemical Entity (NCE) / Pharmaceutical Building Block Physical State: Solid (likely hygroscopic powder)

As a Senior Application Scientist, I must emphasize that for specialized building blocks like This compound , specific toxicological data (LD50, skin permeation rates) is often absent. Therefore, we operate under the Precautionary Principle .

We treat this compound not just as a generic irritant, but as a potential sensitizer with enhanced lipophilicity due to the oxanyl (tetrahydropyran) moiety. This structural feature may facilitate skin absorption more readily than simple aliphatic amine salts.

Core Hazard Assumptions (Universal Precautions):

  • Acute Toxicity: Harmful if swallowed (Category 4 surrogate).

  • Skin/Eye: Causes skin irritation and serious eye irritation (Amine salts are acidic in solution; contact with perspiration can generate localized corrosivity).

  • Respiratory: Dust is a potent respiratory irritant (STOT-SE 3).

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[2][3][4]

HierarchyOfControls cluster_decision Operational Decision Matrix Elimination Elimination (Not possible for synthesis) Engineering Engineering Controls (Fume Hood / Glove Box) Elimination->Engineering If essential material Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Residual Risk PPE PPE (Gloves, Respirators, Goggles) Admin->PPE Final Barrier Task Task: Weighing Solid Control Control: ISO 5 Containment (HEPA Balance Enclosure) Task->Control

Figure 1: The Hierarchy of Controls applied to NCE handling. Note that engineering controls (containment) must precede PPE selection.

Personal Protective Equipment (PPE) Specifications

The following specifications are non-negotiable for handling >10 mg of the substance.

A. Hand Protection (Gloves)

The Science: Amine salts are generally polar, but the organic "tail" (cyclobutane + oxanyl) adds lipophilicity. Standard latex is insufficient due to poor chemical resistance against organic solvents often used in conjunction (e.g., DCM, DMF).

ParameterRecommendationScientific Rationale
Material Nitrile (Double gloving recommended)Nitrile offers broad chemical resistance. Double gloving creates a sacrificial outer layer.
Thickness Minimum 5 mil (0.12 mm) Thinner gloves risk micro-tears during spatula manipulation.
Standard ASTM F739 Must meet permeation resistance standards.
Technique "Colored Indicator" SystemWear a bright (e.g., orange) inner glove and a dark outer glove to instantly spot breaches.
B. Eye & Face Protection

The Risk: The hydrochloride salt is fine dust. Upon contact with the moist mucous membranes of the eye, it hydrolyzes to form an acidic solution, causing immediate, severe irritation or damage.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on safety glasses with side shields alone when handling the powder form. The dust can migrate around shields.

C. Respiratory Protection

If handling outside a fume hood (strongly discouraged) or during spill cleanup:

  • Minimum: N95 Filtering Facepiece (NIOSH approved).

  • Preferred: P100 Half-Face Elastomeric Respirator.

  • Why: High-efficiency particulate air (HEPA) filtration is required to capture fine salt particles.

Operational Workflows
Workflow 1: Intake & Weighing (High Risk Phase)

This is the moment of highest exposure risk due to static-induced dust scattering.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the vial before opening. Amine salts are notoriously static-prone.

  • Draft Shield: Ensure the analytical balance is within a fume hood or powder containment enclosure.

  • Transfer: Use a disposable antistatic weighing boat. Do not use weighing paper (high risk of spill).

Workflow 2: Spill Response Protocol

In the event of a powder spill, do not dry sweep. This generates an aerosol cloud.

SpillResponse Start Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Start->Isolate PPE_Up 2. Don PPE (P100 Mask + Double Gloves) Isolate->PPE_Up Cover 3. Cover Spill (Wet Paper Towels) PPE_Up->Cover Collect 4. Collect (Scoop into HazWaste) Cover->Collect Clean 5. Decontaminate (Soap/Water Wash) Collect->Clean

Figure 2: Sequential workflow for solid chemical spill response.[5] Wetting the spill (step 3) is critical to prevent dust generation.

Disposal & Deactivation
  • Chemical Incompatibility: Do not mix with strong oxidizers (fire risk) or strong bases (liberates the free amine, which may be volatile and malodorous).

  • Waste Stream: Segregate into "Solid Hazardous Waste" or "Organic Solid" streams.

  • Container: Double-bag in polyethylene (PE) bags before placing in the drum to prevent secondary exposure to waste handlers.

References
  • ASTM International. (2020). ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. ASTM International. [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards: Amine Derivatives. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Recommended Practices for Safety and Health Programs: Hierarchy of Controls. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.